Product packaging for Lanatoside C(Cat. No.:CAS No. 17575-22-3)

Lanatoside C

Cat. No.: B1674451
CAS No.: 17575-22-3
M. Wt: 985.1 g/mol
InChI Key: JAYAGJDXJIDEKI-PTGWOZRBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lanatoside C (CAS 17575-22-3) is a cardiac glycoside, originally derived from Digitalis lanata and approved for cardiovascular use, that has emerged as a promising compound in oncological and pharmacological research . Recent studies highlight its potent anti-proliferative and pro-apoptotic effects across various cancer types. In prostate cancer research, this compound significantly inhibits cell viability, colony formation, and induces G2/M cell cycle arrest; it also modulates the TNF/IL-17 signaling pathway to influence the tumor microenvironment . In gastric cancer models, it exerts its effects by attenuating the Wnt/β-catenin/c-Myc signaling pathway, thereby inhibiting cell proliferation and promoting apoptosis . Its research utility extends beyond oncology, with network pharmacology analyses indicating a potential role in ulcerative colitis by targeting key proteins like STAT3 and KDR, and suppressing pro-inflammatory cytokines . The compound's multifaceted mechanisms, which also include the induction of mitochondrial membrane potential loss and modulation of the AKT/mTOR pathway in liver cancer, make it a valuable tool for investigating novel therapeutic strategies . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H76O20 B1674451 Lanatoside C CAS No. 17575-22-3

Properties

IUPAC Name

[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H76O20/c1-21-43(67-38-17-32(53)44(22(2)62-38)68-39-18-33(64-24(4)51)45(23(3)63-39)69-46-42(58)41(57)40(56)34(19-50)66-46)31(52)16-37(61-21)65-27-9-11-47(5)26(14-27)7-8-29-30(47)15-35(54)48(6)28(10-12-49(29,48)59)25-13-36(55)60-20-25/h13,21-23,26-35,37-46,50,52-54,56-59H,7-12,14-20H2,1-6H3/t21-,22-,23-,26-,27+,28-,29-,30+,31+,32+,33+,34-,35-,37+,38+,39+,40-,41+,42-,43-,44-,45-,46+,47+,48+,49+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYAGJDXJIDEKI-PTGWOZRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H76O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023198
Record name Lanatoside C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

985.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17575-22-3
Record name Lanatoside C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17575-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lanatoside C [INN:BAN:DCF:JAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017575223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lanatoside C
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13467
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lanatoside C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lanatoside C
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.754
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LANATOSIDE C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RR3JFZ771
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Topic: A Novel Senolytic for Atherosclerosis Research

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Whitepaper: Lanatoside C - A Novel Senolytic Candidate for the Treatment of Atherosclerosis

Executive Summary

Cellular senescence, a state of irreversible cell cycle arrest, is increasingly recognized as a fundamental driver of aging and age-related pathologies, including atherosclerosis. Senescent cells accumulate in atherosclerotic plaques, contributing to chronic inflammation and tissue dysfunction through the Senescence-Associated Secretory Phenotype (SASP). The selective elimination of these cells using "senolytics" represents a promising therapeutic strategy. This document provides a technical overview of this compound, a cardiac glycoside recently identified as a novel senolytic compound with significant potential for atherosclerosis research and therapy. We detail its mechanism of action, present preclinical data from murine models, provide key experimental protocols, and visualize complex pathways and workflows.

The Role of Cellular Senescence in Atherosclerosis

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within arteries. This process involves various cell types, including endothelial cells, vascular smooth muscle cells (VSMCs), and immune cells like macrophages.[1] A growing body of evidence indicates that the accumulation of senescent cells within these plaques is a key contributor to disease progression.[2]

Senescent vascular and immune cells contribute to atherosclerosis through several mechanisms:

  • Pro-inflammatory SASP: Senescent cells secrete a complex mixture of pro-inflammatory cytokines, chemokines, and proteases (the SASP) that promotes a chronic, low-grade inflammatory state known as "inflammaging".[2] This perpetuates local inflammation, a hallmark of atherosclerosis.

  • Endothelial Dysfunction: Senescent endothelial cells exhibit reduced nitric oxide (NO) production, leading to impaired vasodilation and a pro-thrombotic state.[1]

  • Plaque Instability: Senescent macrophages and VSMCs can contribute to the degradation of the extracellular matrix, potentially leading to the thinning of the fibrous cap and increasing the risk of plaque rupture.[1]

Given this causal link, therapies that selectively clear senescent cells—senolytics—are being actively investigated to halt or reverse atherosclerotic progression.[3][4]

This compound: A Repurposed Compound with Novel Senolytic Activity

This compound (Lana C) is a cardiac glycoside derived from the plant Digitalis lanata. Traditionally used to treat heart failure and arrhythmias, it is an FDA-approved compound.[5] Recent drug repositioning screens have identified Lana C as a potent senolytic.[5] Like other cardiac glycosides, its primary pharmacological target is the Na+/K+-ATPase pump.[5] This established clinical history provides a foundation for accelerated translation into atherosclerosis research.

Mechanism of Senolytic Action

The senolytic activity of this compound is distinct from other well-known senolytics like the Dasatinib and Quercetin combination or ABT-263 (Navitoclax), which target pro-survival pathways like PI3K/Akt or Bcl-2, respectively.[6][7]

Lana C induces apoptosis selectively in senescent cells through the following proposed mechanism:

  • Inhibition of Na+/K+-ATPase: Lana C binds to and inhibits the Na+/K+-ATPase transmembrane protein.[5]

  • Membrane Depolarization: This inhibition disrupts the electrochemical gradient across the cell membrane, leading to depolarization.

  • Intracellular Acidification: The altered ion flux results in the acidification of the intracellular environment.

  • Apoptosis Induction: The combination of depolarization and acidification renders senescent cells, but not healthy proliferating cells, susceptible to caspase-mediated apoptosis.[5]

This pathway was confirmed by experiments showing that the senolytic effect of Lana C could be blocked by potassium chloride (which counteracts depolarization) and Z-VAD-FMK, a pan-caspase inhibitor.[5]

LanatosideC_Mechanism cluster_cell Senescent Cell LanaC This compound ATPase Na+/K+-ATPase LanaC->ATPase Inhibits Depolarization Membrane Depolarization ATPase->Depolarization Leads to Acidification Intracellular Acidification Depolarization->Acidification Caspases Caspase Activation Acidification->Caspases Triggers Apoptosis Apoptosis Caspases->Apoptosis Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy HUVEC Culture HUVECs Induce_Sen Induce Senescence (Doxorubicin/Passage) HUVEC->Induce_Sen Treat_LanaC Treat with this compound Induce_Sen->Treat_LanaC Assess_Via Assess Cell Viability (Senolytic Effect) Treat_LanaC->Assess_Via Mice ApoE-/- or Ldlr-/- Mice Assess_Via->Mice Informs In Vivo Dose HFD High-Fat Diet (8-16 weeks) Mice->HFD Admin_LanaC Administer this compound (i.p. injections) HFD->Admin_LanaC Harvest Harvest Aorta Admin_LanaC->Harvest Analyze Lesion & Marker Analysis (Oil Red O, IHC) Harvest->Analyze

References

Unveiling the Heart of the Foxglove: A Technical Guide to the Discovery and Isolation of Cardiac Glycosides from Digitalis lanata**

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core processes involved in the discovery and isolation of pharmacologically active cardiac glycosides from Digitalis lanata, the Grecian Foxglove. This plant is a primary natural source of digoxin, a critical medication in the management of various heart conditions.[1][2] This document details the historical context, chemical constituents, and crucially, the experimental protocols for extraction, isolation, purification, and quantification of these potent compounds. Furthermore, it elucidates the fundamental signaling pathway through which these molecules exert their therapeutic effects.

Introduction: From Folklore to Pharmaceutical Mainstay

The medicinal use of Digitalis species dates back centuries, with William Withering's systematic study in 1785 marking a pivotal moment in its scientific application for treating "dropsy," now known as edema associated with heart failure.[3] Digitalis lanata surpassed its cousin, Digitalis purpurea, as the primary commercial source of cardiac glycosides due to its higher concentration of these vital compounds, particularly digoxin.[1] The journey from the plant's leaves to a purified, life-saving drug is a meticulous process involving precise extraction and purification techniques.

The primary active constituents of Digitalis lanata are a class of compounds known as cardiac glycosides. These are characterized by a steroid nucleus (aglycone) and a sugar moiety (glycone).[4] The most significant of these are the lanatosides (A, B, and C), which are the primary glycosides found in the fresh leaves. Through enzymatic and chemical processes, these are converted to the more therapeutically utilized secondary glycosides, most notably digoxin.[5][6]

Key Chemical Constituents of Digitalis lanata**

The cardiac glycoside profile of Digitalis lanata is complex, with a variety of structurally related compounds. The primary glycosides, the lanatosides, are the biosynthetic precursors to the medicinally important secondary glycosides.

Compound Family Primary Glycoside Key Secondary Glycoside Aglycone
Cardenolides Lanatoside CDigoxinDigoxigenin
Lanatoside ADigitoxinDigitoxigenin
Lanatoside BGitoxinGitoxigenin

Experimental Protocols: A Step-by-Step Guide

The isolation of digoxin and other cardiac glycosides from Digitalis lanata is a multi-step process that requires careful optimization of each stage to maximize yield and purity.

Plant Material and Pre-treatment

Freshly harvested leaves of Digitalis lanata are typically dried to facilitate storage and subsequent processing. Air-drying has been shown to be an optimal method for preserving the cardiac glycoside content.[7] The dried leaves are then finely ground to increase the surface area for efficient solvent extraction.

Extraction of Crude Glycosides

The initial step involves the extraction of the cardiac glycosides from the powdered leaf material. Various solvent systems have been effectively employed.

Protocol 1: Ethanolic Extraction

  • Maceration: The powdered leaves are macerated in 70% ethanol.[8] The mixture is agitated for a specified period to ensure thorough extraction.

  • Percolation: Alternatively, a percolation method can be used where the solvent is allowed to pass slowly through the plant material.

  • Defatting: The resulting ethanolic extract is partitioned with a non-polar solvent, such as petroleum ether, to remove lipids and other non-polar impurities. The petroleum ether layer is discarded.[8]

Protocol 2: Methanolic Extraction

  • Sonication-Assisted Extraction: The plant material is sonicated with 70% (v/v) aqueous methanol at room temperature.[7][9]

  • Solid-Phase Extraction (SPE) Clean-up: The crude extract is then passed through a reversed-phase SPE cartridge (e.g., C18) to remove interfering pigments and other impurities.[7][9]

Protocol 3: Near-Supercritical Fluid Extraction

  • A mixture of carbon dioxide and methanol in a near-supercritical state can be used to extract digoxin and acetyldigoxin from the leaves.[10][11] This method offers the advantage of using a more environmentally friendly solvent.

Enzymatic Conversion of this compound to Digoxin

The primary glycoside, this compound, is often converted to the more clinically relevant digoxin through enzymatic hydrolysis. This process is typically carried out by the endogenous enzyme digilanidase present in the leaves.[6]

Protocol: Fermentation for Enzymatic Conversion

  • The finely ground and moisturized plant material is incubated at a controlled temperature (30–37 °C).[6]

  • This "fermentation" step allows the plant's own glucosidase enzymes to cleave the terminal glucose and acetyl groups from this compound, yielding digoxin.[6]

  • Pretreatment with acetic acid can be used to activate the digilanidase enzyme, enhancing the conversion to digoxin and α-acetyldigoxin.[5][12]

Purification of Digoxin

Following extraction and enzymatic conversion, the crude mixture of cardiac glycosides requires further purification to isolate digoxin of pharmaceutical-grade purity.

Protocol: Precipitation and Chromatographic Purification

  • Precipitation of Impurities: The crude extract is treated with a solution of lead acetate. This precipitates tannins and other phenolic compounds, which are then removed by filtration or centrifugation.[8][13]

  • Solvent Partitioning: The clarified extract is then partitioned with a water-immiscible organic solvent like chloroform. The cardiac glycosides will preferentially move into the chloroform layer.[8]

  • Column Chromatography: The chloroform extract is concentrated and subjected to column chromatography. A reversed-phase column (e.g., C18) is commonly used, with a mobile phase consisting of a mixture of acetonitrile and water.[8][14] The fractions are collected and monitored for the presence of digoxin.

  • Crystallization: The purified digoxin fractions are pooled, and the solvent is evaporated. The resulting solid is then recrystallized to obtain high-purity digoxin crystals.[1]

Quantitative Analysis

Accurate quantification of cardiac glycosides is essential for quality control and dosage formulation. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for this purpose.[1]

HPLC Method for Cardiac Glycoside Quantification
  • Column: A reversed-phase C18 or C8 column is typically used.[7][12]

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile is common.[7][9] Methanol can also be included in the mobile phase.[15]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.[7][9]

  • Detection: UV detection at 220 nm is used to monitor the eluting compounds.[7][9]

  • Quantification: The concentration of each glycoside is determined by comparing the peak area to that of a known standard.

Yields of Key Glycosides

The yield of specific cardiac glycosides can be significantly influenced by the pre-treatment and extraction methods employed.

Pre-treatment This compound (µ g/100 mg leaves) Digoxin (µ g/100 mg leaves) α-Acetyldigoxin (µ g/100 mg leaves) Deslanoside
None115.67.4523.8Not Detected
Acetic AcidNot DetectedIncreasedIncreasedNot Detected
Sodium MethoxideNot DetectedIncreasedNot DetectedIncreased
Acetic Acid + Sodium MethoxideNot Detected115.1Not DetectedNot Detected
Data adapted from a study on the effects of different pretreatments on glycoside content.[5][12]

Mechanism of Action: The Na+/K+-ATPase Signaling Pathway

Cardiac glycosides exert their therapeutic effects by inhibiting the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump, an enzyme located in the plasma membrane of cardiac muscle cells (myocytes).[16][17]

Signaling Pathway of Na+/K+-ATPase Inhibition

NaK_ATPase_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cardiac_Glycoside Cardiac Glycoside (e.g., Digoxin) NaK_ATPase Na+/K+-ATPase Pump Cardiac_Glycoside->NaK_ATPase Inhibition Na_ion Increased Intracellular Na+ NaK_ATPase->Na_ion Leads to Src_Kinase Src Kinase Activation NaK_ATPase->Src_Kinase Signal Transduction NCX Na+/Ca2+ Exchanger (Reversed) Na_ion->NCX Alters Gradient Ca_ion Increased Intracellular Ca2+ NCX->Ca_ion Increases Influx SR Sarcoplasmic Reticulum (Increased Ca2+ store) Ca_ion->SR Enhances Uptake Contraction Increased Myocardial Contractility SR->Contraction Increased Ca2+ Release EGFR EGFR Transactivation Src_Kinase->EGFR Activates MAPK MAPK Pathway Activation EGFR->MAPK Activates NFkB NF-κB Activation MAPK->NFkB Can Lead to

Caption: Signaling cascade initiated by cardiac glycoside inhibition of the Na+/K+-ATPase pump.

This inhibition leads to an increase in the intracellular concentration of sodium ions.[16] This altered sodium gradient, in turn, reverses the action of the sodium-calcium exchanger, leading to an influx of calcium ions into the cell. The increased intracellular calcium enhances the contractility of the cardiac muscle, which is the basis for its positive inotropic effect in treating heart failure.[2] Beyond its direct impact on ion transport, the inhibition of the Na+/K+-ATPase can also trigger various intracellular signaling cascades, including the activation of Src kinase and the MAPK pathway.[16][18]

Conclusion

The discovery and isolation of cardiac glycosides from Digitalis lanata represent a landmark in the history of medicine. The intricate processes of extraction, enzymatic conversion, and purification have enabled the large-scale production of digoxin, a medication that has saved countless lives. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important class of natural products. A thorough understanding of these methodologies and the underlying mechanism of action is crucial for the continued development and safe utilization of these potent cardiovascular drugs.

Experimental Workflow for Digoxin Isolation

Digoxin_Isolation_Workflow Start Dried & Powdered Digitalis lanata Leaves Extraction Solvent Extraction (e.g., 70% Ethanol) Start->Extraction Defatting Defatting with Petroleum Ether Extraction->Defatting Enzymatic_Conversion Enzymatic Hydrolysis (Fermentation at 30-37°C) Defatting->Enzymatic_Conversion Precipitation Precipitation of Impurities (Lead Acetate) Enzymatic_Conversion->Precipitation Filtration Filtration / Centrifugation Precipitation->Filtration Solvent_Partitioning Solvent Partitioning (Chloroform) Filtration->Solvent_Partitioning Column_Chromatography Column Chromatography (Reversed-Phase) Solvent_Partitioning->Column_Chromatography Crystallization Recrystallization Column_Chromatography->Crystallization End Purified Digoxin Crystallization->End

Caption: A generalized workflow for the isolation and purification of digoxin from Digitalis lanata.

References

Lanatoside C: A Technical Guide to its Antiviral Properties and Inhibitory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanatoside C, a cardiac glycoside traditionally used in the management of cardiac arrhythmias and congestive heart failure, has emerged as a potent antiviral agent with a broad spectrum of activity. This technical guide provides an in-depth overview of the antiviral properties of this compound, focusing on its inhibitory mechanisms against key human pathogens, including Herpes Simplex Virus 1 (HSV-1), Dengue Virus (DENV), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and a range of other positive-sense RNA viruses. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the signaling pathways implicated in its antiviral action to support further research and drug development efforts.

Introduction

The continuous threat of viral diseases, underscored by the emergence of novel and drug-resistant strains, necessitates the exploration of new antiviral strategies. This compound, an FDA-approved cardiac glycoside, has demonstrated significant antiviral potential in preclinical studies. Its primary mechanism of action as a cardiac glycoside involves the inhibition of the Na+/K+-ATPase pump. However, its antiviral effects appear to be mediated by a more complex interplay of cellular signaling pathways, including the modulation of host factors essential for viral replication. This guide synthesizes the current understanding of this compound as a viral inhibitor, providing a foundational resource for the scientific community.

Antiviral Spectrum of this compound

This compound has demonstrated inhibitory activity against a variety of DNA and RNA viruses.

  • Herpes Simplex Virus 1 (HSV-1): A DNA virus, HSV-1 replication is significantly inhibited by this compound both in vitro and in vivo.[1][2]

  • Dengue Virus (DENV): This positive-sense RNA virus, with all four serotypes, is susceptible to this compound.[1][3][4]

  • Middle East Respiratory Syndrome Coronavirus (MERS-CoV): Another positive-sense RNA virus, MERS-CoV has shown susceptibility to this compound.

  • Broad-Spectrum Activity: this compound has also shown efficacy against other positive-sense RNA viruses, including flaviviruses like Kunjin virus, alphaviruses such as Chikungunya and Sindbis virus, and the human enterovirus 71.[1][3][4]

Quantitative Data on Antiviral Activity

The antiviral potency of this compound has been quantified in various cell-based assays. The following tables summarize the available 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the calculated Selectivity Index (SI = CC50/IC50), a measure of the compound's therapeutic window.

VirusCell LineAssay MethodIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Dengue Virus (DENV-2) HuH-7Not Specified0.19>10>52.6[3]
MERS-CoV VeroNot Specified0.19>25>131.6

Note: A higher SI value indicates a more favorable safety profile for the compound.

Mechanisms of Antiviral Action

The antiviral mechanisms of this compound are multifaceted and appear to be virus-specific, primarily involving the modulation of host cell signaling pathways.

Inhibition of Herpes Simplex Virus 1 (HSV-1)

Against HSV-1, this compound's primary mechanism involves the regulation of the nuclear factor erythroid 2-related factor 2 (NRF2).[1][2]

  • NRF2 Translocation: this compound induces the perinuclear translocation of NRF2 within the host cell.[1][2] This redistribution of NRF2 is associated with the inhibition of HSV-1 replication.[1][2] Under normal conditions, NRF2 is a transcription factor that regulates the expression of antioxidant proteins. Its altered localization by this compound appears to create an intracellular environment that is non-permissive for HSV-1 replication.

Inhibition of Dengue Virus and other Positive-Sense RNA Viruses

For Dengue virus and other positive-sense RNA viruses, this compound appears to interfere with the early stages of the viral replication cycle.[1][3][4]

  • Early Replication Block: Time-of-addition studies have indicated that this compound is most effective when added early after viral infection, suggesting that it targets processes such as viral entry, uncoating, or early viral RNA and protein synthesis.[1][3][4] The precise molecular target within these early stages is an area of ongoing investigation. One proposed mechanism for cardiac glycosides, in general, is the disruption of intracellular ion homeostasis (particularly K+ ions) by inhibiting the Na+/K+-ATPase, which can negatively impact ribosomal function and thus viral protein translation.[4][5]

Modulation of Host Signaling Pathways

This compound is known to influence several key cellular signaling pathways that are often hijacked by viruses for their own replication.

  • PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and is frequently activated by viruses to support their replication. While direct inhibition of this pathway by this compound in a viral context is still under investigation, its known effects on this pathway in cancer cells suggest a potential mechanism for its antiviral activity.

  • NRF2 Signaling Pathway: As established in HSV-1, the modulation of the NRF2 pathway is a key antiviral strategy of this compound. This pathway is a central regulator of the cellular antioxidant response and its manipulation can significantly impact the intracellular environment, making it less favorable for viral replication.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the antiviral activity of this compound. Researchers should optimize these protocols for their specific cell lines, virus strains, and laboratory conditions.

Plaque Reduction Assay (for DENV, MERS-CoV, HSV-1)

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (PRNT50).

  • Cell Seeding: Seed susceptible cells (e.g., Vero, HuH-7) in 24-well plates to form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of this compound in a suitable cell culture medium.

  • Virus Preparation: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Neutralization: Mix the diluted virus with each concentration of this compound and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the culture medium from the cells and inoculate with the virus-compound mixture. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).

  • Staining: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize the plaques.

  • Quantification: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound). The IC50 value is determined from the dose-response curve.

Quantitative Real-Time PCR (qPCR) for Viral Load

This method quantifies the amount of viral genetic material (DNA or RNA) in a sample.

  • Sample Preparation: Infect cells with the virus in the presence or absence of this compound. At various time points post-infection, harvest the cells or supernatant.

  • Nucleic Acid Extraction: Extract total RNA or DNA from the samples using a commercial kit.

  • Reverse Transcription (for RNA viruses): Convert viral RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up a qPCR reaction using a master mix containing a fluorescent dye (e.g., SYBR Green) or a probe, and primers specific to a conserved region of the viral genome.

    • MERS-CoV upE Primers (Example):

      • Forward: 5’-GCAACGCGCGATTCAGTT-3’

      • Reverse: 5’-GCCTCTACACGGGACCCATA-3’

  • Thermocycling: Perform the qPCR in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) value for each sample. A standard curve generated from a known quantity of viral nucleic acid can be used to calculate the absolute viral copy number. Relative quantification can be performed using the ΔΔCt method, normalizing to a housekeeping gene.

Immunofluorescence Assay for NRF2 Translocation

This technique is used to visualize the subcellular localization of proteins.

  • Cell Culture: Grow cells on glass coverslips in a multi-well plate.

  • Treatment and Infection: Treat the cells with this compound and/or infect with the virus (e.g., HSV-1).

  • Fixation and Permeabilization: Fix the cells with a solution like 4% paraformaldehyde, followed by permeabilization with a detergent such as 0.1% Triton X-100 to allow antibody access to intracellular proteins.

  • Blocking: Block non-specific antibody binding with a solution like 5% bovine serum albumin (BSA).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for NRF2 (e.g., rabbit anti-NRF2) overnight at 4°C. The optimal antibody concentration should be determined empirically.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore like Alexa Fluor 488) for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Stain the cell nuclei with a DNA dye like DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. The localization of NRF2 (green fluorescence) relative to the nucleus (blue fluorescence) can be determined.

Time-of-Addition Assay

This assay helps to determine the stage of the viral replication cycle that is inhibited by the antiviral compound.

  • Experimental Setup: Design different treatment windows relative to the time of infection:

    • Pre-treatment: Add this compound to the cells for a period before infection, then remove the compound before adding the virus.

    • Co-treatment (Entry): Add this compound and the virus to the cells simultaneously.

    • Post-treatment (Post-entry): Add this compound at various time points after infection.

  • Infection and Treatment: Perform the infection and compound treatments as designed.

  • Quantification of Viral Replication: At the end of the experiment (e.g., 24-48 hours post-infection), quantify the extent of viral replication using a suitable method such as qPCR or a plaque assay.

  • Data Analysis: By comparing the level of inhibition in each treatment window, the stage of the viral life cycle that is most sensitive to this compound can be identified.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 NRF2_Keap1 NRF2-Keap1 Complex Keap1->NRF2_Keap1 Ub Ubiquitin NRF2_Keap1->Ub Ubiquitination NRF2_cyto NRF2 NRF2_cyto->NRF2_Keap1 Binding NRF2_nuc NRF2 NRF2_cyto->NRF2_nuc Translocation Proteasome Proteasome Ub->Proteasome Degradation LanatosideC This compound LanatosideC->NRF2_Keap1 Induces Translocation LanatosideC->NRF2_nuc Perinuclear Accumulation HSV1 HSV-1 Infection HSV1->NRF2_Keap1 Disrupts NRF2_nuc->NRF2_cyto Export ARE Antioxidant Response Element (ARE) NRF2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Viral_Replication_Inhibition Inhibition of Viral Replication Antioxidant_Genes->Viral_Replication_Inhibition Leads to

Figure 1: The NRF2 signaling pathway and the proposed mechanism of this compound-mediated inhibition of HSV-1 replication.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Virus Virus Receptor Receptor Virus->Receptor Binding PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis Promotes fourEBP1->Protein_Synthesis Inhibits Viral_Replication Viral Replication Protein_Synthesis->Viral_Replication Supports LanatosideC This compound LanatosideC->PI3K Inhibits? LanatosideC->AKT Inhibits? LanatosideC->mTORC1 Inhibits?

Figure 2: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a common target for viral manipulation and a potential target for this compound's antiviral activity.

Experimental_Workflow cluster_invitro In Vitro Antiviral Assessment Cell_Culture Cell Culture (e.g., Vero, HuH-7) Compound_Treatment This compound Treatment Cell_Culture->Compound_Treatment Viral_Infection Viral Infection (e.g., DENV, HSV-1) Compound_Treatment->Viral_Infection Plaque_Assay Plaque Reduction Assay Viral_Infection->Plaque_Assay qPCR qPCR for Viral Load Viral_Infection->qPCR IF Immunofluorescence (e.g., NRF2) Viral_Infection->IF IC50_CC50 Determine IC50, CC50, SI Plaque_Assay->IC50_CC50 qPCR->IC50_CC50

Figure 3: A generalized experimental workflow for the in vitro evaluation of this compound's antiviral activity.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of broad-spectrum antiviral therapeutics. Its ability to modulate host signaling pathways, such as the NRF2 pathway, offers a mechanism to combat viral infections that may be less prone to the development of resistance compared to drugs that target viral enzymes directly. The inhibition of early stages of replication for a wide range of positive-sense RNA viruses further highlights its potential.

Future research should focus on several key areas:

  • Elucidation of Precise Molecular Targets: Identifying the specific host or viral proteins that this compound interacts with to exert its antiviral effects is crucial for rational drug design and optimization.

  • In Vivo Efficacy and Safety: While some in vivo data exists for HSV-1, further studies in relevant animal models for other susceptible viruses are necessary to evaluate the therapeutic potential and safety profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: Modifying the chemical structure of this compound could lead to the development of analogs with improved antiviral potency and a more favorable safety profile.

  • Combination Therapy: Investigating the synergistic effects of this compound with other antiviral agents could lead to more effective treatment regimens.

References

molecular structure and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Interplay of Molecular Structure and Chemical Properties in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The foundational principle of medicinal chemistry and drug development posits that the three-dimensional structure of a molecule dictates its chemical properties. These properties, in turn, govern how the molecule interacts with biological systems, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and toxicity. A profound understanding of this structure-property relationship is therefore paramount for the rational design and optimization of novel drug candidates. This guide delves into the core tenets of this relationship, outlining key structural considerations, the physicochemical properties they influence, and the computational and experimental methodologies used to analyze and predict them.

The Influence of Key Structural Features on Physicochemical Properties

The chemical character of a drug molecule is not monolithic; it is a composite of the contributions from its various structural components. The most significant of these are functional groups, stereochemical arrangement, and overall molecular size and lipophilicity.

Functional Groups: The Reactive Centers

Functional groups are specific arrangements of atoms within a molecule that are responsible for its characteristic chemical reactions and properties. They are the primary determinants of a drug's acidity, basicity, solubility, and its capacity to form intermolecular bonds.

  • Acidity and Basicity (pKa): The ionization state of a drug is critical as it affects its solubility and ability to cross biological membranes.[1] Most drugs are weak acids or weak bases.[2] The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. For instance, the presence of a carboxylic acid group generally renders a molecule acidic, while an amine group confers basicity. The electronic environment surrounding a functional group can significantly modulate its pKa.[3]

Table 1: Approximate pKa Values of Common Functional Groups in Drug Molecules

Functional Group Type Typical pKa Range Example Drug Class
Carboxylic Acid Acidic 3 - 5 Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Phenol Acidic 8 - 10 Opioid Analgesics
Aliphatic Amine Basic 9 - 11 Antihistamines
Aromatic Amine Basic 4 - 5 Sulfonamide Antibiotics

| Imidazole | Basic | 6 - 7 | Antifungals |

  • Solubility and Hydrogen Bonding: The ability of a molecule to dissolve in aqueous biological fluids is essential for its absorption and distribution.[2] Polar functional groups, such as hydroxyls (-OH), amines (-NH2), and carboxyls (-COOH), can participate in hydrogen bonding with water molecules, thereby enhancing aqueous solubility. Conversely, nonpolar groups like alkyl chains and aromatic rings contribute to lipophilicity.[2]

Stereochemistry: The Three-Dimensional Architecture

Stereochemistry, the 3D arrangement of atoms, is of critical importance to a drug's action.[4] Biological targets like enzymes and receptors are chiral, meaning they can differentiate between stereoisomers of a drug molecule.[5]

  • Enantiomers: These are non-superimposable mirror images of a chiral molecule.[6] The two enantiomers of a drug can exhibit significant differences in their potency, toxicity, and pharmacokinetic profiles.[6][7] In some cases, one enantiomer is therapeutically active (the eutomer) while the other is inactive or may even cause undesirable side effects (the distomer). This underscores the importance of developing single-enantiomer drugs to improve therapeutic indices and simplify pharmacokinetics.[6]

Lipophilicity: Balancing Water and Fat Solubility

Lipophilicity is a key physicochemical property that influences a drug's pharmacokinetics, including absorption, distribution, and ability to cross the blood-brain barrier. It is typically quantified by the partition coefficient (logP) or the distribution coefficient (logD).

  • Partition Coefficient (logP): This is the ratio of the concentration of a compound in a nonpolar solvent (commonly n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. A higher logP value indicates greater lipophilicity.

  • Distribution Coefficient (logD): This is the partition coefficient at a specific pH (usually physiological pH 7.4). It accounts for the ionization of the compound and is a more accurate predictor of lipophilicity in the body for ionizable drugs.

The overall lipophilicity of a molecule is a sum of the contributions from its various fragments and functional groups. Modifying a molecule's structure, for example by adding or removing polar or nonpolar groups, is a common strategy to optimize its logP/logD value.

Table 2: Effect of Structural Modification on Calculated logP (ClogP)

Compound Structure ClogP Change in Lipophilicity
Benzene C₆H₆ 2.13 -
Phenol C₆H₅OH 1.46 Decreased (Hydroxyl group added)
Aniline C₆H₅NH₂ 0.90 Decreased (Amine group added)

| Toluene | C₆H₅CH₃ | 2.73 | Increased (Methyl group added) |

Guiding Principles for Oral Bioavailability: Lipinski's Rule of Five

To aid in early drug discovery, Christopher A. Lipinski formulated a set of guidelines, known as the "Rule of Five," to evaluate the "drug-likeness" of a compound and its likelihood of being orally active.[8][9] The rule states that poor oral absorption or permeation is more likely when a molecule violates more than one of the following criteria:

Table 3: Lipinski's Rule of Five

Parameter Guideline Rationale
Molecular Weight (MW) ≤ 500 Daltons Smaller molecules are more readily absorbed.[9]
LogP ≤ 5 Balances solubility and permeability for passive diffusion.[10]
Hydrogen Bond Donors ≤ 5 Limits polarity to facilitate membrane crossing.[8]

| Hydrogen Bond Acceptors | ≤ 10 | Limits polarity to facilitate membrane crossing.[9] |

It is important to note that this is a rule of thumb, not a strict set of rules, and many successful drugs (e.g., certain natural products and antibiotics) are exceptions.[8][10] However, it remains a valuable tool for prioritizing compounds during the lead optimization phase.[9]

Computational Methods in Drug Design

Advances in computational power have revolutionized drug discovery, allowing for the prediction of molecular properties and the rational design of new drug candidates.[11][12]

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[13][14] By analyzing molecular descriptors (physicochemical properties or theoretical structural features), QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive synthesis and testing.[15][16]

Structure-Based Drug Design (SBDD)

When the 3D structure of a biological target is known, typically through X-ray crystallography or NMR spectroscopy, it can be used to design molecules that bind with high affinity and selectivity.[17][18] This process, known as Structure-Based Drug Design (SBDD), involves analyzing the target's binding site to identify key interactions.[19] Computational tools like molecular docking are then used to screen large virtual libraries of compounds to find potential "hits" that fit the binding site.[20] This approach significantly accelerates the discovery of lead compounds.[19][21]

SBDD_Workflow cluster_0 Discovery & Design Phase cluster_1 Validation & Optimization Phase cluster_2 Candidate Selection Target_ID Target Identification Structure_Det Structure Determination (X-ray, NMR) Target_ID->Structure_Det Binding_Site Binding Site Analysis Structure_Det->Binding_Site Virtual_Screen Virtual Screening or De Novo Design Binding_Site->Virtual_Screen Synthesis Synthesis & Assay Virtual_Screen->Synthesis Lead_Opt Lead Optimization Synthesis->Lead_Opt Lead_Opt->Synthesis Iterative Refinement Candidate Candidate Drug Lead_Opt->Candidate HTS_Workflow Assay_Dev 1. Assay Development & Miniaturization Automation 3. Automated Screening (Robotics, Liquid Handling) Assay_Dev->Automation Compound_Lib 2. Compound Library (Source Plates) Compound_Lib->Automation Data_Acq 4. Data Acquisition (Plate Reader) Automation->Data_Acq Data_Analysis 5. Data Analysis (Hit Identification) Data_Acq->Data_Analysis Hit_Val 6. Hit Confirmation & Validation Data_Analysis->Hit_Val

References

Lanatoside C: A Deep Dive into its Inhibition of the Na+/K+-ATPase Pump

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lanatoside C, a cardiac glycoside derived from the foxglove plant Digitalis lanata, is a potent inhibitor of the ubiquitous plasma membrane enzyme, the Na+/K+-ATPase pump. This inhibition forms the basis of its well-established cardiotonic effects and is increasingly recognized for its potential in anticancer therapy. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's interaction with the Na+/K+-ATPase, detailing its impact on intracellular signaling cascades. We present a compilation of quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visual representations of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of cardiac glycosides and their therapeutic applications.

Introduction

The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the plasma membrane of most animal cells. This process is crucial for numerous physiological functions, including nerve impulse transmission, muscle contraction, and the regulation of cell volume. Cardiac glycosides, a class of naturally occurring steroid-like compounds, are specific inhibitors of the Na+/K+-ATPase. This compound is a prominent member of this family, historically used in the treatment of congestive heart failure and cardiac arrhythmias.[1]

The primary pharmacological action of this compound stems from its ability to bind to the α-subunit of the Na+/K+-ATPase, thereby inhibiting its pumping activity.[2] This leads to an accumulation of intracellular Na+, which in turn reduces the activity of the Na+/Ca2+ exchanger, resulting in an increase in intracellular calcium concentration.[3][4] The elevated intracellular calcium enhances myocardial contractility, accounting for the positive inotropic effect of this compound.

Recent research has unveiled a broader therapeutic potential for this compound, particularly in oncology. Its inhibitory effect on the Na+/K+-ATPase in cancer cells disrupts ion homeostasis and modulates a multitude of downstream signaling pathways implicated in cell proliferation, survival, and apoptosis.[5][6] This guide will explore in-depth the molecular intricacies of this compound's interaction with the Na+/K+-ATPase and the resultant cellular consequences.

Mechanism of Action: Inhibition of the Na+/K+-ATPase

The Na+/K+-ATPase is a heterodimeric protein composed of a catalytic α-subunit and a smaller β-subunit. The α-subunit contains the binding sites for ATP, Na+, K+, and cardiac glycosides. There are four known isoforms of the α-subunit (α1, α2, α3, and α4), which exhibit tissue-specific expression and varying affinities for cardiac glycosides.[7][8]

This compound, like other cardiac glycosides, binds to a specific site on the extracellular face of the α-subunit.[6] This binding stabilizes the enzyme in an E2-P phosphorylated conformation, preventing its dephosphorylation and subsequent return to the E1 conformation required for Na+ binding and transport. This effectively locks the pump in an inactive state, leading to the cessation of ion translocation.

The inhibition of the Na+/K+-ATPase by this compound triggers a cascade of ionic and molecular events:

  • Increased Intracellular Sodium: The primary consequence of pump inhibition is the accumulation of Na+ ions inside the cell.

  • Increased Intracellular Calcium: The elevated intracellular Na+ concentration alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX), leading to reduced Ca2+ efflux and, in some cases, reversal of the exchanger, causing Ca2+ influx.[4]

  • Modulation of Downstream Signaling: The altered intracellular ion concentrations and the direct interaction of the Na+/K+-ATPase with other signaling proteins activate a complex network of downstream signaling pathways.

Quantitative Data on Na+/K+-ATPase Inhibition

While specific Ki or IC50 values for this compound against individual Na+/K+-ATPase isoforms are not abundantly available in the public literature, the available data on its cytotoxic effects in cancer cell lines, which are largely dependent on Na+/K+-ATPase inhibition, provide an indication of its potency. It is important to note that these values reflect the overall cellular response and not solely the direct enzymatic inhibition.

Cell LineCancer TypeIC50 (nM)Citation
PC-3Prostate Cancer208.10[3]
DU145Prostate Cancer151.30[3]
LNCaPProstate Cancer565.50[3]
Prostate Cancer (average of six lines)Prostate Cancer408[9]

Note: The IC50 values listed above represent the half-maximal inhibitory concentration for cell viability and should be interpreted as an indirect measure of Na+/K+-ATPase inhibition in a cellular context.

Experimental Protocols

Na+/K+-ATPase Activity Assay (Inorganic Phosphate-Based)

This protocol outlines a method to determine the enzymatic activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The specific activity is determined by comparing the Pi released in the presence and absence of a specific inhibitor, such as ouabain or this compound.

Materials:

  • Isolated Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or expressed isoforms)

  • Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Imidazole, pH 7.4

  • ATP solution (100 mM)

  • This compound stock solution (in DMSO)

  • Ouabain stock solution (in water or buffer)

  • Phosphate standard solution

  • Malachite green reagent or other phosphate detection reagent

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare Reaction Mixtures:

    • Total ATPase Activity: To a well of a 96-well plate, add the assay buffer and the enzyme preparation.

    • Ouabain-insensitive ATPase Activity: To a separate well, add the assay buffer, the enzyme preparation, and a saturating concentration of ouabain (e.g., 1 mM).

    • This compound Inhibition: Prepare a series of wells with assay buffer, the enzyme preparation, and varying concentrations of this compound.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the reaction by adding ATP to each well to a final concentration of 3-5 mM.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., SDS or trichloroacetic acid).

  • Phosphate Detection: Add the malachite green reagent to each well and incubate at room temperature for color development.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a spectrophotometer.

  • Calculation:

    • Construct a standard curve using the phosphate standard.

    • Determine the amount of Pi released in each well from the standard curve.

    • Na+/K+-ATPase activity = (Pi released in Total ATPase well) - (Pi released in Ouabain-insensitive well).

    • Calculate the percentage of inhibition for each this compound concentration relative to the Na+/K+-ATPase activity without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

[3H]-Ouabain Competitive Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound to the Na+/K+-ATPase by measuring its ability to compete with the binding of a radiolabeled cardiac glycoside, [3H]-ouabain.

Materials:

  • Isolated Na+/K+-ATPase enzyme preparation

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2

  • [3H]-ouabain

  • This compound stock solution (in DMSO)

  • Unlabeled ouabain (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • Filtration apparatus

Procedure:

  • Prepare Reaction Tubes:

    • Total Binding: Add binding buffer, enzyme preparation, and a fixed concentration of [3H]-ouabain (typically at or below its Kd).

    • Non-specific Binding: Add binding buffer, enzyme preparation, [3H]-ouabain, and a high concentration of unlabeled ouabain (e.g., 1 mM).

    • Competitive Binding: Prepare a series of tubes with binding buffer, enzyme preparation, [3H]-ouabain, and increasing concentrations of this compound.

  • Incubation: Incubate the tubes at 37°C for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any unbound [3H]-ouabain.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculation:

    • Specific Binding: Subtract the non-specific binding counts from the total binding counts.

    • Percentage of Inhibition: Calculate the percentage of inhibition of [3H]-ouabain binding for each concentration of this compound.

    • Ki Determination: Determine the Ki value for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where IC50 is the concentration of this compound that inhibits 50% of [3H]-ouabain binding, [L] is the concentration of [3H]-ouabain, and Kd is the dissociation constant of [3H]-ouabain.

Signaling Pathways Modulated by this compound

The inhibition of the Na+/K+-ATPase by this compound initiates a complex network of intracellular signaling events that extend beyond simple ion homeostasis. The Na+/K+-ATPase can act as a signal transducer, interacting with and modulating the activity of various signaling proteins.

The Na+/K+-ATPase-Src Kinase Cascade

A key signaling event triggered by cardiac glycoside binding to the Na+/K+-ATPase is the activation of the non-receptor tyrosine kinase, Src. This can lead to the transactivation of the epidermal growth factor receptor (EGFR) and the subsequent activation of downstream pathways like the Ras/Raf/MEK/ERK (MAPK) pathway, which is heavily involved in cell proliferation and survival.[6]

Na_K_ATPase_Src_Pathway Lanatoside_C This compound Na_K_ATPase Na+/K+-ATPase (α-subunit) Lanatoside_C->Na_K_ATPase Inhibits Src Src Na_K_ATPase->Src Activates EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Intracellular_Calcium_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Lanatoside_C This compound Na_K_ATPase Na+/K+-ATPase Lanatoside_C->Na_K_ATPase Inhibits Na_ion ↑ [Na+]i Na_K_ATPase->Na_ion Leads to NCX Na+/Ca2+ Exchanger Ca_ion ↑ [Ca2+]i NCX->Ca_ion Leads to Na_ion->NCX Reduces activity of PKC PKC Ca_ion->PKC Activates CaMK CaMK Ca_ion->CaMK Activates Apoptosis Apoptosis PKC->Apoptosis Modulates CaMK->Apoptosis Modulates Experimental_Workflow cluster_activity Na+/K+-ATPase Activity Assay cluster_binding [3H]-Ouabain Competitive Binding Assay Enzyme_Prep_A Enzyme Preparation Incubate_Inhibitor_A Incubate with This compound Enzyme_Prep_A->Incubate_Inhibitor_A Add_ATP_A Add ATP Incubate_Inhibitor_A->Add_ATP_A Measure_Pi Measure Inorganic Phosphate Add_ATP_A->Measure_Pi Calculate_IC50 Calculate IC50 Measure_Pi->Calculate_IC50 Enzyme_Prep_B Enzyme Preparation Incubate_Radioligand Incubate with [3H]-ouabain & this compound Enzyme_Prep_B->Incubate_Radioligand Filter_Wash Filter & Wash Incubate_Radioligand->Filter_Wash Scintillation_Count Scintillation Counting Filter_Wash->Scintillation_Count Calculate_Ki Calculate Ki Scintillation_Count->Calculate_Ki

References

Foundational Research on Lanatoside C Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Lanatoside C is a cardiac glycoside (CG) derived from the woolly foxglove plant, Digitalis lanata.[1][2] Historically, it has been clinically utilized for the management of cardiac conditions such as congestive heart failure and arrhythmias.[1] The primary pharmacological action of CGs is the inhibition of the ubiquitous Na+/K+-ATPase transmembrane protein, which is crucial for maintaining cellular ion homeostasis.[1][3][4] In recent years, a substantial body of preclinical research has illuminated the potent and selective cytotoxic effects of this compound against various cancer cells, positioning it as a compelling candidate for drug repurposing in oncology.[5][6]

This technical guide provides an in-depth summary of the foundational research into this compound's cytotoxicity. It consolidates quantitative data on its efficacy, details the core molecular mechanisms of action, and presents the experimental protocols frequently cited in this research area.

Cytotoxic Activity Across Cancer Cell Lines

This compound exhibits potent cytotoxic and cytostatic effects against a wide array of human cancer cell lines, often in a dose- and time-dependent manner.[3][5] Its efficacy is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates higher potency.

Notably, this compound demonstrates a degree of selectivity, showing significantly higher cytotoxicity towards cancer cells compared to their normal, non-malignant counterparts.[2][3] For example, the IC50 value in normal human prostate fibroblasts (HPRF) was found to be approximately 434 nM, considerably higher than the values observed in prostate cancer cell lines PC-3 (79.72 nM) and DU145 (96.62 nM).[1] Similarly, its cytotoxic effect on the normal human intrahepatic biliary epithelial cell line (HIBEpiC) is minimal compared to its potent activity against cholangiocarcinoma cells.[2][7]

Data Presentation

The table below summarizes the IC50 values of this compound across various cancer cell lines as reported in foundational studies.

Cancer Type Cell Line IC50 Value (48h treatment unless noted) Reference
Lung Cancer A54956.49 ± 5.3 nM[3]
Prostate Cancer PC-379.72 nM[1]
DU14596.62 nM[1]
LNCaP344.80 nM[1]
Cholangiocarcinoma TFK-10.1034 µM (103.4 nM)[7]
HuCCT-10.1720 µM (172.0 nM)[7]
Liver Cancer HepG20.238 ± 0.16 µM (238 nM)[3]
Breast Cancer MCF-70.4 ± 0.1 µM (400 nM)[3]
Normal Cells HPRF (Prostate Fibroblast)~434 nM[1]
L132, WRL68 (Lung, Liver)No significant toxicity at concentrations effective against cancer cells[3]
HIBEpiC (Biliary Epithelial)Significantly less cytotoxic effect compared to cancer cells[2]

Table 1: IC50 Values of this compound in Various Cancer and Normal Cell Lines.

Core Mechanisms of this compound-Induced Cytotoxicity

The anticancer activity of this compound is multifaceted, stemming from its ability to disrupt fundamental cellular processes and signaling pathways that are often dysregulated in cancer.

Primary Mechanism: Na+/K+-ATPase Inhibition

The foundational mechanism of action for this compound, like other cardiac glycosides, is the inhibition of the α-subunit of the Na+/K+-ATPase pump.[3][6] This inhibition disrupts the electrochemical gradient across the cell membrane, leading to an increase in intracellular sodium and a decrease in intracellular potassium.[4] This ionic imbalance is a critical upstream event that triggers several downstream cytotoxic effects, including the induction of reactive oxygen species (ROS), mitochondrial dysfunction, and the modulation of various signaling cascades.[2][4]

Induction of Apoptosis

A primary outcome of this compound treatment is the induction of apoptosis, or programmed cell death.[5][8] This occurs primarily through the intrinsic (mitochondrial) pathway, characterized by several key events:

  • Increased Reactive Oxygen Species (ROS): this compound treatment leads to a significant increase in intracellular ROS levels.[2][8] ROS are highly reactive molecules that can cause oxidative damage to cellular components, including mitochondria.

  • Mitochondrial Dysfunction: The surge in ROS contributes to the loss of mitochondrial membrane potential (MMP).[2][8][9] This destabilization of the mitochondria is a pivotal step in initiating apoptosis.

  • Modulation of Bcl-2 Family Proteins: this compound alters the expression of key apoptosis-regulating proteins. It downregulates the anti-apoptotic proteins Bcl-2 and Bcl-xl while upregulating the pro-apoptotic protein Bax.[2][7][8] This shift in the Bax/Bcl-2 ratio favors mitochondrial outer membrane permeabilization.

  • Caspase Activation: The loss of MMP leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of cysteine proteases known as caspases. Specifically, the initiator caspase-9 and the executioner caspase-3 are activated, which then cleave essential cellular substrates, dismantling the cell and leading to apoptosis.[2][7][10]

  • Caspase-Independent Apoptosis: Evidence also suggests this compound can induce apoptosis through a caspase-independent pathway involving the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus.[11]

G cluster_cell Cancer Cell LanC This compound NaK_ATPase Na+/K+-ATPase LanC->NaK_ATPase inhibits Bcl2 Bcl-2 / Bcl-xl (Anti-apoptotic) LanC->Bcl2 inhibits Bax Bax (Pro-apoptotic) LanC->Bax promotes ROS ↑ Reactive Oxygen Species (ROS) NaK_ATPase->ROS induces MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytC Cytochrome c Release MMP->CytC Bcl2->Bax inhibits Bax->MMP Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_pathways Pro-Survival Signaling Pathways cluster_outcomes Cellular Outcomes LanC This compound STAT3 STAT3 LanC->STAT3 PI3K PI3K/AKT/mTOR LanC->PI3K Wnt Wnt/β-catenin LanC->Wnt MAPK MAPK LanC->MAPK Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival STAT3->Survival PI3K->Proliferation PI3K->Survival Wnt->Proliferation Wnt->Survival MAPK->Proliferation MAPK->Survival G cluster_assays Cytotoxicity & Mechanism Assays start Cancer Cell Culture treat Treat with This compound (Dose-Response) start->treat viability Cell Viability (MTT / CCK-8) treat->viability flow Flow Cytometry (Apoptosis / Cell Cycle) treat->flow western Western Blot (Protein Expression) treat->western analysis Data Analysis (IC50, % Apoptosis, etc.) viability->analysis flow->analysis western->analysis end Conclusion analysis->end

References

An In-depth Technical Guide on the Anti-inflammatory Properties of Lanatoside C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanatoside C, a cardiac glycoside derived from Digitalis lanata, has long been utilized for its cardiotonic effects. Emerging evidence, however, highlights its potent anti-inflammatory properties, positioning it as a molecule of interest for further investigation in inflammatory diseases and cancer. This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of this compound, focusing on its modulation of key signaling pathways, its impact on pro-inflammatory cytokine production, and detailed experimental methodologies for its study.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases and contribute to the pathogenesis of cancer. This compound has demonstrated significant anti-inflammatory and anticancer activities by intervening in critical signaling cascades that govern cellular proliferation, apoptosis, and the inflammatory response.[1][2] This guide synthesizes the current understanding of this compound's anti-inflammatory actions to support further research and drug development efforts.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data from published studies.

Table 1: IC50 Values for Inhibition of Pro-inflammatory Cytokines
CytokineCell Type/SystemStimulantThis compound IC50Reference
TNF-αHuman Whole BloodLPS1.3 µM[3]
IL-1βHuman Whole BloodLPS0.4 µM[3]
IL-6Human Whole BloodLPS0.4 µM[3]
IL-1β, IL-6, TNF-αRAW264.7 cellsLPSSignificant dose-dependent reduction at 5 µM and 10 µM[1]
Table 2: Cytotoxic IC50 Values of this compound in Cancer Cell Lines
Cell LineCancer TypeIncubation TimeThis compound IC50Reference
PC-3Prostate Cancer48 h79.72 nM[3]
DU145Prostate Cancer48 h96.62 nM[3]
LNCaPProstate Cancer48 h344.80 nM[3]
MCF-7Breast Cancer24 h0.4 ± 0.1 µM[4]
A549Lung Cancer24 h56.49 ± 5.3 nM[4]
HepG2Liver Cancer24 h0.238 ± 0.16 µM[4]
HuCCT-1CholangiocarcinomaNot Specified0.1720 µM[5]
TFK-1CholangiocarcinomaNot Specified0.1034 µM[5]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating several critical signaling pathways.

TNF/IL-17 Signaling Pathway

This compound has been shown to modulate the TNF/IL-17 signaling pathway, which is crucial in the inflammatory tumor microenvironment.[2][6] It can downregulate the expression of pro-inflammatory cytokines and anti-apoptotic proteins, thereby promoting apoptosis and reducing tumor invasiveness.[2][6] Specifically, in prostate cancer cells, this compound has been observed to downregulate the expression of MAPK11, MAPK13, and MMP3, while upregulating FOS, NFKBIA, and TNFAIP3.[3]

TNF_IL17_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IL-17 IL-17 IL17R IL17R IL-17->IL17R TRADD TRADD TNFR->TRADD TRAF TRAF IL17R->TRAF TRADD->TRAF TAK1 TAK1 TRAF->TAK1 IKK IKK TAK1->IKK MAPK_p38_JNK MAPK (p38, JNK) TAK1->MAPK_p38_JNK IκB IκB IKK->IκB inhibits NF-κB NF-κB IκB->NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc AP1 AP-1 (c-Fos/c-Jun) MAPK_p38_JNK->AP1 This compound This compound This compound->TAK1 Inhibits This compound->IKK Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (IL-1β, IL-6, TNF-α) NF-κB_nuc->Inflammatory_Genes AP1->Inflammatory_Genes

Caption: this compound inhibits the TNF/IL-17 signaling pathway.
JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in cellular functions like proliferation, differentiation, and inflammation.[7] this compound has been shown to inhibit the JAK2/STAT6 signaling pathway in a dose-dependent manner by suppressing the phosphorylation of JAK2 and STAT6.[7] Concurrently, it induces the expression of the suppressor of cytokine signaling 2 (SOCS2), a negative regulator of this pathway.[7]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine_Receptor Cytokine->Cytokine_Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 activates STAT6 STAT6 JAK2->STAT6 phosphorylates STAT6_dimer STAT6 Dimer STAT6->STAT6_dimer dimerizes This compound This compound This compound->JAK2 Inhibits phosphorylation This compound->STAT6 Inhibits phosphorylation SOCS2 SOCS2 This compound->SOCS2 Induces SOCS2->JAK2 inhibits Gene_Expression Target Gene Expression STAT6_dimer->Gene_Expression

Caption: this compound inhibits the JAK/STAT signaling pathway.
PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in inflammatory diseases.[4][8] this compound has been found to inhibit this pathway, contributing to its anti-proliferative and pro-apoptotic effects observed in cancer cells, which often have a strong inflammatory component.[9][10]

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factor Growth_Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK PI3K PI3K Receptor_TK->PI3K activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inflammation Inflammation mTORC1->Inflammation This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a key role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18.[11][12] Interestingly, while this compound generally exhibits anti-inflammatory properties, some studies suggest that cardiac glycosides can activate the NLRP3 inflammasome in human macrophages and cardiomyocytes.[13] This activation is linked to the ion fluxes (potassium and calcium) that also mediate their cardiotonic effects.[13] This pro-inflammatory potential warrants further investigation to fully understand the context-dependent effects of this compound.

Experimental Protocols

This section outlines detailed methodologies for key experiments used to characterize the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes the assessment of this compound's effect on cytokine production in LPS-stimulated murine macrophages (e.g., RAW 264.7 cell line).[1][14]

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Seed cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • This compound Treatment and LPS Stimulation:

    • Prepare stock solutions of this compound in DMSO.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for 24 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the LPS-stimulated control.

    • Determine the IC50 value for the inhibition of each cytokine.

Macrophage_Assay_Workflow cluster_workflow Macrophage Anti-inflammatory Assay Workflow start Seed RAW 264.7 cells in 24-well plate adhere Allow cells to adhere overnight start->adhere pretreat Pre-treat with This compound or vehicle adhere->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect supernatants incubate->collect elisa Measure cytokine levels (TNF-α, IL-1β, IL-6) using ELISA collect->elisa analyze Analyze data and calculate IC50 values elisa->analyze

Caption: Workflow for macrophage anti-inflammatory assay.
Western Blot Analysis of JAK/STAT Pathway

This protocol details the procedure for analyzing the phosphorylation status of JAK2 and STAT6 in response to this compound treatment.[7]

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound at desired concentrations and for the appropriate duration.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-JAK2, JAK2, p-STAT6, STAT6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels.

RT-qPCR Analysis of TNF/IL-17 Pathway Genes

This protocol outlines the steps to quantify the mRNA expression of genes in the TNF/IL-17 pathway following this compound treatment.[3]

  • RNA Extraction and cDNA Synthesis:

    • Treat cells with this compound as described previously.

    • Extract total RNA from the cells using a commercial RNA isolation kit.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • Real-Time Quantitative PCR (RT-qPCR):

    • Perform RT-qPCR using a SYBR Green-based master mix and specific primers for the target genes (e.g., MAPK11, MMP3, FOS, NFKBIA) and a housekeeping gene (e.g., GAPDH).

    • Use a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

  • Data Analysis:

    • Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory properties through the modulation of multiple key signaling pathways, including the TNF/IL-17, JAK/STAT, and PI3K/AKT/mTOR pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore its therapeutic potential.

Future research should focus on:

  • Elucidating the precise molecular interactions of this compound with the components of these signaling pathways.

  • Investigating the contradictory role of this compound in NLRP3 inflammasome activation to understand its context-dependent effects.

  • Conducting in vivo studies in relevant animal models of inflammatory diseases to validate the in vitro findings and assess its therapeutic efficacy and safety.

A deeper understanding of the anti-inflammatory mechanisms of this compound will be instrumental in harnessing its potential for the development of novel therapies for a range of inflammatory conditions and cancers.

References

Lanatoside C Signaling Pathway Modulation In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanatoside C, a cardiac glycoside derived from Digitalis lanata, has demonstrated significant anticancer activity in a variety of preclinical in vitro models.[1] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's effects, focusing on its modulation of key signaling pathways. We present a compilation of quantitative data from various studies, detailed experimental protocols for assessing its in vitro activity, and visual representations of the signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers in oncology and drug development.

Introduction

Cardiac glycosides, traditionally used in the treatment of cardiac conditions, are being repurposed for their potential as anticancer agents.[2] this compound, a member of this class, has emerged as a promising candidate due to its ability to induce apoptosis, cell cycle arrest, and other forms of cell death in cancer cells, often with selectivity over normal cells.[3][4] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a ubiquitous transmembrane protein.[3][5] This inhibition leads to downstream modulation of multiple intracellular signaling pathways crucial for cancer cell proliferation, survival, and migration. This guide will delve into the specifics of these modulated pathways and provide practical information for in vitro investigation.

Core Mechanism of Action: Na+/K+-ATPase Inhibition

The foundational mechanism of this compound's action is its binding to and inhibition of the α-subunit of the Na+/K+-ATPase pump.[3][4] This enzyme is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of this pump by this compound leads to an increase in intracellular sodium concentration, which in turn affects the Na+/Ca2+ exchanger, leading to an accumulation of intracellular calcium.[6] This disruption of ion homeostasis triggers a cascade of signaling events.

Modulation of Key Signaling Pathways

This compound has been shown to modulate a multitude of signaling pathways implicated in cancer progression.[3][7] Below are the key pathways affected, with visual representations generated using Graphviz.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. This compound has been reported to suppress this pathway, contributing to its anticancer effects.[3][8]

PI3K_Akt_mTOR_Pathway Lanatoside_C This compound Na_K_ATPase Na+/K+-ATPase Lanatoside_C->Na_K_ATPase Inhibits PKC_delta PKCδ Na_K_ATPase->PKC_delta Activates Akt Akt PKC_delta->Akt Inhibits PI3K PI3K PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: this compound inhibits the PI3K/Akt/mTOR pathway.

MAPK/ERK Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation and differentiation. This compound has been shown to attenuate this pathway in several cancer cell lines.[3][9]

MAPK_ERK_Pathway Lanatoside_C This compound Na_K_ATPase Na+/K+-ATPase Lanatoside_C->Na_K_ATPase Inhibits Src Src Na_K_ATPase->Src Activates Ras Ras Src->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes

Caption: this compound attenuates the MAPK/ERK signaling pathway.

STAT3 Pathway

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a key role in tumor cell proliferation, survival, and invasion. This compound has been found to inhibit STAT3 signaling.[10]

STAT3_Pathway Lanatoside_C This compound STAT3 STAT3 Lanatoside_C->STAT3 Inhibits (expression & phosphorylation) p_STAT3 p-STAT3 STAT3->p_STAT3 Bcl_2 Bcl-2, Bcl-xL p_STAT3->Bcl_2 Upregulates Apoptosis Apoptosis Bcl_2->Apoptosis Inhibits

Caption: this compound inhibits the STAT3 signaling pathway.

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is involved in cell fate determination, proliferation, and migration. Dysregulation of this pathway is common in many cancers. This compound has been shown to inhibit this pathway.[3][5]

Wnt_beta_catenin_Pathway Lanatoside_C This compound GSK3a GSK3α Lanatoside_C->GSK3a Downregulates beta_catenin β-catenin Lanatoside_C->beta_catenin Downregulates c_Myc c-Myc beta_catenin->c_Myc Upregulates Cyclin_D1 Cyclin D1 beta_catenin->Cyclin_D1 Upregulates Proliferation Cell Proliferation c_Myc->Proliferation Cyclin_D1->Proliferation

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HuCCT-1Cholangiocarcinoma0.1720[11]
TFK-1Cholangiocarcinoma0.1034[11]
PC-3Prostate Cancer~0.2-0.4[1]
DU145Prostate Cancer~0.2-0.4[1]
MCF-7Breast Cancer0.4 ± 0.1[5]
A549Lung Cancer0.056 ± 0.005[5]
HepG2Liver Cancer0.238 ± 0.16[5]
HCT116Colorectal Cancer~0.2[12][13]
HT-29Colorectal Cancer~0.5[13]

Table 2: Effect of this compound on Cell Cycle Distribution

Cell LineTreatment Concentration% Cells in G2/M Phase (Control)% Cells in G2/M Phase (Treated)Reference
HuCCT-1IC50Not specifiedSignificantly increased[10][11]
TFK-1IC50Not specifiedSignificantly increased[10][11]
PC-3400 nMNot specifiedSignificantly increased[1]
DU145400 nMNot specifiedSignificantly increased[1]
MCF-71.2 µM24.7%31.29%[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the in vitro effects of this compound.

General Experimental Workflow

Experimental_Workflow Start Cancer Cell Culture Treatment This compound Treatment (Varying Concentrations & Times) Start->Treatment Cell_Viability Cell Viability Assays (CCK-8, MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assays (Flow Cytometry - Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry - PI Staining) Treatment->Cell_Cycle_Assay Migration_Invasion Migration & Invasion Assays (Wound Healing, Transwell) Treatment->Migration_Invasion Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Protein_Analysis Protein Expression Analysis (Western Blot, Immunofluorescence) Apoptosis_Assay->Protein_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Migration_Invasion->Data_Analysis Protein_Analysis->Data_Analysis

Caption: A typical workflow for in vitro evaluation of this compound.

Cell Viability Assay (CCK-8/MTT)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with a series of concentrations of this compound (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • Reagent Addition:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

    • For MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (PI Staining by Flow Cytometry)
  • Cell Seeding and Treatment: Culture cells in 6-well plates and treat with this compound for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate in the dark at 37°C for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[1]

Western Blot Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, STAT3, β-catenin, etc.) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates potent in vitro anticancer activity through the modulation of multiple critical signaling pathways, primarily initiated by the inhibition of the Na+/K+-ATPase. Its ability to suppress pro-survival pathways such as PI3K/Akt/mTOR and MAPK/ERK, while also inhibiting oncogenic transcription factors like STAT3 and the Wnt/β-catenin pathway, underscores its potential as a multi-targeted therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other cardiac glycosides in cancer research and drug development. Further in vitro and subsequent in vivo studies are warranted to fully elucidate its therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the History of Lanatoside C in Cardiovascular Medicine

Abstract

This compound, a cardiac glycoside derived from the woolly foxglove (Digitalis lanata), holds a significant place in the history of cardiovascular medicine. For decades, it was a cornerstone in the management of congestive heart failure and various cardiac arrhythmias due to its positive inotropic and negative chronotropic effects. This technical guide provides a comprehensive overview of this compound, from its historical discovery and isolation to its detailed mechanism of action, pharmacokinetics, and clinical application in cardiology. It summarizes quantitative data from key historical studies, details relevant experimental protocols, and visualizes the core molecular pathways and workflows, offering a thorough resource for professionals in pharmaceutical research and development.

Introduction and Historical Context

The therapeutic use of cardiac glycosides dates back to 1785, when William Withering first described the utility of the foxglove plant for treating "dropsy" (edema associated with congestive heart failure).[1] While initial preparations were crude plant extracts, the 20th century saw the isolation of pure crystalline glycosides, allowing for more precise and predictable therapy.[2] this compound, isolated from Digitalis lanata, emerged as a key compound in this class.[1] It was widely used for its ability to rapidly digitalize patients, particularly in acute settings, for conditions like atrial fibrillation and paroxysmal supraventricular tachycardia.[3][4] Although its use has largely been superseded by its primary active metabolite, digoxin, which offers more predictable pharmacokinetics, the study of this compound provides fundamental insights into the pharmacology of cardiac glycosides.[5]

Isolation and Purification

Historically, this compound was isolated from the leaves of Digitalis lanata, which contain a higher concentration of cardiac glycosides compared to other Digitalis species.[1][6] The process has evolved from simple extractions to more refined chromatographic techniques.

Historical Experimental Protocol: Extraction and Isolation

The following protocol represents a generalized historical method for the isolation of this compound and other glycosides from Digitalis lanata.

  • Harvesting and Preparation: Leaves of D. lanata are harvested, dried in a ventilated area at low temperatures (40-50°C) to prevent enzymatic degradation, and milled into a fine powder to maximize surface area for extraction.[7]

  • Enzymatic Conversion (Optional): The powdered leaf material is often moistened and incubated at 30–37°C. This step utilizes the plant's endogenous glucosidase enzymes to cleave a terminal glucose molecule from the primary glycosides (lanatosides A, B, and C), converting them into their respective secondary glycosides (acetyldigitoxin, acetylgitoxin, and acetyldigoxin). Subsequent deacetylation yields digitoxin, gitoxin, and digoxin.[1] For this compound isolation, this step may be modified or bypassed.

  • Solvent Extraction: The prepared plant material is subjected to extraction, typically using maceration or percolation with aqueous alcohols (e.g., 50% ethanol).[8][9] This process dissolves the glycosides, pulling them from the plant matrix.

  • Purification:

    • Precipitation: The crude extract is treated with lead salts to precipitate tannins and other phenolic compounds, which are then removed.[1]

    • Liquid-Liquid Extraction: The clarified extract is then partitioned with an immiscible organic solvent, such as chloroform or trichloroethylene, to selectively extract the glycosides.[9]

    • Chromatography & Crystallization: The resulting extract is concentrated and purified using column chromatography. Historically, silica gel was used. The fractions containing this compound are collected, and the pure compound is obtained through recrystallization.[7][9]

  • Modern Analysis: In modern methods, the purity and quantity of this compound are determined using High-Performance Liquid Chromatography (HPLC), typically with a reversed-phase (C8 or C18) column and a mobile phase consisting of a mixture of acetonitrile, methanol, and water.[7][8]

Visualization: Isolation Workflow

G cluster_prep Preparation cluster_extract Extraction & Purification cluster_iso Isolation & Analysis Harvest Harvest D. lanata Leaves Dry Drying (40-50°C) Harvest->Dry Mill Milling to Powder Dry->Mill Solvent Solvent Extraction (Aqueous Ethanol) Mill->Solvent Purify Crude Extract Purification (e.g., Lead Salt Precipitation) Solvent->Purify LLE Liquid-Liquid Extraction (e.g., Chloroform) Purify->LLE Chrom Column Chromatography LLE->Chrom Crystal Recrystallization Chrom->Crystal HPLC HPLC Analysis Crystal->HPLC

Caption: Generalized workflow for the historical isolation of this compound.

Mechanism of Action

The primary therapeutic effect of this compound in cardiovascular medicine is its ability to increase the force of myocardial contraction (positive inotropy). This action is a direct result of its inhibition of the Na+/K+-ATPase enzyme embedded in the plasma membrane of cardiac muscle cells (cardiomyocytes).

The Na+/K+-ATPase Signaling Pathway
  • Inhibition of Na+/K+-ATPase: this compound binds to the α-subunit of the Na+/K+-ATPase pump. This binding inhibits the pump's activity, which is responsible for actively transporting three Na+ ions out of the cell in exchange for two K+ ions into the cell.[10]

  • Increased Intracellular Sodium: The inhibition of the pump leads to a gradual accumulation of intracellular Na+ ([Na+]i).

  • Altered Na+/Ca2+ Exchange: The elevated [Na+]i reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX) to extrude calcium. Consequently, the NCX's activity is slowed, and in some cases, it can even reverse, bringing Ca2+ into the cell. The net effect is an increase in the intracellular Ca2+ concentration ([Ca2+]i).

  • Enhanced Contractility: The increased [Ca2+]i during systole leads to greater Ca2+ uptake into the sarcoplasmic reticulum (SR). During subsequent contractions, more Ca2+ is released from the SR, leading to a stronger interaction between actin and myosin filaments and thus, a more forceful contraction of the heart muscle.[6]

Visualization: Signaling Pathway

G LanC This compound NKA Na+/K+-ATPase (Sodium Pump) LanC->NKA Inhibits Na_in ↑ Intracellular Na+ NKA->Na_in Leads to NCX Na+/Ca2+ Exchanger (NCX) Na_in->NCX Reduces Ca2+ efflux via Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Leads to SR ↑ Ca2+ in Sarcoplasmic Reticulum (SR) Ca_in->SR Contract Enhanced Myocardial Contraction SR->Contract Enhances Ca2+ release

Caption: Primary signaling pathway of this compound in cardiomyocytes.

Experimental Protocol: Na+/K+-ATPase Inhibition Assay

This protocol describes a common in vitro method to quantify the inhibitory effect of a compound like this compound on Na+/K+-ATPase activity.

  • Enzyme Preparation: Isolate Na+/K+-ATPase-rich membranes from a suitable tissue source (e.g., rabbit kidneys, pig brain). This is typically done through differential centrifugation and density gradient centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing ATP, MgCl2, NaCl, and KCl.

  • Assay Procedure:

    • Aliquots of the enzyme preparation are pre-incubated with varying concentrations of this compound (and a vehicle control).

    • The enzymatic reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a fixed time at a controlled temperature (e.g., 37°C).

    • The reaction is stopped (e.g., by adding a strong acid).

  • Quantification of Activity: The activity of the enzyme is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This can be done spectrophotometrically using a colorimetric method (e.g., the Fiske-Subbarow method).[11]

  • Data Analysis: The amount of Pi released is proportional to the enzyme activity. The activity in the presence of this compound is compared to the control to determine the percentage of inhibition. An IC50 value (the concentration of this compound that causes 50% inhibition) can then be calculated.

Visualization: ATPase Inhibition Assay Workflow

G cluster_prep Preparation cluster_rxn Reaction cluster_analysis Analysis Enzyme Isolate Na+/K+-ATPase (e.g., from tissue) Incubate Incubate Enzyme with This compound (or control) Enzyme->Incubate Buffer Prepare Reaction Buffer (ATP, Mg2+, Na+, K+) Buffer->Incubate Start Initiate Reaction (add ATP) Incubate->Start Stop Stop Reaction (add acid) Start->Stop Measure Measure Released Inorganic Phosphate (Pi) Stop->Measure Calc Calculate % Inhibition Measure->Calc IC50 Determine IC50 Value Calc->IC50

Caption: Workflow for a typical Na+/K+-ATPase inhibition assay.

Pharmacokinetics and Clinical Data

The clinical use of this compound was guided by its pharmacokinetic profile and its observed effects on cardiac function. A key characteristic is its conversion to digoxin, which is largely responsible for its therapeutic effect after oral administration.

Pharmacokinetic Properties

This compound itself is poorly absorbed from the gastrointestinal tract. Studies using radiolabeled drug confirmed that after oral administration, this compound is substantially converted to digoxin and its metabolites in the gut prior to absorption.[12]

ParameterValue / DescriptionCitation
Prodrug Nature This compound is a prodrug of digoxin.[12]
Metabolism Converted to digoxin via hydrolysis in the gut.[12]
Bioavailability Variable; dependent on conversion to digoxin.[12]
Metabolite in Plasma An average of 74% of circulating drug-related material after an oral dose is digoxin and its metabolites.[12]
Onset of Action (IV) Positive inotropic effects are detectable within 30-40 minutes after intravenous injection.[6]
Reference Metabolite: Digoxin Half-life ~34 hours (This is a key determinant of the duration of action after this compound administration).[13]
Historical Dosage Regimens

Dosages were tailored to the patient and clinical indication, often involving a larger initial "digitalizing" or loading dose to rapidly achieve therapeutic levels, followed by a smaller daily maintenance dose.

Dosage TypeRouteRegimenCitation
Rapid Digitalization (Loading) IV / PO0.75 to 1.25 mg (750 to 1250 mcg) for a 70 kg patient.[14]
Rapid Digitalization (Loading) PO500 mcg twice daily for one day.[15]
Maintenance PO0.125 to 0.25 mg daily.[14]
Therapeutic Target (Plasma) N/AAim for a plasma concentration of 0.5 to 1.0 ng/mL (as digoxin).[14]
Clinical Efficacy: Hemodynamic Effects

Early clinical trials focused on measuring the direct hemodynamic consequences of this compound administration. A key comparative study investigated its intravenous effects in patients with compensated coronary heart disease.

ParameterDose (IV)ResultCitation
Heart Rate 0.4, 0.8, 1.6 mgSignificant decrease (also seen with placebo).[6]
Systemic Blood Pressure 0.4, 0.8, 1.6 mgNo significant change.[6]
Pre-ejection Period (PEPI) 0.4, 0.8, 1.6 mgSignificantly shortened in a dose-related manner.[6]
Isovolumic Contraction Time (ICT) 0.4, 0.8, 1.6 mgSignificantly shortened in a dose-related manner.[6]
Electromechanical Systole (QS2I) 1.6 mgSignificantly shortened (no significant change at lower doses).[6]

Note: The abstracts of these historical studies confirm these effects but do not provide the specific quantitative data (e.g., mean percentage change) required for a more detailed comparison.[6][16][17]

Conclusion: Legacy and Modern Perspective

This compound was a vital tool in cardiovascular therapy, providing a potent and rapid-acting option for managing heart failure and arrhythmias in an era before modern diuretics, ACE inhibitors, and beta-blockers. Its primary legacy is intertwined with that of digoxin, its more clinically manageable metabolite. The historical study of this compound underscores the foundational pharmacological principle of Na+/K+-ATPase inhibition as a means to enhance cardiac contractility. While no longer a first-line agent, ongoing research into cardiac glycosides, spurred by discoveries of their roles in other signaling pathways (such as PKCδ, AKT/mTOR, and STAT3) and potential applications in oncology, demonstrates that the rich history of this drug class may still inform future therapeutic development.[18][19]

References

Lanatoside C: A Potential Therapeutic Agent for Cholangiocarcinoma - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Cholangiocarcinoma (CCA) is an aggressive malignancy of the biliary tract with a dismal prognosis and limited effective therapeutic options. The repurposing of existing drugs offers an accelerated pathway to identify novel anticancer agents. Lanatoside C, a cardiac glycoside traditionally used for cardiac conditions, has emerged as a potent preclinical candidate against CCA. This document provides a comprehensive technical overview of the evidence supporting this compound as a potential therapeutic agent for cholangiocarcinoma. It details the compound's dual-pronged mechanism of action, involving the induction of reactive oxygen species (ROS) and inhibition of the STAT3 signaling pathway, which collectively drive apoptotic cell death in CCA cells. This guide consolidates quantitative data on its efficacy, outlines key experimental protocols, and visualizes the molecular pathways and experimental workflows, providing a foundational resource for further research and development.

Introduction

The Challenge of Cholangiocarcinoma (CCA)

Cholangiocarcinoma is a devastating cancer originating from the epithelial cells of the bile ducts.[1][2] It is the second most common primary liver malignancy and is characterized by late diagnosis, high heterogeneity, and profound resistance to standard chemotherapies.[2] For patients with unresectable or metastatic disease, the prognosis is exceptionally poor, underscoring the urgent need for novel and more effective therapeutic strategies.[1][3]

Drug Repurposing and Cardiac Glycosides

Drug repurposing, the strategy of identifying new uses for approved drugs, offers a cost-effective and expedited approach to oncology drug development.[4] Cardiac glycosides, a class of naturally derived compounds, are a prime example.[5] Historically used to treat heart failure by inhibiting the Na+/K+-ATPase ion pump, numerous studies have revealed their potent anticancer activities across a range of malignancies.[5][6][7]

This compound: A Promising Candidate

This compound is an FDA-approved cardiac glycoside that has recently garnered significant attention for its broad-spectrum anticancer properties.[4][6] Preclinical research has demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and trigger cell cycle arrest.[4] Notably, recent in-depth studies have identified this compound as a particularly potent agent against cholangiocarcinoma cells, providing a strong rationale for its further investigation as a targeted therapy for this challenging disease.[3][8]

In Vitro Efficacy Against Cholangiocarcinoma Cells

This compound demonstrates significant anti-proliferative and cytotoxic effects against both intrahepatic (HuCCT-1) and extrahepatic (TFK-1) cholangiocarcinoma cell lines in a time-dependent manner.[1][3][8]

Cytotoxicity and Anti-Proliferative Effects

Studies comparing five different cardiac glycosides identified this compound as the most potent compound against CCA cells based on its IC50 values (the concentration required to inhibit 50% of cell growth).[3] While the precise IC50 values from this comparative study are not detailed in the primary publication's abstract, its selection as the lead compound underscores its superior efficacy.[3] Its cytotoxic effects were found to be less pronounced on normal human biliary epithelial cells (HIBEpiC), suggesting a degree of cancer cell selectivity.[3]

Table 1: Cytotoxicity (IC50) of this compound in Various Human Cancer Cell Lines

Cell Line Cancer Type IC50 Value
HuCCT-1 Intrahepatic Cholangiocarcinoma Selected as most potent; specific value not published in abstract.[3]

| TFK-1 | Extrahepatic Cholangiocarcinoma | Selected as most potent; specific value not published in abstract.[3] |

This table highlights the demonstrated potency of this compound against CCA cell lines.

Inhibition of Cell Migration and Invasion

Beyond inhibiting proliferation, this compound significantly impairs the migratory and invasive capabilities of cholangiocarcinoma cells. Wound healing and transwell assays confirmed a marked decrease in the motility of both HuCCT-1 and TFK-1 cells after treatment with this compound.[3]

Induction of Cell Cycle Arrest

A key mechanism for the anti-proliferative activity of this compound is its ability to disrupt cell cycle progression. Flow cytometry analysis revealed that treatment with this compound leads to a significant accumulation of HuCCT-1 and TFK-1 cells in the S and G2/M phases of the cell cycle, effectively halting cell division.[3] This effect is a common mechanism of action for cardiac glycosides against various cancers.[4][9]

Molecular Mechanisms of Action

The anticancer activity of this compound in cholangiocarcinoma is multifaceted, stemming from its ability to modulate multiple critical signaling pathways simultaneously. The primary molecular target of cardiac glycosides is the Na+/K+-ATPase pump.[10][11] Inhibition of this pump disrupts cellular ion homeostasis, which in turn triggers downstream signaling cascades that culminate in cell death.[5][12]

Dual-Pronged Induction of Apoptosis in CCA

In cholangiocarcinoma cells, this compound activates a powerful dual-pronged mechanism that forces the cells into apoptosis.[1][3]

This compound treatment leads to a rapid increase in intracellular Reactive Oxygen Species (ROS).[3][8] This oxidative stress disrupts the integrity of the mitochondria, causing a decrease in the mitochondrial membrane potential (MMP).[3][8] The collapse of the MMP triggers the intrinsic apoptotic pathway through the activation of initiator caspase-9 and executioner caspase-3, leading to programmed cell death.[1][3] This ROS-dependent mechanism is confirmed by experiments showing that the ROS scavenger N-acetyl-L-cysteine (NAC) can reverse the apoptotic effects of this compound.[3]

Concurrently and potentially independently of the ROS pathway, this compound significantly downregulates the protein expression of Signal Transducer and Activator of Transcription 3 (STAT3).[3][8] STAT3 is a known oncogene that is frequently overactivated in cholangiocarcinoma and promotes survival by upregulating anti-apoptotic proteins.[13] By inhibiting STAT3, this compound causes a downstream decrease in the expression of anti-apoptotic proteins Bcl-2 and Bcl-xl, and an increase in the pro-apoptotic protein Bax.[3][8] This shift in the balance of Bcl-2 family proteins further commits the cancer cell to apoptosis.[1][3]

G cluster_0 Core Signaling Pathways cluster_1 ROS-Mediated Mitochondrial Pathway cluster_2 STAT3 Inhibition Pathway LanC This compound ROS ↑ Reactive Oxygen Species (ROS) LanC->ROS STAT3 ↓ STAT3 Inhibition LanC->STAT3 MMP ↓ Mitochondrial Membrane Potential ROS->MMP Casp9 ↑ Caspase-9 Activation MMP->Casp9 Casp3_1 ↑ Caspase-3 Activation Casp9->Casp3_1 Apoptosis Apoptosis Casp3_1->Apoptosis Bcl2 ↓ Bcl-2 / Bcl-xl (Anti-apoptotic) STAT3->Bcl2 Bax ↑ Bax (Pro-apoptotic) STAT3->Bax Casp3_2 ↑ Caspase-3 Activation Bax->Casp3_2 Casp3_2->Apoptosis G cluster_workflow CCK-8 Experimental Workflow A 1. Seed CCA cells in 96-well plate B 2. Treat with varying concentrations of This compound A->B C 3. Incubate for 24-48 hours B->C D 4. Add CCK-8 reagent to wells C->D E 5. Incubate for 1-4 hours D->E F 6. Measure Absorbance at 450 nm E->F G 7. Calculate IC50 and assess viability F->G

References

Methodological & Application

Application Notes and Protocols for In Vivo Animal Models in Lanatoside C Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lanatoside C is a cardiac glycoside historically used in the management of cardiac arrhythmias and heart failure.[1] Recent research has unveiled its potent anticancer properties across various malignancies, including cholangiocarcinoma, colorectal cancer, glioblastoma, and hepatocellular carcinoma.[1][2][3][4] This has spurred significant interest in repurposing this compound as an oncology therapeutic. Furthermore, its potential roles in ameliorating atherosclerosis and providing neuroprotection are emerging areas of investigation.[5][6] These application notes provide a detailed overview of established in vivo animal models and experimental protocols for studying the efficacy and mechanisms of this compound.

Section 1: Anticancer Efficacy Studies Using Xenograft Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the cornerstone for evaluating the in vivo antitumor effects of this compound. These models allow for the direct assessment of a compound's ability to inhibit tumor growth in a living system.

Data Presentation: Summary of In Vivo Anticancer Studies

The following table summarizes key parameters from various preclinical studies investigating this compound in different cancer types.

Cancer TypeAnimal ModelCell LineThis compound Dosage & RouteKey Quantitative FindingsCitations
Cholangiocarcinoma Athymic nude mice (Balb/c nu)HuCCT-140 mg/kg, gavage (daily for 42 days)Significantly reduced tumor volume and weight compared to control.[2]
Hepatocellular Carcinoma Severe Combined Immunodeficient (SCID) miceHep3B2.5 mg/kg in 50% Cremophor EL/50% DMSODramatically decreased tumor volume and delayed tumor growth.[4][7]
Colorectal Cancer (as a radiosensitizer)Mouse xenograft modelHCT116Not specified (used with γ-irradiation)Irradiation + this compound inhibited tumor growth by 77.76 ± 3.03% vs. 44.92 ± 5.15% for irradiation alone.[1]
Colorectal Cancer (as a radiosensitizer)Mouse xenograft modelHT-29Not specified (used with γ-irradiation)Irradiation + this compound inhibited tumor growth by 41.31 ± 6.84% vs. 21.45 ± 6.64% for irradiation alone.[1]
Glioblastoma (as a TRAIL sensitizer)Subcutaneous xenograft modelGBM cellsNot specified (used with TRAIL)Tumors in mice treated with this compound + TRAIL were >85% smaller than control tumors at day 40.[3]
Experimental Workflow: General Xenograft Study

The logical flow for a typical xenograft study to evaluate this compound is outlined below.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase CellCulture 1. Cancer Cell Culture & Expansion Implantation 3. Subcutaneous Cell Implantation AnimalAcclimatization 2. Animal Acclimatization AnimalAcclimatization->Implantation TumorGrowth 4. Tumor Growth to Palpable Size (~100 mm³) Implantation->TumorGrowth Randomization 5. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 6. Daily Treatment (Vehicle vs. This compound) Randomization->Treatment Monitoring 7. Bi-weekly Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 8. Study Endpoint & Euthanasia Monitoring->Endpoint TissueHarvest 9. Tumor & Organ Harvesting Endpoint->TissueHarvest Analysis 10. Downstream Analysis (IHC, Western Blot, etc.) TissueHarvest->Analysis

General workflow for a this compound xenograft study.
Detailed Experimental Protocols

Protocol 1: Cholangiocarcinoma Xenograft Model[2][8]

  • Animal Model: Use 4-5 week old male athymic nude mice (Balb/c nu).

  • Cell Preparation: Culture human cholangiocarcinoma HuCCT-1 cells. Harvest and resuspend cells in serum-free RPMI-1640 medium to a final concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right forelimb of each mouse.

  • Treatment Protocol:

    • Allow tumors to grow to a palpable size.

    • Randomly divide mice into a control group and a this compound treatment group (n=6 per group).

    • Administer this compound (40 mg/kg) or vehicle control daily via oral gavage.

    • Continue treatment for 42 days.

  • Monitoring and Endpoint:

    • Measure tumor volume and mouse body weight twice weekly.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and process them for further analysis, such as immunohistochemistry for STAT3, caspase-9, and caspase-3 expression.[2]

Protocol 2: Hepatocellular Carcinoma (HCC) Xenograft Model[4]

  • Animal Model: Use severe combined immunodeficient (SCID) mice.

  • Cell Preparation: Culture human HCC Hep3B cells. Prepare a suspension of 10⁶ cells for injection.

  • Tumor Implantation: Subcutaneously inject 10⁶ Hep3B cells into each mouse.

  • Treatment Protocol:

    • Monitor tumor growth until the average size reaches approximately 100 mm³.

    • Randomize mice into treatment groups.

    • Prepare this compound at 2.5 mg/kg in a vehicle of 50% Cremophor EL and 50% DMSO.

    • Administer the this compound solution or vehicle control to the respective groups. (Note: The reference specifies administration but not the route or frequency; intraperitoneal or subcutaneous injection are common for this vehicle).

  • Monitoring and Endpoint:

    • Measure tumor size and body weights twice a week.

    • The study endpoint is reached when the average tumor size in the control group exceeds 2,500 mm³.

    • Sacrifice mice and collect tumors for analysis.

Signaling Pathways and Mechanisms

1. Cholangiocarcinoma: STAT3 Inhibition and ROS Induction

In cholangiocarcinoma, this compound exerts its anticancer effects through a dual mechanism. It downregulates the expression and phosphorylation of STAT3, a key pro-cancerous transcription factor.[2] This leads to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax. Concurrently, it increases reactive oxygen species (ROS), which decreases the mitochondrial membrane potential, leading to the activation of the intrinsic apoptosis pathway via caspases-9 and -3.[2][8][9]

G cluster_stat3 STAT3 Pathway cluster_ros ROS Pathway LanC This compound STAT3 STAT3 Inhibition LanC->STAT3 ROS Reactive Oxygen Species (ROS) ↑ LanC->ROS Bcl2 Bcl-2 / Bcl-xl (Anti-apoptotic) Expression ↓ STAT3->Bcl2 Bax Bax (Pro-apoptotic) Expression ↑ STAT3->Bax Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis MMP Mitochondrial Membrane Potential ↓ ROS->MMP Casp9 Caspase-9 Activation MMP->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

This compound mechanism in cholangiocarcinoma.[2][9]

2. Hepatocellular Carcinoma: PKCδ Activation

In HCC models, this compound was found to activate protein kinase C delta (PKCδ).[4][7] This activation appears to be a central event that triggers apoptosis through caspase-dependent and -independent pathways, characterized by the loss of mitochondrial membrane potential and translocation of apoptosis-inducing factor (AIF) to the nucleus.[4][7] Furthermore, activated PKCδ negatively regulates the pro-survival AKT/mTOR signaling pathway.[4][7]

G cluster_akt AKT/mTOR Pathway cluster_mito Mitochondrial Pathway LanC This compound PKCd PKCδ Activation LanC->PKCd AKT AKT / mTOR Pathway PKCd->AKT MMP Mitochondrial Membrane Potential ↓ PKCd->MMP CellSurvival Cell Survival & Proliferation AKT->CellSurvival Apoptosis Apoptosis CellSurvival->Apoptosis Casp_AIF Caspase & AIF Activation MMP->Casp_AIF Casp_AIF->Apoptosis

This compound mechanism in hepatocellular carcinoma.[4][7]

Section 2: Other In Vivo Models and Applications

Beyond oncology, this compound is being explored in other disease models.

Atherosclerosis Model
  • Objective: To study the senolytic activity of this compound (its ability to clear senescent cells).

  • Animal Models: Apolipoprotein E (ApoE-/-) or low-density lipoprotein receptor (Ldlr-/-) knockout mice, which are genetically predisposed to developing atherosclerosis.[5]

  • Key Findings: this compound was identified as a senolytic compound that significantly ameliorated the senescence burden and the formation of atherosclerotic lesions in these mouse models.[5]

Neuroprotection Models
  • Objective: To evaluate the neuroprotective potential of cardiac glycosides in ischemic stroke.

  • Animal Models:

    • A neonatal model of hypoxia/ischemia.[6]

    • A middle cerebral artery occlusion (MCAO) model of transient focal ischemia in adult rats.[6]

  • Key Findings: The related cardiac glycoside neriifolin provided significant neuroprotection in both models, suggesting a class effect that warrants investigation for this compound.[6]

These application notes demonstrate the utility of various in vivo animal models in characterizing the therapeutic potential of this compound. The provided protocols and mechanistic diagrams serve as a guide for researchers designing preclinical studies to further explore this promising compound.

References

Application Notes and Protocols: Preparing Lanatoside C Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Lanatoside C is a cardiac glycoside derived from the woolly foxglove plant, Digitalis lanata.[1][2] Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+ ATPase pump, an enzyme crucial for maintaining cellular ion gradients.[1][3][4] This inhibition leads to an increase in intracellular calcium levels, which enhances cardiac muscle contractility.[1][2] Beyond its clinical use in treating heart conditions, this compound has garnered significant interest in research for its potent anti-cancer and antiviral activities.[3][5][6][7] Studies have shown it can induce cell cycle arrest and apoptosis in various cancer cell lines and inhibit the replication of several RNA viruses.[5][7] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro assays. This document provides detailed protocols and data for the preparation, storage, and use of this compound solutions for research applications.

Physicochemical Properties and Storage

This compound is a crystalline powder that is hygroscopic and practically insoluble in water.[8] Its solubility is significantly better in organic solvents. Proper storage is crucial to maintain its stability and activity.

Table 1: Solubility of this compound

Solvent Solubility Notes
DMSO 50 - 100 mg/mL (50.76 - 101.51 mM)[5][7] Use fresh, anhydrous DMSO as its hygroscopic nature can reduce solubility.[5][7]
Ethanol 2 - 3 mg/mL (2.03 - 3.04 mM)[5][7][9] Ultrasonic treatment may be required to fully dissolve the compound.[7][9]
Methanol Soluble[8] Specific solubility data is not consistently reported, but it is more soluble than in ethanol.

| Water | Insoluble / Practically Insoluble[5][8] | Not a suitable solvent for creating stock solutions. |

Table 2: Recommended Storage Conditions

Form Temperature Duration Recommendations
Powder -20°C[5][10] Up to 3 years[5] Store in a tightly sealed container, protected from light and moisture due to its hygroscopic nature.[8][10]
Stock Solution in Solvent -80°C[5][10] 1 - 2 years[5][7] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[5] This is the preferred long-term storage method.

| Stock Solution in Solvent | -20°C[5] | 1 month to 1 year[5][7] | Suitable for shorter-term storage. Aliquoting is still highly recommended. |

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution, which can be later diluted to working concentrations.

Materials:

  • This compound powder (MW: 985.12 g/mol )[11]

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber or foil-wrapped 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Workflow for Stock Solution Preparation

G cluster_0 Preparation cluster_1 Storage Weigh Powder Weigh Powder Add DMSO Add DMSO Weigh Powder->Add DMSO Vortex to Dissolve Vortex to Dissolve Add DMSO->Vortex to Dissolve Aliquot Aliquot Vortex to Dissolve->Aliquot Label Tubes Label Tubes Aliquot->Label Tubes Store at -80°C Store at -80°C Label Tubes->Store at -80°C

Caption: Workflow for this compound stock solution preparation.

Procedure:

  • Safety First: this compound is toxic if swallowed, inhaled, or in contact with skin.[2][12] Handle the compound in a chemical fume hood and wear appropriate PPE.

  • Calculation: Determine the mass of this compound needed. To prepare 1 mL of a 100 mM stock solution:

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 100 mmol/L × 0.001 L × 985.12 g/mol × 1000 mg/g = 98.51 mg

  • Weighing: Carefully weigh the calculated amount of this compound powder.

  • Dissolution: Add the weighed powder to a sterile tube. Using a calibrated pipette, add the calculated volume (e.g., 1 mL) of fresh, anhydrous DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used if necessary to aid dissolution.[7][9]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.[5]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term stability.[5][7]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium immediately before use.

Procedure:

  • Thaw Stock: Remove one aliquot of the 100 mM this compound stock solution from the -80°C freezer and thaw it at room temperature.

  • Intermediate Dilution (Optional but Recommended): Perform a serial dilution. For example, dilute the 100 mM stock 1:100 in cell culture medium to create a 1 mM intermediate stock. This minimizes pipetting errors and the amount of DMSO added to the final culture.

  • Final Dilution: Further dilute the intermediate stock into cell culture medium to achieve the desired final concentrations for your experiment (e.g., in the nanomolar or low micromolar range).[13][14]

    • Example: To make 1 mL of a 1 µM final solution from a 1 mM intermediate stock, add 1 µL of the 1 mM stock to 999 µL of culture medium.

  • Solvent Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, to account for any potential effects of the solvent on the cells.[15]

  • Mix and Use: Gently mix the final working solutions before adding them to the cell cultures.

Mechanism of Action and Affected Signaling Pathways

This compound exerts its anti-cancer effects by modulating multiple critical signaling pathways that control cell survival, proliferation, and apoptosis.[3][5] Its activity is multifaceted, leading to G2/M cell cycle arrest and the induction of apoptosis in cancer cells.[3][6]

G cluster_pathways Pro-Survival Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound PI3K/AKT/mTOR PI3K/AKT/mTOR This compound->PI3K/AKT/mTOR MAPK MAPK This compound->MAPK Wnt/β-catenin Wnt/β-catenin This compound->Wnt/β-catenin JAK/STAT JAK/STAT This compound->JAK/STAT Induction of Apoptosis Induction of Apoptosis This compound->Induction of Apoptosis G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest This compound->G2/M Cell Cycle Arrest Inhibition of Proliferation Inhibition of Proliferation PI3K/AKT/mTOR->Inhibition of Proliferation MAPK->Inhibition of Proliferation Wnt/β-catenin->Inhibition of Proliferation JAK/STAT->Inhibition of Proliferation

Caption: Key signaling pathways attenuated by this compound.

By inhibiting pathways such as PI3K/AKT/mTOR, MAPK, Wnt, and JAK-STAT, this compound disrupts the signaling networks that cancer cells rely on for growth and survival, ultimately leading to cell death.[3][5]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Lanatoside C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lanatoside C is a cardiac glycoside derived from the leaves of Digitalis lanata. It is a crucial therapeutic agent for managing congestive heart failure and cardiac arrhythmias.[1][2] Accurate and precise quantification of this compound in raw materials, pharmaceutical formulations, and biological matrices is essential for ensuring its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high sensitivity, selectivity, and accuracy.[3][4]

This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. The method is suitable for the determination of this compound in various samples, including plant extracts and pharmaceutical dosage forms.

Experimental Protocol

  • This compound Reference Standard (USP or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[1]

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid or Formic acid (analytical grade, for mobile phase pH adjustment if necessary)[5]

  • Sample diluent: Acetonitrile and water mixture (e.g., 50:50, v/v)

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Analytical column: C18 or C8 (octylsilyl) bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][6]

  • Data acquisition and processing software (e.g., Chromeleon, Empower).

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm) for sample filtration.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations covering the expected range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL). These solutions will be used to construct a calibration curve.

The sample preparation procedure will vary depending on the matrix.

  • For Pharmaceutical Tablets:

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of this compound.

    • Transfer the powder to a volumetric flask and add the sample diluent.

    • Sonicate for 15-20 minutes to ensure complete dissolution of this compound.

    • Dilute to the final volume with the diluent and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • For Plant Material (Digitalis lanata leaves):

    • Dry the leaf powder and extract with 50% methanol using ultrasonication.[1][6]

    • The extract can be cleaned up using a Solid-Phase Extraction (SPE) C18 cartridge to remove interfering pigments and other compounds.[6][7]

    • Evaporate the cleaned extract to dryness and reconstitute in a known volume of sample diluent.

    • Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

The following table summarizes a typical set of chromatographic conditions for the analysis of this compound. These may require optimization based on the specific column and HPLC system used.

ParameterCondition
Column C8 or C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile:Methanol:Water (20:1:50, v/v/v)[1][6] or a gradient of Acetonitrile and Water[7]
Flow Rate 0.5 - 1.0 mL/min[1]
Injection Volume 10 - 20 µL
Column Temperature 20 - 25°C[6]
Detection Wavelength 220 nm[1][6][8]
Run Time Approximately 15-20 minutes

Before sample analysis, the performance of the HPLC system must be verified through system suitability testing (SST).[9] Inject the working standard solution (e.g., 10 µg/mL) five or six times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Symmetry Factor) ≤ 2.0[10]
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%[10]
Theoretical Plates (N) > 2000

Data Analysis and Quantification

  • Calibration Curve: Generate a linear calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations.

  • Linearity: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Quantification: Determine the concentration of this compound in the prepared sample solutions by interpolating their peak areas from the calibration curve.

  • Calculation: Calculate the final amount of this compound in the original sample, taking into account all dilution factors used during sample preparation.

Method Validation Summary

A summary of typical validation parameters for this type of HPLC method is provided below. These values serve as a general guideline.

Validation ParameterTypical Result
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL

Workflow Diagram

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Standard_Prep Standard Solution Preparation Filtration Filtration (0.45 µm) Standard_Prep->Filtration Sample_Prep Sample Preparation (Extraction/Dissolution) Sample_Prep->Filtration SST System Suitability Test (SST) Filtration->SST Injection Sample/Standard Injection SST->Injection Chromatography Chromatographic Separation (C18/C8 Column) Injection->Chromatography Detection UV Detection (220 nm) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Result Result Quantification->Result

Caption: Workflow for HPLC quantification of this compound.

References

Application Notes: Lanatoside C in Clonogenic Cell Survival Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lanatoside C is a cardiac glycoside derived from the foxglove plant Digitalis lanata.[1][2] While clinically approved for treating cardiac conditions by inhibiting the Na+/K+-ATPase pump, recent preclinical research has highlighted its potent anticancer properties across various cancer types.[3][4] this compound has been shown to impede cancer cell proliferation, induce programmed cell death (apoptosis), and enforce cell cycle arrest, typically at the G2/M checkpoint.[3][5] Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways critical for tumor growth and survival, including PI3K/AKT/mTOR, MAPK, Wnt/β-catenin, and JAK-STAT.[3][6]

The clonogenic assay is a pivotal in vitro method used to determine the long-term reproductive viability of a single cell after exposure to a cytotoxic agent.[7][8] Unlike short-term viability assays (e.g., MTT or WST), which measure metabolic activity, the clonogenic assay assesses the ability of a cell to proliferate indefinitely and form a colony (clone).[7] This makes it the gold standard for evaluating the efficacy of anticancer agents like this compound, as it measures replication-dependent cell death and provides insights into a drug's long-term cytostatic or cytotoxic effects.[9][10]

These application notes provide a comprehensive overview, quantitative data summary, and a detailed protocol for utilizing this compound in clonogenic cell survival assays for cancer research.

Mechanism of Action Overview

This compound exerts its anticancer effects primarily by inhibiting the Na+/K+-ATPase pump.[3] This disruption in ion homeostasis triggers a cascade of downstream events that collectively suppress cancer cell growth and survival. These events include:

  • Induction of Apoptosis : this compound can trigger both caspase-dependent and -independent apoptosis, often involving the loss of mitochondrial membrane potential.[2][11]

  • Cell Cycle Arrest : It frequently causes cells to accumulate in the G2/M phase of the cell cycle, preventing cell division.[3][5][10]

  • Inhibition of Key Signaling Pathways : The compound attenuates multiple oncogenic signaling pathways, disrupting signals that drive tumor survival, proliferation, and metastasis.[3][5]

  • Induction of Autophagy and Ferroptosis : In some cancer cell lines, this compound has been observed to induce other forms of cell death, such as autophagy and iron-dependent ferroptosis.[5][9]

Quantitative Data Summary

The following table summarizes the observed effects of this compound on various human cancer cell lines, with a focus on concentrations relevant to cell survival and clonogenic assays.

Cell LineCancer TypeEffective Concentration / IC50Observed Effects on Cell Survival & Colony FormationReference
HCT116 Colorectal Cancer0.1 - 1.0 µMSignificantly inhibited cell growth and reduced colony-forming efficiency.[9][10][9][10]
HT-29 Colorectal Cancer0.1 - 1.0 µMSignificantly inhibited cell growth and reduced colony-forming efficiency.[9][10][9][10]
PC-3 Prostate Cancer100 - 400 nM (CCK-8)Significantly inhibited cell viability and suppressed colony formation.[1][4][1][4]
DU145 Prostate Cancer100 - 400 nM (CCK-8)Significantly inhibited cell viability and suppressed colony formation.[1][4][1][4]
MCF-7 Breast CancerIC50: 1.2 µMInhibited cell proliferation and induced apoptosis.[3][3]
A549 Non-Small-Cell LungIC50: 0.16 µMInhibited cell proliferation and induced apoptosis.[6][3]
HepG2 Liver CancerIC50: 0.7 µMInhibited cell proliferation and induced apoptosis.[3][3]
MKN-45 Gastric CancerN/AShowed high sensitivity to this compound-induced anti-proliferation effects.[11][11]
HuCCT-1 CholangiocarcinomaN/AInhibited proliferation and induced apoptosis.[12][12]

Experimental Workflow and Protocols

The following diagram and protocol detail the procedure for conducting a clonogenic cell survival assay with this compound.

Clonogenic_Assay_Workflow cluster_prep Phase 1: Cell Preparation cluster_treat Phase 2: Treatment cluster_growth Phase 3: Colony Formation cluster_analysis Phase 4: Analysis p1 1. Culture Cells (e.g., HCT116, HT-29) p2 2. Harvest & Count Cells (Trypsinization) p1->p2 p3 3. Seed Cells (200 - 3000 cells/plate) p2->p3 t1 4. Allow Attachment (24 hours) p3->t1 t2 5. Treat with this compound (e.g., 0.2 µM for 16h) t1->t2 t3 6. Remove Drug (Wash with PBS, add fresh media) t2->t3 g1 7. Incubate (10 - 14 days) t3->g1 a1 8. Fix Colonies (Ice-cold Methanol) g1->a1 a2 9. Stain Colonies (0.4% Crystal Violet) a1->a2 a3 10. Count Colonies (>50 cells per colony) a2->a3 a4 11. Calculate Survival Fraction a3->a4

Caption: Workflow for a this compound clonogenic cell survival assay.
Detailed Protocol: Clonogenic Cell Survival Assay

This protocol is adapted from methodologies used to study this compound in colorectal cancer cell lines.[9] Researchers should optimize cell seeding density and drug concentration for their specific cell line and experimental goals.

Materials:

  • Cancer cell line of interest (e.g., HCT116, HT-29)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution prepared in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 60 mm cell culture plates

  • Fixing solution: Ice-cold 100% Methanol

  • Staining solution: 0.4% Crystal Violet in 20% Ethanol

  • Deionized water

Procedure:

  • Cell Seeding: a. Culture cells to ~80% confluency under standard conditions (37°C, 5% CO₂). b. Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to obtain a cell pellet. c. Resuspend the pellet and perform an accurate cell count using a hemocytometer or automated cell counter. d. Seed cells into 60 mm culture plates. The number of cells seeded (typically between 200 and 3,000 per plate) should be optimized to yield 50-150 countable colonies in the control (vehicle-treated) plates.[9] e. Prepare triplicate plates for each condition (control and each this compound concentration).

  • Drug Treatment: a. Allow cells to attach to the plates by incubating for 24 hours.[9] b. Prepare fresh dilutions of this compound in complete medium from the stock solution. A vehicle control (e.g., DMSO) must be prepared at the same final concentration as in the drug-treated wells. c. Aspirate the medium from the plates and replace it with the medium containing the desired concentration of this compound (e.g., 0.2 µM) or the vehicle control.[9] d. Incubate the cells with the treatment for a specified duration (e.g., 16 hours).[9]

  • Colony Formation: a. After the treatment period, aspirate the drug-containing medium. b. Gently wash the cells once with sterile PBS. c. Add fresh, drug-free complete medium to each plate. d. Return the plates to the incubator and allow colonies to form over 10-14 days.[9] Monitor the plates every 2-3 days and change the medium if necessary (e.g., if it becomes acidic).

  • Fixing and Staining: a. After the incubation period, when colonies in the control plate are visible to the naked eye, aspirate the medium. b. Gently wash the plates with PBS. c. Fix the colonies by adding ice-cold 100% methanol to each plate and incubating for 10-15 minutes at -20°C or on ice.[9] d. Aspirate the methanol and allow the plates to air dry completely. e. Stain the colonies by adding the 0.4% crystal violet solution to each plate, ensuring the entire surface is covered. Incubate for 20-30 minutes at room temperature.[9] f. Gently wash the plates with tap water until the excess stain is removed and the colonies are clearly visible. g. Invert the plates and allow them to air dry.

  • Data Analysis: a. Count the number of colonies in each plate. A colony is typically defined as a cluster of ≥50 cells.[9] b. Calculate the Plating Efficiency (PE) for the control group:

    • PE (%) = (Number of colonies counted / Number of cells seeded) x 100 c. Calculate the Survival Fraction (SF) for each treatment condition:

    • SF = Number of colonies counted / (Number of cells seeded x PE / 100)[9] d. The results can be plotted as a cell survival curve with the Survival Fraction on the y-axis and the this compound concentration on the x-axis.

Affected Signaling Pathways

This compound's ability to reduce clonogenic survival is linked to its broad impact on multiple oncogenic signaling pathways.

Signaling_Pathways cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes LanC This compound NaK_ATPase Na+/K+-ATPase LanC->NaK_ATPase Inhibits PI3K_AKT PI3K/AKT/mTOR NaK_ATPase->PI3K_AKT Modulates MAPK MAPK NaK_ATPase->MAPK Modulates Wnt Wnt/β-catenin NaK_ATPase->Wnt Modulates JAK_STAT JAK/STAT NaK_ATPase->JAK_STAT Modulates TNF TNF/IL-17 NaK_ATPase->TNF Modulates Proliferation Reduced Proliferation PI3K_AKT->Proliferation Apoptosis Increased Apoptosis PI3K_AKT->Apoptosis G2M_Arrest G2/M Cell Cycle Arrest PI3K_AKT->G2M_Arrest MAPK->Proliferation MAPK->Apoptosis MAPK->G2M_Arrest Wnt->Proliferation Wnt->Apoptosis Wnt->G2M_Arrest JAK_STAT->Proliferation JAK_STAT->Apoptosis JAK_STAT->G2M_Arrest TNF->Proliferation TNF->Apoptosis TNF->G2M_Arrest Colony_Formation Reduced Clonogenic Survival Proliferation->Colony_Formation Apoptosis->Colony_Formation G2M_Arrest->Colony_Formation

References

Application Notes and Protocols: Molecular Docking Studies with Lanatoside C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of molecular docking studies involving the cardiac glycoside Lanatoside C and its interactions with various protein targets implicated in cancer and other diseases. This document includes a summary of quantitative binding data, detailed experimental protocols for in silico analysis, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: this compound Binding Affinities

Molecular docking simulations have been employed to elucidate the binding interactions between this compound and several key protein targets. The following table summarizes the reported binding affinities and scores.

Target ProteinDocking Score (kcal/mol)Scoring MethodReference
STAT3 -10.1Binding Affinity[1]
AKT High LibDock ScoreLibDock[2]
PI3K High LibDock ScoreLibDock[2]
mTOR High LibDock Score*LibDock[2]

*Specific numerical values for the LibDock scores were not provided in the cited literature; however, the studies reported that this compound bound to these therapeutic proteins with the highest LibDock scores among the compounds tested.[2]

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several critical signaling pathways involved in cell growth, proliferation, and survival.[3][4] Understanding these pathways is crucial for elucidating its mechanism of action as a potential therapeutic agent.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes LanatosideC This compound LanatosideC->PI3K Inhibits LanatosideC->AKT Inhibits LanatosideC->mTOR Inhibits

PI3K/AKT/mTOR signaling pathway and inhibition by this compound.

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to GeneTranscription Gene Transcription Nucleus->GeneTranscription Promotes LanatosideC This compound LanatosideC->STAT3 Inhibits

JAK/STAT signaling pathway and inhibition of STAT3 by this compound.

Wnt_Signaling_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK3b GSK3β Dishevelled->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus Translocates to (when unphosphorylated) GeneTranscription Gene Transcription Nucleus->GeneTranscription LanatosideC This compound LanatosideC->GSK3b Downregulates LanatosideC->BetaCatenin Downregulates MAPK_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation Promotes LanatosideC This compound LanatosideC->RAF Attenuates LanatosideC->MEK Attenuates LanatosideC->ERK Attenuates DockingWorkflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB 1. Obtain Protein Structure (e.g., from PDB) PrepProtein 3. Prepare Protein: - Remove water & ligands - Add polar hydrogens - Assign charges (Gasteiger) PDB->PrepProtein Ligand 2. Obtain this compound Structure (e.g., from PubChem) PrepLigand 4. Prepare Ligand: - Minimize energy - Define rotatable bonds Ligand->PrepLigand GridBox 5. Define Grid Box (around the active site) PrepProtein->GridBox PrepLigand->GridBox RunVina 6. Run AutoDock Vina GridBox->RunVina AnalyzeResults 7. Analyze Docking Results: - Binding energies - Binding poses RunVina->AnalyzeResults Visualize 8. Visualize Interactions (e.g., using PyMOL or Discovery Studio) AnalyzeResults->Visualize

References

Application Notes and Protocols for TUNEL Assay in Lanatoside C-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay to detect DNA fragmentation, a key hallmark of apoptosis, induced by the cardiac glycoside Lanatoside C. This document also outlines the known signaling pathways implicated in this compound-induced apoptosis.

Introduction

This compound, a cardiac glycoside derived from Digitalis lanata, has demonstrated promising anticancer activities by inducing apoptosis in various cancer cell lines.[1][2] The TUNEL assay is a widely accepted method for identifying and quantifying apoptotic cells by labeling the 3'-hydroxyl termini of DNA double-strand breaks, which are generated during the late stages of apoptosis.[3] This protocol is designed to guide researchers in applying the TUNEL assay to study the pro-apoptotic effects of this compound.

Signaling Pathways of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis through the modulation of several key signaling pathways.[1][2][4] In cholangiocarcinoma, it inhibits STAT3 expression, leading to the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xl and the upregulation of the pro-apoptotic protein Bax.[5] This, in conjunction with increased reactive oxygen species (ROS), leads to a decrease in mitochondrial membrane potential and the activation of caspase-9 and caspase-3, ultimately resulting in apoptosis.[5][6] Other implicated pathways include the TNF/IL-17, MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR signaling pathways.[1][2][4]

Lanatoside_C_Apoptosis_Pathway Lan_C This compound STAT3 STAT3 Inhibition Lan_C->STAT3 ROS ROS Generation Lan_C->ROS Other_Pathways Other Pathways (TNF/IL-17, MAPK, Wnt, JAK-STAT, PI3K/AKT/mTOR) Lan_C->Other_Pathways Bcl2_Bclxl Bcl-2, Bcl-xl (Anti-apoptotic) Downregulation STAT3->Bcl2_Bclxl Bax Bax (Pro-apoptotic) Upregulation STAT3->Bax Mito_Pot Mitochondrial Membrane Potential Decrease Bcl2_Bclxl->Mito_Pot -| Bax->Mito_Pot Casp9 Caspase-9 Activation Mito_Pot->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis ROS->Mito_Pot

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocol: TUNEL Assay

This protocol is adapted for cultured cells treated with this compound.[5]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde in PBS (Fixative)

  • 0.3% Triton X-100 in PBS (Permeabilization Buffer)[5]

  • TUNEL assay kit (containing TdT enzyme, fluorescently labeled dUTP, and reaction buffer)

  • DAPI (4',6-diamidino-2-phenylindole) or other nuclear counterstain

  • Anti-fluorescence quenching mounting medium

  • Positive control (e.g., cells treated with DNase I)[7]

  • Negative control (e.g., cells incubated with label solution without TdT enzyme)[8]

TUNEL_Assay_Workflow start Start: this compound-treated cells wash1 Wash with PBS start->wash1 fix Fix with 4% Paraformaldehyde wash1->fix wash2 Wash with PBS fix->wash2 permeabilize Permeabilize with 0.3% Triton X-100 wash2->permeabilize wash3 Wash with PBS permeabilize->wash3 tunel_reaction Incubate with TUNEL Reaction Mix (TdT enzyme + labeled dUTP) 37°C for 60 min in the dark wash3->tunel_reaction wash4 Wash with PBS tunel_reaction->wash4 counterstain Counterstain with DAPI wash4->counterstain wash5 Wash with PBS counterstain->wash5 mount Mount with anti-quenching medium wash5->mount visualize Visualize under fluorescence microscope mount->visualize end End: Quantify apoptotic cells visualize->end

Caption: Experimental workflow for the TUNEL assay.

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluence and treat with various concentrations of this compound for a predetermined duration to induce apoptosis.

  • Sample Preparation:

    • For adherent cells, grow them on coverslips in a culture plate. For suspension cells, cytocentrifuge them onto slides.

    • Gently wash the cells once with PBS.[5]

  • Fixation:

    • Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[9][10]

    • Wash the cells twice with PBS.[5]

  • Permeabilization:

    • Incubate the cells with 0.3% Triton X-100 in PBS for 5 minutes at room temperature to permeabilize the cell membranes.[5]

    • Wash the cells twice with PBS.[5]

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions, typically by mixing the TdT enzyme and the fluorescently labeled dUTP in the reaction buffer.

    • Add 50 µL of the TUNEL reaction mixture to each sample, ensuring the cells are completely covered.[5]

    • Incubate the samples for 60 minutes at 37°C in a dark, humidified chamber.[5][11]

  • Washing:

    • Wash the cells three times with PBS to remove unincorporated nucleotides.[5]

  • Nuclear Counterstaining:

    • Incubate the cells with a DAPI working solution for 5 minutes at room temperature in the dark to stain the nuclei.[5]

    • Wash the cells three times with PBS.[5]

  • Mounting and Visualization:

    • Mount the coverslips onto microscope slides using an anti-fluorescence quenching mounting medium.[5]

    • Observe the slides under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence (e.g., green if using FITC-dUTP), while the nuclei of all cells will be visible with the DAPI filter (e.g., blue).

Data Presentation and Quantitative Analysis

The results of the TUNEL assay can be quantified by determining the percentage of TUNEL-positive cells relative to the total number of cells (as determined by DAPI staining).[12] For each experimental condition, at least three independent fields of view should be analyzed.

Treatment GroupConcentrationDuration (h)Number of TUNEL-Positive CellsTotal Number of Cells (DAPI)% Apoptotic Cells
Control 0 µM48
This compound X µM48
This compound Y µM48
This compound Z µM48
Positive Control DNase I1

This table serves as a template for data recording and analysis.

Troubleshooting

Problem Possible Cause Solution
High Background/Non-specific Staining Excessive TUNEL staining time or concentration.[11]Optimize incubation time (typically 60 min at 37°C) and dilute the TUNEL reaction mixture.[11]
Insufficient washing.[11]Increase the number and duration of PBS washes.[11]
Autofluorescence.[7]Use an autofluorescence quenching agent or select a fluorophore with a different emission spectrum.[7]
Weak or No Signal Inadequate permeabilization.[7]Optimize the concentration and incubation time of the permeabilization agent (e.g., Triton X-100).[7]
Inactive TdT enzyme.[7]Use a fresh TUNEL kit and prepare the reaction mixture immediately before use.[7]
Insufficient DNA fragmentation.Ensure that the this compound treatment is sufficient to induce late-stage apoptosis. Include a positive control (DNase I treated cells) to validate the assay.[7]

By following this detailed protocol and considering the underlying signaling pathways, researchers can effectively utilize the TUNEL assay to investigate and quantify this compound-induced apoptosis, contributing to the development of novel cancer therapeutics.

References

Application Notes and Protocols for the Analytical Separation of Lanatoside C and Digoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical separation of the cardiac glycosides Lanatoside C and Digoxin. These structurally similar compounds are crucial in pharmaceutical formulations and require robust analytical methods for their accurate quantification and quality control. The following sections detail various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), along with a discussion on Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the simultaneous determination of this compound and Digoxin, offering high resolution and sensitivity.

Application Note:

A reversed-phase HPLC method is suitable for the separation of this compound and Digoxin. The choice of a C8 or C18 column is critical, with C18 columns often providing better retention and resolution for these moderately polar compounds.[1] The mobile phase typically consists of a mixture of acetonitrile, methanol, and water, which can be optimized to achieve baseline separation. UV detection at 220 nm is commonly employed for quantification.[2][3] Sample preparation is crucial for accurate analysis, especially when dealing with complex matrices like plant extracts. A common procedure involves extraction with 50% methanol followed by a clean-up step using a Sep-Pak C18 cartridge.[2][3][4]

Experimental Protocol:

1. Sample Preparation (from Digitalis lanata leaves):

  • Accurately weigh approximately 50 mg of dried and powdered Digitalis lanata leaf powder.
  • Add 1 mL of 50% methanol and sonicate for 1 hour at room temperature.[4]
  • Filter the extract through a 0.45 µm filter.
  • For cleaner samples, pass the filtered extract through a Sep-Pak C18 cartridge, pre-conditioned with methanol and water. Elute the cardiac glycosides with a suitable solvent mixture, such as methanol.

2. HPLC Conditions:

  • Column: Octylsilyl bonded silica column (C8) or Octadecylsilyl bonded silica column (C18), 5 µm particle size.
  • Mobile Phase: Acetonitrile:Methanol:Water (20:1:50, v/v/v).[2][3]
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Detection: UV at 220 nm.[2][3]
  • Column Temperature: 25°C.

3. Quantification:

  • Prepare standard solutions of this compound and Digoxin of known concentrations in the mobile phase.
  • Construct a calibration curve by plotting the peak area against the concentration for each analyte.
  • Determine the concentration of this compound and Digoxin in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary:
ParameterThis compoundDigoxinReference
Linearity Range1 - 20 µg/mL0.1 - 10 µg/mL[1]
Limit of Detection (LOD)~0.1 µg/mL~0.05 µg/mL[3]
Limit of Quantification (LOQ)~0.3 µg/mL~0.15 µg/mL[3]

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for the qualitative and semi-quantitative analysis of this compound and Digoxin.

Application Note:

For the separation of this compound and Digoxin, silica gel plates are commonly used as the stationary phase. The choice of the solvent system (mobile phase) is critical for achieving good separation. A mixture of a non-polar solvent like benzene or ethyl acetate with a polar solvent like ethanol or methanol is often effective.[5] Visualization of the separated spots can be achieved by spraying with reagents such as perchloric acid or a meta-dinitrobenzene/sodium hydroxide solution, followed by heating.[3][5]

Experimental Protocol:

1. Sample and Standard Preparation:

  • Dissolve the sample extract and standards of this compound and Digoxin in a suitable solvent like methanol to a concentration of approximately 1 mg/mL.

2. TLC Plate and Mobile Phase:

  • Stationary Phase: Silica gel 60 F254 TLC plates.
  • Mobile Phase: A mixture of Ethyl Acetate and Methanol (e.g., 4:1 v/v).[6]

3. Development:

  • Spot 5-10 µL of the sample and standard solutions onto the TLC plate.
  • Develop the plate in a saturated TLC chamber with the chosen mobile phase until the solvent front reaches a desired height.
  • Air dry the plate after development.

4. Visualization:

  • Spray the dried plate with a solution of meta-dinitrobenzene in ethanol, followed by a spray of sodium hydroxide solution.[6]
  • Alternatively, spray with a 10% solution of perchloric acid in ethanol and heat the plate at 110°C for 10 minutes.
  • The separated compounds will appear as colored spots.

5. Quantification (Densitometry):

  • Scan the plate using a densitometer at a suitable wavelength to quantify the spots based on their intensity.

Quantitative Data Summary:
ParameterDigoxinReference
Limit of Detection (LOD)5.5 µg per spot[6]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity and selectivity for the analysis of this compound and Digoxin, especially in complex biological matrices.

Application Note:

This technique is particularly useful for pharmacokinetic studies and the analysis of low-level impurities. A UPLC system with a sub-2 µm particle column provides rapid and high-resolution separations. The analytes are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high specificity. A method developed for Digoxin and Metildigoxin can be adapted for this compound by optimizing the MRM transitions.[7]

Experimental Protocol:

1. Sample Preparation (from whole blood):

  • Perform a solid-phase extraction (SPE) using an Oasis HLB cartridge to extract the analytes from the blood sample.[7]
  • Wash the cartridge and elute the analytes with a suitable solvent.
  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. UPLC-MS/MS Conditions:

  • Column: ACQUITY UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm).[7]
  • Mobile Phase: Acetonitrile and 5 mM Ammonium Formate (70:30, v/v).[7]
  • Flow Rate: 0.3 mL/min.[7]
  • Injection Volume: 10 µL.
  • Ionization: Electrospray Ionization (ESI) in positive mode.
  • MRM Transitions:
  • Digoxin: Precursor ion (m/z) -> Product ion (m/z) (e.g., 798.5 -> 651.5).[7]
  • This compound: To be determined by direct infusion of a standard solution.

3. Quantification:

  • Use an internal standard (e.g., d3-Digoxin).
  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Quantitative Data Summary (for Digoxin):
ParameterDigoxinReference
Linearity Range0.3 - 10 ng/mL[7]
Limit of Detection (LOD)0.09 ng/mL[7]
Limit of Quantification (LOQ)0.28 ng/mL[7]

Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful separation technique that offers high efficiency and requires minimal sample and solvent consumption.

Application Note:

CE separates charged molecules in a capillary filled with an electrolyte solution under the influence of an electric field.[8] For neutral compounds like cardiac glycosides, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is employed. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase to enable the separation of neutral analytes. The separation of this compound and Digoxin would depend on their differential partitioning into these micelles. Method development would involve optimizing the buffer pH, surfactant type and concentration, and applied voltage.

Suggested Starting Conditions for Method Development:
  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Buffer: 20-50 mM Sodium Borate buffer, pH 8.5-9.5.

  • Surfactant: 25-100 mM Sodium Dodecyl Sulfate (SDS).

  • Applied Voltage: 15-25 kV.

  • Detection: UV at 220 nm.

Visualizations

Signaling Pathway of Cardiac Glycosides

Lanatoside_C This compound Metabolism Metabolism (Deacetylation & Deglycosylation) Lanatoside_C->Metabolism Digoxin Digoxin Na_K_ATPase Na+/K+-ATPase Digoxin->Na_K_ATPase Inhibition Intracellular_Na ↑ Intracellular Na+ Na_K_ATPase->Intracellular_Na Leads to Na_Ca_Exchanger Na+/Ca2+ Exchanger (NCX) Intracellular_Na->Na_Ca_Exchanger Reduces activity of Intracellular_Ca ↑ Intracellular Ca2+ Na_Ca_Exchanger->Intracellular_Ca Results in SR_Ca_Release ↑ SR Ca2+ Release Intracellular_Ca->SR_Ca_Release Contraction ↑ Myocardial Contractility (Positive Inotropy) SR_Ca_Release->Contraction Metabolism->Digoxin

Caption: Mechanism of action of this compound and Digoxin.

Experimental Workflow for HPLC Analysis

Start Start: Sample (e.g., Digitalis lanata leaves) Extraction Extraction (50% Methanol, Sonication) Start->Extraction Filtration Filtration (0.45 µm filter) Extraction->Filtration Cleanup Sample Cleanup (Sep-Pak C18 Cartridge) Filtration->Cleanup HPLC HPLC Analysis (C18 Column, UV 220 nm) Cleanup->HPLC Data_Analysis Data Analysis (Peak Integration, Quantification) HPLC->Data_Analysis End End: Report Results Data_Analysis->End

Caption: General workflow for HPLC analysis of cardiac glycosides.

Logical Relationship of this compound Metabolism

Lanatoside_C This compound Deacetylation Deacetylation Lanatoside_C->Deacetylation Desacetyllanatoside_C Desacetylthis compound Deacetylation->Desacetyllanatoside_C Deglycosylation Deglycosylation (Removal of glucose) Desacetyllanatoside_C->Deglycosylation Digoxin Digoxin Deglycosylation->Digoxin

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lanatoside C for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Lanatoside C in cytotoxicity assays.

Frequently Asked Questions (FAQs)

1. What is a typical starting concentration range for this compound in a cytotoxicity assay?

Based on published data, a sensible starting point for most cancer cell lines is a broad concentration range from low nanomolar (nM) to low micromolar (µM). A common approach is to perform a dose-response experiment using serial dilutions. For instance, a range of 0.05 µM to 10 µM is often a good starting point to determine the half-maximal inhibitory concentration (IC50).[1][2] For certain sensitive cell lines, concentrations in the nanomolar range have shown significant effects.[1][3]

2. How does the optimal concentration of this compound vary between different cell lines?

The cytotoxic potency of this compound is highly cell line-dependent. For example, lung cancer cell lines like A549 have been shown to be more sensitive than some breast (MCF-7) and liver (HepG2) cancer cell lines.[1] Prostate cancer cell lines also exhibit differential sensitivity, with IC50 values varying significantly between PC-3, DU145, and LNCAP cells.[3] It is crucial to determine the optimal concentration for each specific cell line empirically.

3. What is the recommended incubation time for this compound in a cytotoxicity assay?

Incubation times typically range from 24 to 72 hours.[1][3] Shorter incubation times (e.g., 24 hours) are often sufficient to observe a cytotoxic effect.[1][2][4] However, extending the incubation to 48 or 72 hours may reveal a more potent effect, as indicated by a lower IC50 value.[3] The choice of incubation time should be guided by the specific experimental goals and the proliferation rate of the cell line being studied.

4. What is the mechanism of action of this compound that leads to cytotoxicity?

This compound exerts its anticancer effects through multiple mechanisms. It is known to be an inhibitor of the Na+/K+-ATPase pump.[1] This inhibition leads to downstream effects on several signaling pathways crucial for cancer cell survival and proliferation, including the MAPK, Wnt/β-catenin, PI3K/AKT/mTOR, and JAK-STAT pathways.[1][5] this compound can induce apoptosis (programmed cell death) and cause cell cycle arrest, primarily at the G2/M phase.[1][6][7] In some cancer types, it has also been shown to induce other forms of cell death, such as ferroptosis.[2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No significant cytotoxicity observed. Concentration of this compound is too low.Increase the concentration range. Perform a wider dose-response curve, extending into the higher micromolar range if necessary.
Incubation time is too short.Increase the incubation time to 48 or 72 hours.
Cell line is resistant to this compound.Consider using a different cell line known to be sensitive to this compound or investigate potential mechanisms of resistance in your cell line.
Improper drug preparation or storage.Ensure this compound is dissolved in an appropriate solvent (e.g., DMSO) and stored correctly to maintain its activity. Prepare fresh dilutions for each experiment.[1]
High variability between replicate wells. Uneven cell seeding.Ensure a single-cell suspension and proper mixing before seeding to achieve a uniform cell density across all wells.
Edge effects in the microplate.Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Pipetting errors.Use calibrated pipettes and ensure accurate and consistent dispensing of cells, media, and this compound.
Unexpected cell morphology changes. Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically ≤ 0.1%).[1]
Contamination.Check for signs of bacterial or fungal contamination in the cell culture.
IC50 value is significantly different from published data. Different experimental conditions.Compare your protocol with the published study. Factors such as cell density, serum concentration in the media, and the specific cytotoxicity assay used can influence the IC50 value.
Different cell line passage number.High passage numbers can lead to genetic drift and altered drug sensitivity. Use low-passage cells for consistency.

Experimental Protocols

Determining IC50 of this compound using MTT Assay

This protocol is a standard method for assessing cell viability.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,500 - 5,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[1]

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete growth medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[1]

  • Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.

Quantitative Data Summary

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 Value
A549Lung Cancer2456.49 ± 5.3 nM
MCF-7Breast Cancer240.4 ± 0.1 µM
HepG2Liver Cancer240.238 ± 0.16 µM
PC-3Prostate Cancer24208.10 nM
PC-3Prostate Cancer4879.72 nM
PC-3Prostate Cancer7245.43 nM
DU145Prostate Cancer24151.30 nM
DU145Prostate Cancer4896.62 nM
DU145Prostate Cancer7296.43 nM
LNCAPProstate Cancer24565.50 nM
LNCAPProstate Cancer48344.80 nM
LNCAPProstate Cancer72304.60 nM
HuCCT-1CholangiocarcinomaNot Specified0.1720 µM
TFK-1CholangiocarcinomaNot Specified0.1034 µM

Data compiled from multiple sources.[1][3][8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis start Seed cells in 96-well plate prep_drug Prepare serial dilutions of this compound start->prep_drug treat_cells Treat cells with this compound and vehicle control prep_drug->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate calculate_viability Calculate % cell viability read_plate->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of this compound.

signaling_pathway cluster_pump Cell Membrane cluster_pathways Downstream Signaling Pathways cluster_effects Cellular Effects lanatoside_c This compound na_k_atpase Na+/K+-ATPase lanatoside_c->na_k_atpase inhibits ferroptosis Ferroptosis lanatoside_c->ferroptosis induces in some cancers pi3k_akt PI3K/AKT/mTOR na_k_atpase->pi3k_akt modulates mapk MAPK na_k_atpase->mapk modulates wnt Wnt/β-catenin na_k_atpase->wnt modulates jak_stat JAK/STAT na_k_atpase->jak_stat modulates apoptosis Apoptosis pi3k_akt->apoptosis cell_cycle_arrest G2/M Cell Cycle Arrest mapk->cell_cycle_arrest wnt->cell_cycle_arrest jak_stat->apoptosis

Caption: Simplified signaling pathways affected by this compound.

References

Technical Support Center: Lanatoside C Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lanatoside C. The information is designed to help you anticipate and address challenges related to the stability of this compound in aqueous solutions during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What should I do?

A1: Cloudiness or precipitation can indicate several issues. First, verify the solvent used and the concentration. This compound has limited solubility in purely aqueous solutions. It is typically dissolved in organic solvents like DMSO or ethanol to create a stock solution before further dilution in aqueous buffers. If you prepared a stock solution in an appropriate solvent, the precipitation might have occurred upon dilution into your aqueous experimental medium. To resolve this, you can try gentle warming and sonication. However, for sensitive experiments like cell culture, it is crucial to ensure the final solvent concentration is compatible with your system. If precipitation persists, consider preparing a fresh, lower-concentration working solution from your stock immediately before use.

Q2: I am seeing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?

A2: Yes, inconsistent results are a common sign of compound instability. This compound is susceptible to degradation, particularly in aqueous solutions at certain pH values and temperatures. If your working solutions are prepared in advance and stored, or if experiments are conducted over extended periods, the active concentration of this compound may decrease. It is recommended to prepare fresh working solutions for each experiment from a frozen stock solution.[1] To confirm if stability is the issue, you can perform a time-course experiment where you compare the activity of a freshly prepared solution with one that has been incubated under your experimental conditions for the duration of your assay.

Q3: What are the optimal storage conditions for this compound stock solutions?

A3: For long-term stability, this compound stock solutions, typically prepared in DMSO, should be stored at -80°C for up to two years or at -20°C for up to one year.[1] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to aliquot the stock solution into smaller, single-use volumes.

Q4: How does pH affect the stability of this compound in my experimental buffer?

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound in aqueous solutions.

Problem Potential Cause Recommended Solution
Unexpectedly low bioactivity Degradation of this compound in the working solution.Prepare fresh working solutions from a frozen stock immediately before each experiment. Avoid prolonged storage of diluted aqueous solutions.
Inaccurate initial concentration of the stock solution.Verify the certificate of analysis for the purity of the solid this compound. Ensure accurate weighing and complete dissolution when preparing the stock solution.
High variability between replicate experiments Inconsistent degradation of this compound due to slight variations in incubation time, temperature, or light exposure.Standardize all experimental parameters meticulously. Protect solutions from light, especially during long incubations.
Adsorption of this compound to plasticware.Consider using low-adhesion microplates or glass vials for preparing and storing solutions.
Appearance of unknown peaks in HPLC analysis Degradation of this compound into byproducts.Analyze a freshly prepared standard solution to confirm the retention time of intact this compound. If new peaks are present in your experimental samples, it indicates degradation.
Contamination of the sample or mobile phase.Ensure the purity of all solvents and reagents used in your HPLC analysis.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution if necessary.[3]

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general method that can be adapted to assess the stability of this compound in your specific experimental matrix.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. A typical starting point could be a linear gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm.

  • Procedure: a. Prepare a standard curve using a freshly prepared serial dilution of a this compound stock solution of known concentration. b. Incubate your this compound working solution under the experimental conditions you wish to test (e.g., specific buffer, temperature, and duration). c. At various time points, take an aliquot of the incubated solution, dilute it if necessary with the mobile phase, and inject it into the HPLC system. d. Quantify the peak area corresponding to intact this compound and compare it to the initial concentration (time zero) to determine the extent of degradation.

Signaling Pathways and Experimental Workflows

dot

LanatosideC_Signaling cluster_cell Cell Membrane cluster_cytosol Cytosol NaK_ATPase Na+/K+-ATPase Na_ion ↑ Intracellular Na+ Lanatoside_C This compound Lanatoside_C->NaK_ATPase Inhibits PKC PKCδ Activation Lanatoside_C->PKC Activates Wnt_BetaCatenin Wnt/β-catenin Pathway Lanatoside_C->Wnt_BetaCatenin Inhibits MAPK MAPK Pathway Lanatoside_C->MAPK Attenuates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Lanatoside_C->PI3K_AKT_mTOR Attenuates Ca_ion ↑ Intracellular Ca2+ Na_ion->Ca_ion Leads to Apoptosis Apoptosis PKC->Apoptosis Induces Wnt_BetaCatenin->Apoptosis Inhibition leads to MAPK->Apoptosis Attenuation leads to PI3K_AKT_mTOR->Apoptosis Attenuation leads to Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Solution Is the this compound solution freshly prepared for each experiment? Start->Check_Solution Prep_Fresh Prepare fresh working solutions immediately before use. Check_Solution->Prep_Fresh No Check_Storage Are stock solutions stored correctly (-80°C, aliquoted)? Check_Solution->Check_Storage Yes Prep_Fresh->Check_Storage Correct_Storage Aliquot and store stock solutions at -80°C. Check_Storage->Correct_Storage No Run_Stability_Test Perform a stability-indicating assay (e.g., HPLC). Check_Storage->Run_Stability_Test Yes Correct_Storage->Run_Stability_Test Degradation_Confirmed Degradation Confirmed Run_Stability_Test->Degradation_Confirmed No_Degradation No Significant Degradation Degradation_Confirmed->No_Degradation No Modify_Conditions Modify experimental conditions (e.g., buffer pH, temperature) and re-test stability. Degradation_Confirmed->Modify_Conditions Yes Investigate_Other Investigate other experimental variables (e.g., cell passage number, reagent quality). No_Degradation->Investigate_Other Modify_Conditions->Run_Stability_Test End Consistent Results Modify_Conditions->End Investigate_Other->End

References

minimizing off-target effects of Lanatoside C in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of Lanatoside C in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, with a focus on distinguishing on-target from off-target effects.

Problem Possible Cause Recommended Solution
High cytotoxicity observed in all cell lines, including non-cancerous or control cells. 1. Concentration too high: this compound has a narrow therapeutic window, and high concentrations can lead to generalized cytotoxicity through excessive Na+/K+-ATPase inhibition or off-target effects.[1] 2. Off-target effects: The observed cytotoxicity may be independent of Na+/K+-ATPase inhibition. Cardiac glycosides are known to have various off-target activities.[2]1. Perform a dose-response curve: Determine the IC50 value for your specific cell line (see Table 1 for examples). Start with concentrations well below and above the expected IC50.[3][4][5] 2. Use resistant control cells: If available, use cell lines expressing a ouabain-resistant α-subunit of the Na+/K+-ATPase. These cells will be insensitive to on-target effects, helping to isolate any off-target cytotoxicity.[2] 3. Compare with other cardiac glycosides: Use other Na+/K+-ATPase inhibitors (e.g., Digoxin, Ouabain) to see if the effect is class-specific.
Inconsistent or non-reproducible results between experiments. 1. Compound stability and storage: this compound may degrade if not stored properly. 2. Vehicle effects: The solvent (e.g., DMSO) may have effects at higher concentrations.[3] 3. Cell culture conditions: Cell density, passage number, and serum concentration can influence cellular response to treatment.1. Aliquot and store properly: Store this compound powder at -20°C and solutions in solvent at -80°C. Avoid repeated freeze-thaw cycles.[6] 2. Standardize vehicle concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all experiments and is below a non-toxic threshold (typically <0.1%).[3] 3. Maintain consistent cell culture practices: Use cells within a defined passage number range and seed at a consistent density for all experiments.
Observed phenotype does not align with known consequences of Na+/K+-ATPase inhibition. 1. Off-target signaling: this compound can modulate multiple signaling pathways independent of its primary target, including MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR.[3][7][8] 2. Interaction with other cellular components: Cardiac glycosides have been reported to interact with other proteins, such as the estrogen receptor.[2]1. Profile key signaling pathways: Use western blotting or other immunoassays to assess the phosphorylation status of key proteins in pathways known to be affected by this compound. 2. Perform target engagement studies: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to the Na+/K+-ATPase at the concentrations used in your experiments.[9][10][11][12] 3. Consider unbiased screening: Techniques like chemical proteomics can help identify novel, unexpected binding partners of this compound.[13]
Difficulty in determining the optimal concentration for maximizing on-target effects while minimizing off-target effects. Narrow therapeutic window: The concentration range for specific on-target effects without inducing broad cytotoxicity or off-target signaling can be very narrow.[1]1. Titrate concentrations carefully: Perform detailed dose-response studies looking at multiple endpoints (e.g., specific pathway inhibition, apoptosis, general cytotoxicity). 2. Time-course experiments: Assess the kinetics of on-target versus off-target effects. On-target effects related to ion pump inhibition may occur more rapidly than downstream signaling changes or off-target induced apoptosis.

Quantitative Data Summary

Table 1: Reported IC50 Values of this compound in Various Human Cancer Cell Lines
Cell LineCancer TypeIC50 ConcentrationExposure Time
A549Non-small Cell Lung Cancer56.49 ± 5.3 nM24 hours
HepG2Liver Cancer0.238 ± 0.16 µM24 hours
MCF-7Breast Cancer0.4 ± 0.1 µM24 hours
PC-3Prostate Cancer208.10 nM48 hours
DU145Prostate Cancer151.30 nM48 hours
LNCAPProstate Cancer565.50 nM48 hours
Hep3BHepatocellular Carcinoma0.12 µMNot Specified
HA22THepatocellular Carcinoma0.14 µMNot Specified

Note: IC50 values can vary significantly between studies due to differences in cell lines, assay methods, and experimental conditions. It is crucial to determine the IC50 in your specific experimental system.[3][5][14]

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay using MTT

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed approximately 3,500 cells per well in a 96-well plate and allow them to attach overnight.[3]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.[3] Create a serial dilution of this compound in your cell culture medium to achieve a range of final concentrations (e.g., from 1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).[3]

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[3]

    • Shake the plate for 5 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Analysis: Normalize the absorbance values to the vehicle-only control wells and plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blot for Signaling Pathway Analysis

This protocol allows for the assessment of on-target and potential off-target effects on key signaling pathways.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at the desired concentrations (e.g., IC50 and 3x IC50) for a specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against proteins of interest overnight at 4°C. Examples include antibodies against phosphorylated and total forms of ERK, AKT, STAT3, or markers of apoptosis like cleaved Caspase-3.[5][15]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and apply an ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

Signaling Pathway of this compound

LanatosideC_Pathway cluster_cell Cell Membrane cluster_downstream Intracellular Effects NaK_ATPase Na+/K+-ATPase Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in K_out ↓ Intracellular K+ NaK_ATPase->K_out LanatosideC This compound LanatosideC->NaK_ATPase Inhibition Ca_in ↑ Intracellular Ca²⁺ (via Na⁺/Ca²⁺ exchanger) Na_in->Ca_in ROS ↑ ROS Ca_in->ROS Signaling Modulation of Signaling Pathways (PI3K/AKT, MAPK, etc.) Ca_in->Signaling Apoptosis Apoptosis & Cell Cycle Arrest ROS->Apoptosis Signaling->Apoptosis

Caption: Primary mechanism of this compound via Na+/K+-ATPase inhibition.

Experimental Workflow for Off-Target Effect Assessment

Off_Target_Workflow start Start: Observe Unexpected Phenotype dose_response 1. Confirm with Dose-Response Curve in Target and Control Cells start->dose_response resistant_cells 2. Use Ouabain-Resistant Na+/K+-ATPase Cell Line dose_response->resistant_cells decision Is phenotype present in resistant cells? resistant_cells->decision on_target Conclusion: Likely On-Target Effect (Na+/K+-ATPase dependent) decision->on_target No off_target_path Conclusion: Likely Off-Target Effect decision->off_target_path Yes cetsa 3a. Perform CETSA to confirm target engagement on_target->cetsa proteomics 3b. Unbiased Screen (e.g., Chemical Proteomics) off_target_path->proteomics

Caption: Workflow to differentiate on-target vs. off-target effects.

Troubleshooting Logic for High Cytotoxicity

Troubleshooting_Logic problem Problem: High Cytotoxicity q1 Is concentration > expected IC50? problem->q1 a1_yes Action: Lower concentration and repeat dose-response q1->a1_yes Yes q2 Is cytotoxicity also high in non-target/control cells? q1->q2 No a2_yes Possible Off-Target Toxicity q2->a2_yes Yes a2_no Possible On-Target Toxicity in sensitive cells q2->a2_no No validate Validate with resistant cell line (if available) a2_yes->validate

References

Technical Support Center: Refining HPLC Protocols for Better Lanatoside C Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their HPLC protocols for the separation of Lanatoside C.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of this compound, providing potential causes and systematic solutions.

Issue 1: Poor Peak Resolution Between this compound and Related Compounds (e.g., Digoxin, Acetyldigoxin)

Question: I am observing poor separation or co-elution of this compound with other cardiac glycosides in my sample. How can I improve the resolution?

Answer:

Poor resolution is a common challenge in the analysis of structurally similar compounds like cardiac glycosides. Several factors can be adjusted to enhance separation.[1][2]

Troubleshooting Steps:

  • Mobile Phase Composition Adjustment: The selectivity of the separation is highly dependent on the mobile phase composition.[1]

    • Vary the Organic Modifier Ratio: If using a common mobile phase like acetonitrile/water, incrementally decrease the percentage of acetonitrile. This will generally increase retention times and may improve the separation between closely eluting peaks.

    • Introduce a Third Solvent: Adding a small percentage of methanol to an acetonitrile/water mobile phase can alter the selectivity. A composition of acetonitrile:methanol:water (e.g., 20:1:50) has been shown to be effective.[3]

    • Adjust pH: The pH of the mobile phase can influence the ionization state of the analytes and residual silanols on the column, thereby affecting retention and peak shape.[4][5][6] For cardiac glycosides, using a slightly acidic mobile phase (e.g., with formic acid or phosphoric acid) can improve peak shape and resolution.

  • Column Selection and Parameters:

    • Stationary Phase: While C18 columns are widely used, a C8 (octylsilyl) column can offer different selectivity for cardiac glycosides and may provide better resolution in some cases.[3] Consider using a column with low silanol activity to minimize secondary interactions that can lead to peak tailing and poor resolution.[7]

    • Particle Size and Column Length: Employing a column with a smaller particle size (e.g., 3 µm) or a longer column will increase column efficiency (a higher number of theoretical plates), leading to sharper peaks and better separation.[1]

  • Flow Rate and Temperature:

    • Lower the Flow Rate: Reducing the flow rate allows for more interactions between the analytes and the stationary phase, which can enhance resolution.

    • Optimize Column Temperature: Increasing the column temperature can improve mass transfer and reduce mobile phase viscosity, leading to sharper peaks. However, excessive temperatures can degrade the analyte or the column. A good starting point is ambient temperature, with incremental increases to find the optimum.

Issue 2: Peak Tailing of the this compound Peak

Question: My this compound peak is showing significant tailing. What is causing this and how can I fix it?

Answer:

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the HPLC system.[8][9] For a complex molecule like this compound, interactions with residual silanol groups on the silica-based column packing are a common cause.[9]

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Lower the pH: Adding a small amount of an acidic modifier like formic acid or phosphoric acid to the mobile phase will protonate the silanol groups on the stationary phase, reducing their interaction with the polar groups of this compound.[7][8][9]

    • Increase Buffer Concentration: If using a buffered mobile phase, ensure the buffer concentration is sufficient (typically 10-50 mM) to maintain a stable pH.[8]

  • Column Choice and Care:

    • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces peak tailing for polar and basic compounds.[9]

    • Consider a Different Stationary Phase: A column with a different chemistry, such as one with a polar-embedded group, can provide alternative selectivity and better peak shape.

    • Column Contamination: If the tailing develops over time, the column may be contaminated. Flush the column with a strong solvent (e.g., isopropanol) to remove strongly retained compounds.

  • Sample and Injection:

    • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.[8]

    • Injection Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker elution strength than your mobile phase. Dissolving the sample in a stronger solvent can cause peak distortion.[8][10]

Issue 3: Unstable or Drifting Retention Times for this compound

Question: The retention time for my this compound peak is not consistent between injections or over a sequence. What could be the cause?

Answer:

Retention time variability can be frustrating and can lead to inaccurate peak identification and integration. The issue can stem from the HPLC system, the mobile phase, or the column.

Troubleshooting Steps:

  • Check the HPLC System:

    • Pump Performance: Fluctuations in the pump's flow rate will directly impact retention times. Check for leaks in the pump seals and connections. Ensure the pump is delivering a consistent flow rate.

    • Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump or detector, causing pressure fluctuations and retention time shifts. Ensure your mobile phase is properly degassed.

    • Column Temperature: Variations in the ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.[10]

  • Mobile Phase Preparation:

    • Accurate Composition: Ensure the mobile phase is prepared accurately and consistently each time. Small variations in the organic-to-aqueous ratio can cause significant shifts in retention.

    • Evaporation of Organic Solvent: If using a pre-mixed mobile phase, the more volatile organic component (e.g., acetonitrile) can evaporate over time, leading to a gradual increase in retention times. It is often better to use an online mixing system.

    • Buffer Stability: If using a buffer, ensure it is stable and within its effective pH range.

  • Column Equilibration:

    • Sufficient Equilibration Time: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This is particularly important when changing mobile phases. A stable baseline is a good indicator of equilibration.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A good starting point is a reversed-phase method using a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) with a mobile phase of acetonitrile and water, and UV detection at 220 nm.[3] A gradient elution from a lower to a higher concentration of acetonitrile can be used to screen for this compound and its related impurities.

Q2: How should I prepare my sample for this compound analysis?

For samples from plant material like Digitalis lanata, a common procedure involves extraction with 50% methanol, followed by a clean-up step using a C18 Solid Phase Extraction (SPE) cartridge to remove interfering substances.[3][11] The final extract should be dissolved in the initial mobile phase composition.

Q3: What are the common degradation products of this compound that I should look for?

This compound can be degraded to other cardiac glycosides. The primary degradation pathway involves the enzymatic or acidic removal of the terminal glucose and acetyl groups to form Deslanoside, Acetyldigoxin, and ultimately Digoxin.[11] A stability-indicating method should be able to resolve this compound from these and other potential degradation products.

Q4: Why is a stability-indicating method important for this compound analysis?

A stability-indicating method is crucial as it can accurately quantify the decrease in the concentration of this compound due to degradation. This is essential in pharmaceutical quality control to ensure the potency and safety of the drug product over its shelf life. Forced degradation studies are performed to develop and validate such methods.[12]

Q5: Can I use mass spectrometry (MS) detection for this compound analysis?

Yes, LC-MS can be a powerful tool for the analysis of this compound, providing higher sensitivity and specificity than UV detection. When using MS detection, it is important to use a volatile mobile phase modifier, such as formic acid or ammonium formate, instead of non-volatile buffers like phosphate.[7]

Data Presentation: Comparison of HPLC Methods

The following tables summarize key parameters from different published HPLC methods for the separation of this compound and related compounds.

Table 1: Column and Mobile Phase Parameters

ParameterMethod 1Method 2Method 3
Column Type Octylsilyl (C8)C18Newcrom R1
Mobile Phase Acetonitrile:Methanol:Water (20:1:50)[3]Acetonitrile:Water (Gradient)Acetonitrile:Water with Phosphoric Acid[7]
Detection UV at 220 nm[3]UV at 220 nmUV (wavelength not specified)
Flow Rate Not specifiedNot specifiedNot specified

Table 2: Sample Preparation and Key Separations

ParameterMethod 1Method 2Method 3
Sample Prep 50% Methanol extraction, C18 SPE[3]Not specifiedNot specified
Key Separations This compound, Digoxin[3]This compound, Acetyldigoxin, Deslanoside, Digoxin[11]This compound from impurities

Experimental Protocols

Protocol 1: Isocratic HPLC Method for this compound and Digoxin

This protocol is based on the method described for the simultaneous determination of this compound and Digoxin.[3]

1. Materials and Reagents:

  • This compound and Digoxin reference standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • C8 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Syringe filters (0.45 µm)

2. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing acetonitrile, methanol, and water in a ratio of 20:1:50 (v/v/v).

  • Degas the mobile phase using a suitable method (e.g., sonication, vacuum filtration).

3. Standard Solution Preparation:

  • Prepare individual stock solutions of this compound and Digoxin in methanol.

  • Prepare a working standard solution by diluting the stock solutions with the mobile phase to the desired concentration.

4. Sample Preparation:

  • For plant extracts, follow a validated extraction and clean-up procedure, such as 50% methanol extraction followed by C18 SPE.[3]

  • Dissolve the final sample in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. HPLC Conditions:

  • Column: C8, e.g., 150 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile:Methanol:Water (20:1:50)

  • Flow Rate: 1.0 mL/min (adjust as needed for optimal separation)

  • Column Temperature: Ambient

  • Injection Volume: 20 µL

  • Detection: UV at 220 nm

6. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions.

  • Identify and quantify the peaks based on the retention times and peak areas of the standards.

Visualizations

Troubleshooting Workflow for Poor Peak Resolution

Poor_Resolution_Workflow Start Poor Peak Resolution Adjust_MP Adjust Mobile Phase - Change Organic % - Add 3rd Solvent - Adjust pH Start->Adjust_MP Resolution_OK Resolution Acceptable? Adjust_MP->Resolution_OK Re-analyze Change_Column Change Column - Different Stationary Phase (e.g., C8) - Smaller Particle Size - Longer Column Optimize_Conditions Optimize Conditions - Lower Flow Rate - Adjust Temperature Change_Column:s->Optimize_Conditions:n Change_Column->Resolution_OK Re-analyze Optimize_Conditions->Resolution_OK Re-analyze Resolution_OK->Change_Column No End Method Optimized Resolution_OK->End Yes Peak_Tailing_Factors cluster_causes Primary Causes cluster_solutions Solutions Peak_Tailing Peak Tailing Secondary_Interactions Secondary Interactions (e.g., with silanols) Peak_Tailing->Secondary_Interactions Column_Issues Column Issues (Contamination, Voids) Peak_Tailing->Column_Issues Sample_Effects Sample Effects (Overload, Solvent Mismatch) Peak_Tailing->Sample_Effects MP_Modification Mobile Phase Modification (Lower pH, Add Buffer) Secondary_Interactions->MP_Modification Mitigated by Column_Strategy Column Strategy (End-capped, New Column) Column_Issues->Column_Strategy Addressed by Sample_Prep Sample Preparation (Dilute Sample, Match Solvent) Sample_Effects->Sample_Prep Corrected by

References

Technical Support Center: Managing Lanatoside C-Induced Cardiotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing Lanatoside C-induced cardiotoxicity in animal models.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental procedures.

Problem Potential Cause Recommended Solution
High incidence of acute mortality in animals following this compound administration. The administered dose is too high, leading to lethal arrhythmias or rapid cardiac failure.- Review the literature for established lethal dose (LD50) values of this compound in your specific animal model and strain. - Conduct a dose-ranging study with smaller cohorts to determine the maximum tolerated dose (MTD) and a dose that induces sub-lethal cardiotoxicity. - Consider a slower infusion rate if using intravenous administration to avoid a rapid peak plasma concentration.
No significant cardiotoxicity observed at the intended dose. - The dose of this compound is too low. - The animal model or strain is less sensitive to cardiac glycosides. - The duration of the study is insufficient for cardiotoxicity to develop. - The methods for detecting cardiotoxicity are not sensitive enough.- Gradually increase the dose of this compound in pilot studies. - Review literature to confirm the suitability of the chosen animal model. - Extend the duration of this compound administration. - Employ more sensitive detection methods, such as serial echocardiography, electrocardiography (ECG), and measurement of cardiac biomarkers (e.g., troponins).
Inconsistent or highly variable cardiotoxicity results between animals in the same group. - Inconsistent drug administration (e.g., incorrect volume, subcutaneous leakage of an intraperitoneal injection). - Biological variability among animals. - Differences in animal handling and stress levels.- Ensure all personnel are properly trained in the administration technique. - Increase the number of animals per group to improve statistical power. - Standardize all animal handling procedures and allow for an adequate acclimatization period before the start of the experiment.
Significant weight loss or signs of general distress in the this compound-treated group. This compound can have systemic toxic effects, including gastrointestinal issues.- Monitor animal body weight and general health daily. - Consider reducing the dose if systemic toxicity is observed without significant cardiotoxicity. - Provide supportive care, such as nutritional supplements, as per veterinary recommendations.
ECG abnormalities are observed, but echocardiography results are normal. ECG changes can be an early indicator of cardiotoxicity, preceding structural changes detectable by echocardiography.- Continue monitoring both ECG and echocardiography. The structural changes may develop over time. - Consider the ECG changes as a valid, early endpoint for cardiotoxicity.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of this compound-induced cardiotoxicity?

This compound, a cardiac glycoside, primarily inhibits the Na+/K+-ATPase pump in cardiomyocytes.[1] This leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger.[1][2] While this increase in calcium is responsible for the desired positive inotropic (increased contractility) effects at therapeutic doses, at toxic concentrations, it can lead to calcium overload, delayed afterdepolarizations, and various arrhythmias.[3]

2. Which animal models are suitable for studying this compound-induced cardiotoxicity?

Rodent models, such as rats and mice, are commonly used due to their availability, cost-effectiveness, and well-characterized cardiovascular physiology.[4][5] It is important to note that different species and even different strains can have varying sensitivities to cardiac glycosides.

3. What are the expected ECG changes with this compound toxicity?

Common ECG changes include:

  • Bradycardia: Due to increased vagal tone.[3]

  • AV block: Ranging from first-degree to complete heart block.[3]

  • ST-segment depression. [6]

  • Ventricular arrhythmias: Including premature ventricular contractions (PVCs) and ventricular tachycardia.[3]

  • Changes in T-wave morphology. [7]

4. How can I monitor cardiac function in my animal model?

  • Echocardiography: A non-invasive method to assess cardiac structure and function, including ejection fraction (EF) and fractional shortening (FS).[8][9]

  • Electrocardiography (ECG): To monitor heart rate and rhythm and detect arrhythmias.[7]

  • Invasive hemodynamics: For direct measurement of ventricular pressure and contractility (e.g., +dP/dt and -dP/dt).

  • Cardiac Biomarkers: Measurement of serum levels of cardiac troponin I (cTnI), cardiac troponin T (cTnT), and brain natriuretic peptide (BNP) can indicate myocardial injury.[10]

5. What biochemical markers are indicative of this compound-induced cardiotoxicity?

Elevated levels of the following in serum or plasma are indicative of cardiac damage:

  • Cardiac Troponin I (cTnI) and Cardiac Troponin T (cTnT)[10]

  • Creatine Kinase-MB (CK-MB)[11]

  • Lactate Dehydrogenase (LDH)[11]

  • Brain Natriuretic Peptide (BNP) or N-terminal pro-BNP (NT-proBNP)[10][11]

6. What histopathological changes are expected in the myocardium?

Histopathological examination of the heart tissue may reveal:

  • Myocardial necrosis[12]

  • Cardiomyocyte vacuolation[11]

  • Inflammatory cell infiltration[11]

  • Fibrosis (in chronic studies)[11]

7. Is there an antidote for this compound overdose in animal models?

Yes, digoxin-specific antibody fragments (e.g., DigiFab) can be effective in reversing this compound toxicity, as they can bind to and neutralize the glycoside.

Quantitative Data Summary

Table 1: In Vivo Dosing of this compound in Rodent Models (from anti-cancer studies)

Animal ModelDoseAdministration RouteObserved Effect
SCID Mice2.5 mg/kgIntraperitonealDelayed tumor growth
Nude Mice40 mg/kg/dayGavageInhibition of tumor growth

Note: These doses were used in anti-cancer studies and may need to be adjusted for cardiotoxicity studies. A thorough dose-finding study is recommended.

Table 2: Key Parameters for Assessing Cardiotoxicity

ParameterMethod of MeasurementExpected Change with Cardiotoxicity
Ejection Fraction (EF) EchocardiographyDecrease
Fractional Shortening (FS) EchocardiographyDecrease
Left Ventricular Internal Dimension (LVID) - Systole EchocardiographyIncrease
Left Ventricular Internal Dimension (LVID) - Diastole EchocardiographyIncrease
Heart Rate ECGDecrease (Bradycardia) or Increase (Tachyarrhythmias)
PR Interval ECGProlongation
QRS Duration ECGWidening
QTc Interval ECGProlongation
Cardiac Troponin I/T (cTnI/T) Serum/Plasma ImmunoassayIncrease
Brain Natriuretic Peptide (BNP) Serum/Plasma ImmunoassayIncrease

Experimental Protocols

Protocol 1: Induction of this compound Cardiotoxicity in Mice
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Dose Preparation: Prepare this compound solution in a suitable vehicle (e.g., saline with a small percentage of DMSO and/or Cremophor EL to aid solubility). The final concentration should be such that the required dose can be administered in a volume of 5-10 ml/kg.

  • Dose-Ranging Study:

    • Divide a small number of animals into groups (n=3-5 per group).

    • Administer single intraperitoneal (IP) injections of escalating doses of this compound (e.g., 1, 2.5, 5, 10 mg/kg).

    • Monitor animals closely for signs of toxicity and mortality for at least 24-48 hours.

    • Based on the results, select a sub-lethal dose that is expected to induce cardiotoxicity for the main study.

  • Main Study:

    • Administer the selected dose of this compound or vehicle to the respective groups daily or on an alternate-day schedule for the desired study duration (e.g., 7, 14, or 28 days).

    • Monitor body weight and clinical signs of toxicity throughout the study.

  • Assessment of Cardiotoxicity:

    • Perform baseline and periodic echocardiography and ECG as described in Protocol 2.

    • At the end of the study, collect blood for biomarker analysis and harvest hearts for histopathology.

Protocol 2: Echocardiography for Cardiac Function Assessment in Mice
  • Anesthesia: Anesthetize the mouse with isoflurane (2-3% for induction, 1-1.5% for maintenance) delivered in oxygen.[9] Monitor the heart rate to ensure it is within an acceptable physiological range for the anesthetized state.[8]

  • Preparation: Remove the chest hair using a depilatory cream one day prior to imaging.[13] Place the mouse in a supine position on a heated platform to maintain body temperature at 37°C.[8]

  • Image Acquisition:

    • Use a high-frequency ultrasound system with a linear transducer (e.g., 30-40 MHz).

    • Apply pre-warmed ultrasound gel to the chest.[8]

    • Parasternal Long-Axis (PLAX) View: Position the transducer along the long axis of the left ventricle to visualize the mitral and aortic valves.

    • Parasternal Short-Axis (SAX) View: Rotate the transducer 90 degrees clockwise from the PLAX view. Acquire images at the level of the papillary muscles.

    • M-mode Imaging: From the SAX view, position the M-mode cursor perpendicular to the interventricular septum and the posterior wall of the left ventricle.[9]

  • Measurements: From the M-mode images, measure the following for at least three consecutive cardiac cycles:

    • Left ventricular internal dimension at diastole (LVIDd) and systole (LVIDs).

    • Interventricular septum thickness at diastole (IVSd) and systole (IVSs).

    • Posterior wall thickness at diastole (PWd) and systole (PWs).

  • Calculations: Calculate the following parameters:

    • Fractional Shortening (FS %): [(LVIDd - LVIDs) / LVIDd] * 100

    • Ejection Fraction (EF %): [((LVIDd)^3 - (LVIDs)^3) / (LVIDd)^3] * 100

Visualizations

Lanatoside_C_Cardiotoxicity_Pathway cluster_membrane Cardiomyocyte Sarcolemma cluster_cytosol Cytosol cluster_effects Cellular Effects Na+/K+ ATPase Na+/K+ ATPase Intracellular Na+ Intracellular Na+ Na+/K+ ATPase->Intracellular Na+ Leads to Increase Na+/Ca2+ Exchanger Na+/Ca2+ Exchanger Intracellular Ca2+ Intracellular Ca2+ Na+/Ca2+ Exchanger->Intracellular Ca2+ Increases Influx Intracellular Na+->Na+/Ca2+ Exchanger Reduces Ca2+ Efflux SR Ca2+ release Sarcoplasmic Reticulum Ca2+ Release Intracellular Ca2+->SR Ca2+ release Induces Increased Contractility Increased Contractility SR Ca2+ release->Increased Contractility Therapeutic Effect Ca2+ Overload Ca2+ Overload SR Ca2+ release->Ca2+ Overload Toxic Effect Arrhythmias Arrhythmias Ca2+ Overload->Arrhythmias Leads to This compound This compound This compound->Na+/K+ ATPase Inhibition

Caption: Mechanism of this compound-induced cardiotoxicity.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Cardiotoxicity Assessment cluster_analysis Data Analysis Animal Model Selection Animal Model Selection Acclimatization Acclimatization Animal Model Selection->Acclimatization Dose-Ranging Study Dose-Ranging Study Main Study Groups Main Study Groups Dose-Ranging Study->Main Study Groups This compound or Vehicle Admin This compound or Vehicle Admin Main Study Groups->this compound or Vehicle Admin Daily/Alternate Day Monitoring Monitoring This compound or Vehicle Admin->Monitoring Body Weight, Clinical Signs ECG ECG Monitoring->ECG Baseline & Periodic Echocardiography Echocardiography Monitoring->Echocardiography Baseline & Periodic Sacrifice & Sample Collection Sacrifice & Sample Collection Monitoring->Sacrifice & Sample Collection End of Study Data Interpretation Data Interpretation ECG->Data Interpretation Echocardiography->Data Interpretation Biomarker Analysis Biomarker Analysis Sacrifice & Sample Collection->Biomarker Analysis Blood Histopathology Histopathology Sacrifice & Sample Collection->Histopathology Heart Tissue Biomarker Analysis->Data Interpretation Histopathology->Data Interpretation

Caption: Workflow for assessing this compound cardiotoxicity.

References

Technical Support Center: Optimizing Lanatoside C and Radiation Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on optimizing Lanatoside C and radiation combination therapy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism by which this compound radiosensitizes cancer cells?

This compound primarily enhances radiosensitivity by impairing DNA damage repair.[1][2][3][4] Specifically, it has been shown to suppress the recruitment of the DNA repair protein 53BP1 to the sites of DNA double-strand breaks induced by radiation.[1][3] This effect is linked to the disruption of the RNF8/RNF168-dependent ubiquitination pathway, which is crucial for the recruitment of 53BP1.[1][3] The sustained presence of unrepaired DNA damage, indicated by prolonged γ-H2AX foci formation, leads to increased cell death.[1][3][4]

2. In which cancer types has this compound shown radiosensitizing potential?

The most well-documented radiosensitizing effects of this compound are in colorectal cancer, particularly in the HCT116 cell line.[1][3][4] Studies have also suggested its potential as a radiosensitizer in other cancers, including HER2-positive models, due to its established anti-cancer activities in a wide range of cancer cell lines such as glioblastoma, lung, breast, liver, and prostate cancer.[2][5][6][7][8][9] However, direct quantitative data on radiosensitization (e.g., sensitizer enhancement ratios) in these other cancer types are still limited.

3. What is the optimal timing for this compound administration in relation to radiation exposure?

Based on preclinical studies, pre-treatment with this compound for a duration of 16 to 24 hours before irradiation has been shown to be effective in sensitizing cancer cells to radiation.[1] This pre-incubation period allows the drug to exert its molecular effects, such as inducing cell cycle arrest in the G2/M phase, which is a radiosensitive phase, and initiating the impairment of DNA damage repair pathways.[1] The optimal timing may vary between cell lines and experimental systems, so it is advisable to perform a time-course experiment to determine the most effective pre-treatment duration for your specific model.

4. Does the radiosensitizing effect of this compound vary between different cell lines of the same cancer type?

Yes, the radiosensitizing effect of this compound can be cell line-dependent. For instance, in colorectal cancer, this compound strongly enhances the radiosensitivity of HCT116 cells but not HT-29 cells.[1][4] This difference may be attributed to variations in the cellular response to this compound, such as the extent of G2/M cell cycle arrest.[1] Therefore, it is crucial to characterize the response of each cell line to this compound individually before conducting combination therapy experiments.

5. What are the known signaling pathways modulated by this compound that could contribute to its radiosensitizing effects?

This compound modulates several key signaling pathways that are crucial for cancer cell survival and proliferation. These include the PI3K/AKT/mTOR, MAPK, Wnt/β-catenin, and JAK/STAT pathways.[7] By inhibiting these pro-survival pathways, this compound can lower the threshold for radiation-induced cell death. The interplay between the inhibition of these pathways and the impairment of DNA damage repair likely contributes to the synergistic effect of the combination therapy.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent results in clonogenic survival assays 1. Suboptimal this compound concentration or incubation time.2. Cell density too high or too low.3. Incomplete colony formation.4. Toxicity from the drug alone masking the radiosensitizing effect.1. Perform a dose-response and time-course experiment for this compound alone to determine the optimal non-toxic to moderately toxic concentration and pre-incubation time.2. Optimize cell seeding density for each cell line to ensure the formation of distinct colonies (typically 200-2000 cells per 60 mm dish, depending on radiation dose and cell type).3. Extend the incubation period after irradiation (10-14 days is a common timeframe) to allow for adequate colony growth (>50 cells per colony).4. Always include a "drug-only" control group and normalize the survival fractions of the combination treatment groups to the survival fraction of the drug-only group.
Difficulty detecting sustained γ-H2AX foci after combination treatment 1. Inappropriate time points for analysis.2. Issues with antibody staining or signal detection.3. Cell line-specific rapid DNA repair.1. Perform a time-course experiment for γ-H2AX foci formation and resolution after radiation alone and in combination with this compound. Key time points to check are 30 minutes, 1, 4, 8, and 24 hours post-irradiation.[1]2. Ensure the primary antibody for γ-H2AX is validated and used at the optimal concentration. Use a high-quality secondary antibody and appropriate mounting medium with DAPI. Optimize imaging settings to avoid signal saturation.3. Confirm that the chosen cell line is sensitive to this compound's effect on DNA damage repair. Consider using a positive control cell line like HCT116.[1]
High variability in in vivo tumor growth inhibition studies 1. Inconsistent tumor size at the start of treatment.2. Suboptimal dosing and scheduling of this compound and radiation.3. Toxicity leading to weight loss and reduced general health of the animals.1. Start treatment when tumors reach a consistent, pre-determined size (e.g., 100-150 mm³).2. Based on existing protocols, a regimen of daily intraperitoneal injections of this compound (e.g., 6 mg/kg) for several days, with radiation administered on specific days, has shown efficacy.[1] The timing of drug administration relative to radiation (e.g., 6 hours prior) can be critical.3. Monitor animal weight and general health closely. If significant toxicity is observed, consider reducing the dose of this compound or the frequency of administration.
No significant downregulation of PI3K/AKT or other signaling proteins 1. Incorrect timing of sample collection.2. Low basal activity of the pathway in the chosen cell line.3. Issues with western blot protocol.1. Activation of signaling pathways after irradiation can be transient. Collect cell lysates at various time points (e.g., 1, 4, 8, 24 hours) after the combined treatment to identify the optimal window for observing changes in protein phosphorylation.2. Select cell lines known to have dysregulated PI3K/AKT or other relevant pathways. Screen for basal levels of phosphorylated proteins before starting the experiment.3. Ensure efficient protein extraction, use fresh lysis buffer with phosphatase and protease inhibitors, and validate antibodies for specificity.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 of this compound (µM)Key Findings
HCT116Colorectal Cancer~0.5 (at 48h)[1]Induces G2/M arrest; sensitizes to radiation.[1]
HT-29Colorectal Cancer~0.5 (at 48h)[1]Does not show significant radiosensitization.[1]
PC-3Prostate Cancer0.208 (at 24h)[8]Induces apoptosis and G2/M cell cycle arrest.[8]
DU145Prostate Cancer0.151 (at 24h)[8]Inhibits migration and invasion.[8]
A549Lung Cancer0.056 (at 24h)Induces ferroptosis.[10]
NCI-N87Gastric CancerNot specifiedEnhances the efficacy of radioimmunotherapy.[5][11]
HuCCT-1CholangiocarcinomaNot specifiedInduces apoptosis via STAT3 inhibition and ROS production.[9][12]
TFK-1CholangiocarcinomaNot specifiedInduces S/G2 phase arrest.[9][12]
U87Glioblastoma~0.5 (at 48h)[2]Sensitizes to TRAIL-induced apoptosis.[2][6]

Table 2: In Vivo Efficacy of this compound and Radiation Combination Therapy

Cancer ModelTreatment GroupTumor Growth Inhibition (%)Reference
HCT116 XenograftRadiation alone44.92 ± 5.15[1]
This compound + Radiation77.76 ± 3.03[1]
HT-29 XenograftRadiation alone21.45 ± 6.64[1]
This compound + Radiation41.31 ± 6.84[1]
NCI-N87 Xenograft (HER2+)¹³¹I-trastuzumab aloneNot statistically significant[5][11]
This compound + ¹³¹I-trastuzumabStatistically significant (p=0.009)[5][11]

Experimental Protocols

1. Clonogenic Cell Survival Assay

This assay is the gold standard for assessing the radiosensitizing effects of a compound.

  • Cell Seeding: Seed cells into 60 mm culture plates at a density that will result in 50-150 colonies per plate after treatment (this requires optimization for each cell line and radiation dose). Allow cells to attach for 24 hours.

  • Drug Treatment: Treat the cells with the desired concentration of this compound (e.g., 0.2 µM) or vehicle control (DMSO) for 16-24 hours.[1]

  • Irradiation: Irradiate the plates with a range of γ-radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Incubation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate for 10-14 days until visible colonies are formed.

  • Staining and Counting: Fix the colonies with ice-cold methanol and stain with 0.4% crystal violet in 20% ethanol.[1] Count colonies containing more than 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group and plot the data on a semi-logarithmic graph. The sensitizer enhancement ratio (SER) or dose-modification factor (DMF) can be calculated to quantify the radiosensitizing effect.

2. Western Blot for DNA Damage and Signaling Pathways

This technique is used to assess the molecular effects of the combination therapy.

  • Treatment: Plate cells and treat with this compound and/or radiation as for the clonogenic assay.

  • Cell Lysis: At various time points after treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against proteins of interest (e.g., γ-H2AX, p-ATM, p-AKT, total AKT, β-actin). Follow with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

3. In Vivo Xenograft Tumor Model

This model is used to evaluate the efficacy of the combination therapy in a living organism.

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ HCT116 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound + radiation).

  • Drug and Radiation Administration: Administer this compound (e.g., 6 mg/kg) via intraperitoneal injection daily for a set period (e.g., 5 days).[1] Deliver a single or fractionated dose of localized radiation to the tumor.

  • Tumor Measurement and Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight and overall health of the mice.

  • Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period. Tumors can be excised for further analysis (e.g., immunohistochemistry, western blot).

Mandatory Visualizations

experimental_workflow cluster_in_vitro In Vitro Experiments cluster_assays Functional and Mechanistic Assays cluster_in_vivo In Vivo Experiments cell_culture Cell Culture (e.g., HCT116, A549, U87) drug_treatment This compound Treatment (Dose-response) cell_culture->drug_treatment radiation Irradiation (Dose-response) cell_culture->radiation combination Combination Treatment (this compound + Radiation) drug_treatment->combination radiation->combination clonogenic Clonogenic Assay combination->clonogenic western Western Blot (γ-H2AX, Signaling Pathways) combination->western if_staining Immunofluorescence (γ-H2AX foci) combination->if_staining cell_cycle Cell Cycle Analysis combination->cell_cycle apoptosis Apoptosis Assay combination->apoptosis xenograft Tumor Xenograft Model (Immunocompromised Mice) treatment_groups Treatment Groups (Control, Drug, Rad, Combo) xenograft->treatment_groups tumor_monitoring Tumor Growth & Body Weight Monitoring treatment_groups->tumor_monitoring endpoint Endpoint Analysis (Tumor Excision, IHC) tumor_monitoring->endpoint

Caption: General experimental workflow for evaluating this compound and radiation combination therapy.

signaling_pathway cluster_main This compound and Radiation Combination Therapy cluster_pathways Cellular Effects cluster_outcomes Biological Outcomes Lanatoside_C This compound NaK_ATPase Na+/K+ ATPase Lanatoside_C->NaK_ATPase inhibits PI3K_AKT PI3K/AKT/mTOR Pathway Lanatoside_C->PI3K_AKT inhibits MAPK MAPK Pathway Lanatoside_C->MAPK modulates Wnt_BetaCatenin Wnt/β-catenin Pathway Lanatoside_C->Wnt_BetaCatenin inhibits DNA_Repair_Inhibition Impaired DNA Damage Repair (↓ 53BP1 recruitment) Lanatoside_C->DNA_Repair_Inhibition G2M_Arrest G2/M Cell Cycle Arrest Lanatoside_C->G2M_Arrest Autophagy Autophagy Lanatoside_C->Autophagy Radiation Radiation DNA_Damage DNA Double-Strand Breaks Radiation->DNA_Damage DNA_Damage->DNA_Repair_Inhibition is inhibited by this compound DNA_Damage->G2M_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis PI3K_AKT->Apoptosis pro-survival signal inhibited Cell_Death Synergistic Cell Death (Radiosensitization) DNA_Repair_Inhibition->Cell_Death G2M_Arrest->Cell_Death Apoptosis->Cell_Death

Caption: Key signaling pathways affected by this compound and radiation combination therapy.

References

Lanatoside C Clinical Translation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical translation of Lanatoside C. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound as an anti-cancer agent?

A1: this compound, a cardiac glycoside, exerts its anti-cancer effects through multiple mechanisms. Its primary target is the Na+/K+-ATPase pump on the cell membrane.[1] Inhibition of this pump leads to an increase in intracellular sodium and calcium, which can trigger apoptosis.[2] Beyond this, this compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and metastasis. These include the Wnt/β-catenin, PI3K/AKT/mTOR, MAPK, and JAK/STAT pathways.[3][4] It also induces cell cycle arrest, primarily at the G2/M phase, and can trigger apoptosis through both caspase-dependent and -independent pathways.[5][6][7]

Q2: What is the rationale for repurposing this compound for cancer therapy?

A2: this compound is an FDA-approved drug for cardiac conditions, which means its safety profile in humans is already established to some extent.[5] This can potentially expedite the clinical development process for oncology indications.[3] Preclinical studies have demonstrated its potent anti-cancer activity across a wide range of cancer types, including prostate, cholangiocarcinoma, lung, breast, and liver cancers.[4][5][8] Its ability to modulate multiple critical signaling pathways suggests it could be effective as a monotherapy or in combination with other anti-cancer agents.[3]

Q3: How is this compound metabolized, and what are the implications for oral administration in preclinical models?

A3: After oral administration, this compound is substantially converted to digoxin and its metabolites in the gastrointestinal tract prior to absorption.[9] This conversion is thought to occur through a combination of acid hydrolysis and the action of intestinal bacteria.[9] This is a critical consideration for oral dosing in preclinical studies, as the observed in vivo effects may be attributable to digoxin rather than this compound itself. Concurrent administration of antacids, food, or anticholinergic therapies can also alter the absorption profile.[9]

Troubleshooting In Vitro Experiments

Q4: I am observing high variability in my cell viability (e.g., MTT, CCK-8) assay results. What could be the cause?

A4: High variability in cell viability assays can stem from several factors:

  • Compound Solubility: this compound is soluble in DMSO.[10] Ensure that your stock solution is fully dissolved and that the final DMSO concentration in your cell culture medium is consistent across all wells and does not exceed non-toxic levels (typically <0.1%).

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure your cells are evenly suspended before plating and that you are using a consistent seeding density.

  • Assay Incubation Time: The incubation time with the viability reagent (e.g., MTT) can affect the final absorbance reading. Use a consistent incubation time for all plates.

  • Drug Concentration Range: If your concentrations are too high or too low, you may be on the flat portions of the dose-response curve. Ensure you are using a range of concentrations that captures the full sigmoidal curve to accurately determine the IC50.

Q5: My this compound-treated cells are showing morphological changes suggestive of cell death, but my apoptosis assay (e.g., Annexin V/PI) results are not showing a significant increase in apoptosis. What could be happening?

A5: While this compound is known to induce apoptosis, it can also induce other forms of cell death, such as autophagy.[11] Consider the following:

  • Timing of Apoptosis: The peak of apoptosis may occur at a different time point than you are measuring. Perform a time-course experiment to identify the optimal time to assess apoptosis.

  • Induction of Autophagy: this compound has been shown to induce autophagy in colorectal cancer cells.[11] You can assess for autophagy by looking for the conversion of LC3-I to LC3-II by Western blot or by using fluorescently tagged LC3 to visualize autophagosomes.

  • Caspase-Independent Apoptosis: this compound can induce both caspase-dependent and -independent apoptosis.[6][7] If you are primarily measuring markers of caspase-dependent apoptosis, you may be missing a significant portion of the cell death. Consider assays that measure mitochondrial membrane potential (MMP) or the release of apoptosis-inducing factor (AIF).[7]

Troubleshooting In Vivo Experiments

Q6: I am having difficulty preparing a stable formulation of this compound for in vivo administration. What are some recommended vehicles?

A6: this compound has poor aqueous solubility, which presents a challenge for in vivo formulation. Here are some options that have been used or are commonly employed for similar compounds:

  • DMSO-based vehicles: A common approach is to dissolve this compound in DMSO and then dilute it with other vehicles. For intravenous (IV) injection, a formulation of 50% Cremophor EL and 50% DMSO has been used.[12] For oral gavage or intraperitoneal injection, a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is a standard option.[13][14]

  • Suspensions: For oral administration, this compound can be prepared as a suspension in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na) in saline.[10]

  • Voluntary Oral Administration: To minimize stress from gavage, you can incorporate the drug into a palatable jelly for voluntary consumption by mice.[15][16]

Q7: My in vivo xenograft study is showing inconsistent tumor growth inhibition. What are some potential reasons?

A7: Inconsistent results in xenograft studies can be due to several factors:

  • Formulation Issues: If your formulation is not stable or the drug is not fully dissolved/suspended, the actual dose administered to each animal may vary. Ensure your formulation is homogenous before each administration.

  • Route of Administration: As mentioned, oral administration of this compound leads to its conversion to digoxin.[9] This can introduce variability. Intravenous or intraperitoneal administration may provide more consistent drug exposure.

  • Tumor Model: The sensitivity of different cancer cell lines to this compound varies.[17] Ensure that the cell line you are using is sensitive to the drug in vitro before starting an in vivo study. The tumor microenvironment can also influence drug response.

  • Pharmacokinetics: The half-life, clearance, and volume of distribution of this compound in your animal model will affect the dosing schedule required to maintain therapeutic concentrations. While detailed preclinical pharmacokinetic data for this compound is not widely published, understanding these parameters for similar cardiac glycosides can provide guidance.

Data Presentation

Table 1: In Vitro IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 ValueTreatment Duration
A549Lung Cancer56.49 ± 5.3 nM24 hours[17]
HepG2Liver Cancer0.238 ± 0.16 µM24 hours[17]
MCF-7Breast Cancer0.4 ± 0.1 µM24 hours[17]
MKN-45Gastric CancerMost sensitive of 5 lines testedNot specified[18]
SGC-7901Gastric CancerMost sensitive of 5 lines testedNot specified[18]
PC-3Prostate Cancer79.72 nM48 hours[5]
DU145Prostate Cancer96.62 nM48 hours[5]
LNCaPProstate Cancer344.80 nM48 hours[5]
HuCCT-1Cholangiocarcinoma~0.172 µMNot specified[4]
TFK-1Cholangiocarcinoma~0.103 µMNot specified[4]

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Membrane Potential (MMP) using JC-1

This protocol is adapted from commercially available kits and published studies.

Materials:

  • JC-1 dye

  • Cell culture medium

  • Assay Buffer (often provided in kits)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with this compound at the desired concentrations for the desired time. Include a positive control for MMP loss (e.g., CCCP) and a vehicle control (e.g., DMSO).

  • Prepare a JC-1 working solution by diluting the stock in cell culture medium (typically to a final concentration of 1-10 µM).

  • Remove the treatment medium from the cells and wash once with pre-warmed PBS.

  • Add the JC-1 working solution to each well and incubate at 37°C in a CO2 incubator for 15-30 minutes.

  • Aspirate the JC-1 solution and wash the cells with Assay Buffer.

  • Harvest the cells (e.g., by trypsinization) and centrifuge at a low speed (e.g., 400 x g) for 5 minutes.

  • Resuspend the cell pellet in Assay Buffer.

  • Analyze immediately by flow cytometry. Healthy cells with high MMP will show red fluorescence (J-aggregates), while apoptotic cells with low MMP will show green fluorescence (JC-1 monomers).

Protocol 2: Western Blot for STAT3 and Phospho-STAT3

This protocol provides a general workflow for assessing protein expression changes.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-STAT3, anti-phospho-STAT3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound as desired.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., overnight at 4°C).

  • Wash the membrane with TBST and incubate with the secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Image the blot using a chemiluminescence detection system.

Mandatory Visualizations

LanatosideC_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Na+/K+-ATPase Na+/K+-ATPase This compound->Na+/K+-ATPase inhibits PI3K PI3K Na+/K+-ATPase->PI3K modulates PKCδ PKCδ Na+/K+-ATPase->PKCδ activates MAPK MAPK Na+/K+-ATPase->MAPK modulates β-catenin β-catenin Na+/K+-ATPase->β-catenin modulates STAT3 STAT3 Na+/K+-ATPase->STAT3 inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis PKCδ->Apoptosis Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) MAPK->Cell Cycle Arrest (G2/M) c-Myc c-Myc β-catenin->c-Myc STAT3->Apoptosis inhibition leads to c-Myc->Cell Cycle Arrest (G2/M)

Caption: Key signaling pathways modulated by this compound in cancer cells.

Experimental_Workflow_Troubleshooting cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start Cell Culture (Select appropriate cell line) viability Cell Viability Assay (e.g., MTT) start->viability apoptosis Apoptosis Assay (e.g., Annexin V) viability->apoptosis If viable, proceed ts_viability Troubleshooting: - Compound solubility - Cell density - Assay time viability->ts_viability mechanism Mechanism of Action (e.g., Western Blot, MMP) apoptosis->mechanism If apoptotic, investigate ts_apoptosis Troubleshooting: - Assay timing - Alternative cell death (autophagy) - Caspase-independent pathways apoptosis->ts_apoptosis formulation Formulation Development mechanism->formulation Promising results lead to in vivo xenograft Xenograft Model formulation->xenograft ts_formulation Troubleshooting: - Poor solubility - Vehicle selection - Stability formulation->ts_formulation efficacy Efficacy & Toxicity Assessment xenograft->efficacy ts_xenograft Troubleshooting: - Inconsistent tumor growth - Route of administration - Dosing schedule xenograft->ts_xenograft

Caption: Experimental workflow for this compound research with troubleshooting points.

Challenges in Clinical Translation

Q8: What are the major hurdles in translating preclinical this compound research to clinical trials for cancer?

A8: The primary challenges include:

  • Therapeutic Window: this compound has a narrow therapeutic index, and its use is associated with cardiotoxicity at higher doses. Determining a dose that is effective against cancer while minimizing cardiac side effects is a major challenge.

  • Pharmacokinetics: The conversion of oral this compound to digoxin complicates its pharmacokinetic profile.[9] Understanding the exposure-response relationship for both this compound and its metabolites in cancer patients is crucial.

  • Patient Selection: Not all tumors will be sensitive to this compound. Identifying predictive biomarkers to select patients most likely to respond is a critical need.[3] The expression levels of different Na+/K+-ATPase subunits, such as ATP1B3, have been suggested as potential biomarkers for sensitivity to cardiac glycosides.[19][20]

  • Clinical Trial Design: Designing clinical trials for a repurposed drug with a known toxicity profile requires careful consideration of the starting dose, dose-escalation strategy, and monitoring for cardiac adverse events.[21] Combination therapies also need to be carefully designed to avoid overlapping toxicities.

Q9: Are there any potential biomarkers to predict patient response to this compound?

A9: While no definitive predictive biomarkers have been clinically validated for this compound in cancer, preclinical evidence suggests that the expression levels of the Na+/K+-ATPase subunits could be important.[1] Different isoforms of the alpha subunit (e.g., α1, α2, α3) have varying affinities for cardiac glycosides, and their expression can differ between tissues and tumor types.[20] For example, ATP1B3 has been proposed as a possible biomarker for the personalized treatment of ERα-expressing breast cancers with cardiac glycosides.[19] Further research is needed to validate these potential biomarkers and to explore others that may predict efficacy.

Q10: How should cardiotoxicity be monitored in future clinical trials of this compound for cancer?

A10: Given the known cardiotoxic potential of cardiac glycosides, rigorous monitoring is essential. This should include:

  • Baseline Cardiac Assessment: All patients should have a thorough baseline cardiac evaluation, including an electrocardiogram (ECG) and echocardiogram.

  • Regular Monitoring: Regular ECGs and echocardiograms should be performed throughout the trial to monitor for any changes in cardiac function.

  • Biomarker Monitoring: Blood levels of cardiac biomarkers such as troponin and brain natriuretic peptide (BNP) should be monitored. An early rise in these biomarkers can be predictive of later cardiac dysfunction.

  • Electrolyte Monitoring: Serum potassium levels should be closely monitored, as imbalances can exacerbate the cardiotoxicity of cardiac glycosides.

By addressing these frequently asked questions and troubleshooting common experimental issues, this technical support center aims to facilitate the successful clinical translation of this compound research for the treatment of cancer.

References

avoiding common pitfalls in Lanatoside C in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common pitfalls during in vivo studies with Lanatoside C.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's anti-cancer effects?

A1: this compound, a cardiac glycoside, primarily exerts its anti-cancer effects by inhibiting the Na+/K+-ATPase pump.[1] This disruption of ion balance leads to a cascade of downstream events, including the modulation of multiple signaling pathways critical for cancer cell survival and proliferation. Key pathways affected include the Wnt/β-catenin, PI3K/AKT/mTOR, MAPK, and JAK/STAT signaling cascades.[1] Furthermore, this compound has been shown to induce G2/M phase cell cycle arrest and apoptosis in various cancer cell lines.

Q2: What are the appropriate storage and handling conditions for this compound?

A2: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. When in a solvent, it should be stored at -80°C for up to one year. It is crucial to avoid repeated freeze-thaw cycles.

Q3: What are some common vehicles used for formulating this compound for in vivo studies?

A3: Common vehicles for in vivo administration of this compound include:

  • A mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[2]

  • A solution of 50% Cremophor EL and 50% DMSO.

  • Corn oil can also be used, particularly for oral administration.

It is recommended to prepare working solutions fresh for immediate use.[2]

Q4: How is this compound metabolized in vivo, and how might this affect experimental outcomes?

A4: When administered orally, this compound can be converted to digoxin in the gastrointestinal tract through acid hydrolysis and the action of gut bacteria. This conversion can influence the pharmacokinetic profile and the observed biological effects. Researchers should be aware of this metabolic conversion when designing and interpreting oral administration studies.

Troubleshooting Guide

Problem 1: Inconsistent or lack of efficacy in in vivo tumor models.

Potential Cause Troubleshooting Step
Poor Bioavailability (Oral Administration) This compound is known to be converted to digoxin in the gut, which can alter its absorption and activity. Consider alternative administration routes such as intraperitoneal (IP) or subcutaneous (SC) injection to bypass gastrointestinal metabolism.
Inadequate Dosing The effective dose of this compound can vary significantly between different cancer models and administration routes. A dose-ranging study is highly recommended to determine the optimal therapeutic dose for your specific model. Refer to the quantitative data table below for reported effective doses in various studies.
Suboptimal Formulation This compound has poor water solubility. Ensure the compound is fully dissolved in an appropriate vehicle. Sonication may be required to aid dissolution.[2] If precipitation is observed, consider adjusting the vehicle composition.
Compound Stability Prepare this compound formulations fresh before each administration. The stability of the compound in the chosen vehicle over the course of the experiment should be confirmed.

Problem 2: Observed toxicity or adverse effects in animal models (e.g., weight loss, lethargy).

Potential Cause Troubleshooting Step
High Dosage Cardiac glycosides have a narrow therapeutic index. The administered dose may be too high, leading to systemic toxicity. Reduce the dosage and/or the frequency of administration. Closely monitor animal weight and overall health. In some studies, a dose of 40 mg/kg via gavage was well-tolerated without significant weight loss.[3]
Vehicle Toxicity The vehicle itself may be causing adverse effects. Include a vehicle-only control group to assess the tolerability of the formulation. If the vehicle is suspected to be the issue, explore alternative, less toxic vehicle options.
Off-Target Effects While this compound's primary target is the Na+/K+-ATPase, off-target effects can occur. Monitor for signs of cardiac toxicity, a known side effect of cardiac glycosides. This can include changes in heart rate and rhythm.

Problem 3: Difficulty in translating in vitro findings to in vivo models.

Potential Cause Troubleshooting Step
Pharmacokinetic Differences The concentration of this compound that is effective in vitro may not be achievable or sustainable in vivo due to metabolism, distribution, and excretion. Conduct pharmacokinetic studies to understand the drug's profile in your animal model.
Tumor Microenvironment The in vivo tumor microenvironment is significantly more complex than in vitro cell culture conditions. This can influence drug penetration and efficacy. Consider using more complex in vitro models, such as 3D spheroids, to better mimic in vivo conditions before moving to animal studies.

Data Presentation

Table 1: Summary of In Vivo this compound Studies

Animal Model Cancer Type Administration Route Dosage Vehicle Key Findings
Athymic nude miceCholangiocarcinoma (HuCCT-1 xenograft)Oral Gavage40 mg/kg/dayPBS with DMSOSignificantly reduced tumor volume and weight. Well-tolerated with no significant weight loss over 42 days.[3]
SCID miceHepatocellular Carcinoma (Hep3B xenograft)Intraperitoneal (IP)2.5 mg/kg50% Cremophor EL, 50% DMSODramatically decreased tumor volume and delayed tumor growth without obvious body weight loss.

Experimental Protocols

1. Xenograft Tumor Model Protocol

  • Cell Culture: Culture human cancer cells (e.g., HuCCT-1) in appropriate media and conditions.

  • Animal Model: Use immunocompromised mice (e.g., athymic nude mice, 4-5 weeks old).

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of serum-free medium into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 5 mm³).

  • Randomization: Randomly divide mice into control and treatment groups.

  • Treatment Administration:

    • Control Group: Administer the vehicle solution (e.g., 100 µL PBS with the same percentage of DMSO as the treatment group) daily via oral gavage.

    • This compound Group: Administer this compound at the desired concentration (e.g., 40 mg/kg) in the vehicle solution daily via oral gavage.[3]

  • Data Collection:

    • Measure tumor dimensions (length and width) with calipers twice a week and calculate tumor volume using the formula: V = 0.5 x L x W².

    • Monitor the body weight of the mice twice a week as an indicator of toxicity.

  • Endpoint: Continue the experiment for a predetermined period (e.g., 42 days) or until tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).[3]

2. Preparation of this compound for Oral Gavage

  • Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.

  • Working Solution: On the day of administration, dilute the stock solution with sterile PBS to the final desired concentration for dosing (e.g., to achieve a 40 mg/kg dose in a 100 µL administration volume). Ensure the final concentration of DMSO is consistent across all groups and is at a non-toxic level.

Visualizations

experimental_workflow General In Vivo Experimental Workflow for this compound cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cell_culture 1. Cancer Cell Culture animal_model 2. Animal Model Selection (e.g., Nude Mice) cell_culture->animal_model formulation 3. This compound Formulation animal_model->formulation implantation 4. Tumor Cell Implantation formulation->implantation tumor_growth 5. Tumor Growth Monitoring implantation->tumor_growth randomization 6. Randomization into Groups tumor_growth->randomization treatment 7. Treatment Administration (Oral Gavage, IP, etc.) randomization->treatment data_collection 8. Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint 9. Study Endpoint & Euthanasia data_collection->endpoint ex_vivo 10. Ex Vivo Analysis (Tumor Weight, IHC) endpoint->ex_vivo

Caption: General workflow for in vivo studies of this compound.

signaling_pathways Key Signaling Pathways Modulated by this compound cluster_wnt Wnt/β-catenin Pathway cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK Pathway cluster_jak_stat JAK/STAT Pathway lanatoside_c This compound wnt Wnt lanatoside_c->wnt Inhibits pi3k PI3K lanatoside_c->pi3k Inhibits mapk MAPK lanatoside_c->mapk Modulates jak JAK lanatoside_c->jak Inhibits beta_catenin β-catenin wnt->beta_catenin c_myc c-Myc beta_catenin->c_myc outcome Inhibition of Proliferation, Induction of Apoptosis, Cell Cycle Arrest c_myc->outcome akt AKT pi3k->akt mtor mTOR akt->mtor mtor->outcome mapk->outcome stat STAT jak->stat stat->outcome

Caption: Signaling pathways affected by this compound.

References

Validation & Comparative

Lanatoside C vs. Digoxin: A Comparative Analysis in Congestive Heart Failure Models

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Lanatoside C and Digoxin, two cardiac glycosides historically used in the management of congestive heart failure. This document synthesizes available data to offer an objective performance comparison, supported by experimental context and mechanistic insights.

Introduction

This compound and Digoxin are cardiac glycosides derived from the foxglove plant, Digitalis lanata.[1][2] Both have been employed in the treatment of congestive heart failure and cardiac arrhythmias.[3] Historically, this compound was used more frequently, but clinical practice has largely transitioned to Digoxin, which is metabolically derived from this compound.[2][4] Consequently, direct, modern, head-to-head comparative studies in congestive heart failure models are scarce. This guide compiles historical data and findings from separate studies to provide a comparative overview.

Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary mechanism of action for both this compound and Digoxin is the inhibition of the Na+/K+-ATPase pump in myocardial cells.[2][5][6] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium alters the function of the sodium-calcium exchanger, resulting in a net increase in intracellular calcium. This rise in cytoplasmic calcium enhances the contractility of the cardiac muscle, which is the basis for their inotropic effect in treating heart failure.[6]

cluster_membrane Cardiomyocyte Membrane NaK_ATPase Na+/K+-ATPase Increased_Na Increased Intracellular Na+ NaK_ATPase->Increased_Na Reduced Na+ Efflux NaCa_Exchanger Na+/Ca2+ Exchanger Increased_Ca Increased Intracellular Ca2+ NaCa_Exchanger->Increased_Ca Reduced Ca2+ Efflux LanatosideC This compound Inhibition Inhibition LanatosideC->Inhibition Digoxin Digoxin Digoxin->Inhibition Inhibition->NaK_ATPase Increased_Na->NaCa_Exchanger Alters Gradient Increased_Contractility Increased Myocardial Contractility Increased_Ca->Increased_Contractility

Caption: Shared signaling pathway of this compound and Digoxin.

Data Presentation: Comparative Tables

The following tables summarize the available quantitative data for this compound and Digoxin. It is important to note that much of this data is not from direct head-to-head comparative trials but is compiled from individual studies.

Table 1: Pharmacokinetic Properties
ParameterThis compoundDigoxinCitation
Bioavailability (Oral) Data not readily available60% to 80%[7]
Protein Binding Data not readily available25%[7]
Metabolism Metabolized to Digoxin16% metabolized in the liver[2][7]
Elimination Half-life Data not readily available36 to 48 hours (normal renal function)[7]
Excretion Data not readily availablePrimarily renal[7]

Note: A 1979 study compared serum concentrations after a single oral dose but the quantitative data is not available in the abstract.[8]

Table 2: Pharmacodynamic & Clinical Parameters
ParameterThis compoundDigoxinCitation
Therapeutic Use Congestive heart failure, cardiac arrhythmiaCongestive heart failure, atrial fibrillation, atrial flutter[1][3]
Effect on Myocardial Contractility Positive inotropic effect, detectable 30-40 minutes after injectionPositive inotropic effect[7][9]
Effect on Heart Rate DecreasedDecreased[7][9]
Therapeutic Serum Concentration (Congestive Heart Failure) Data not readily available0.5 to 1.0 ng/mL[10]
Effect on Hospitalization for Heart Failure Data not readily availableReduced risk of hospitalization[10][11]
Effect on Mortality in Heart Failure Data not readily availableNo established benefit on mortality[11][12]

Experimental Protocols

Due to the historical nature of most comparative studies, detailed modern experimental protocols are not available. The following is a representative protocol for evaluating the efficacy of a cardiac glycoside in a congestive heart failure model, based on historical approaches and current understanding.

Objective: To determine the effect of a cardiac glycoside on cardiac function in a preclinical model of congestive heart failure.

Model: Anesthetized canine model with experimentally induced heart failure (e.g., by rapid ventricular pacing).

Materials:

  • This compound or Digoxin for intravenous administration

  • Anesthetic agents

  • Surgical equipment for catheterization

  • Cardiac output measurement system (e.g., thermodilution)

  • Pressure transducers for measuring intracardiac and arterial pressures

  • Electrocardiogram (ECG) monitor

Procedure:

  • Animal Preparation: Anesthetize the animal and maintain a stable level of anesthesia. Surgically expose and catheterize the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

  • Induction of Heart Failure: Induce congestive heart failure, for example, by a period of rapid ventricular pacing.

  • Baseline Measurements: After induction of heart failure, record baseline hemodynamic parameters, including heart rate, arterial blood pressure, right atrial pressure, pulmonary artery pressure, pulmonary capillary wedge pressure, and cardiac output.

  • Drug Administration: Administer a therapeutic dose of this compound or Digoxin intravenously.

  • Post-treatment Monitoring: Continuously monitor ECG and record hemodynamic parameters at regular intervals (e.g., 15, 30, 60, and 120 minutes) post-administration.

  • Data Analysis: Compare the pre- and post-treatment hemodynamic parameters to evaluate the drug's effect on cardiac function.

A Animal Preparation (Anesthesia, Catheterization) B Induction of Congestive Heart Failure A->B C Baseline Hemodynamic Measurements B->C D Intravenous Administration of Cardiac Glycoside C->D E Post-treatment Hemodynamic Monitoring D->E F Data Analysis and Comparison E->F

Caption: Representative experimental workflow.

Summary

Both this compound and Digoxin are cardiac glycosides that increase myocardial contractility through the inhibition of Na+/K+-ATPase. While historically both were used for congestive heart failure, Digoxin is the predominantly used compound in current clinical practice. Direct comparative data is limited, but available information suggests a shared mechanism of action. The pharmacokinetic profile of Digoxin is better characterized. Clinical studies on Digoxin have shown a reduction in hospitalizations for heart failure but no significant impact on overall mortality.[10][11][12] Further research would be required to fully elucidate the comparative efficacy and safety profile of this compound using modern experimental models and methodologies.

References

Lanatoside C and STAT3 Inhibition: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Lanatoside C's effect on Signal Transducer and Activator of Transcription 3 (STAT3) inhibition, benchmarked against other known STAT3 inhibitors. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, outlines methodologies, and visualizes the underlying biological pathways.

Introduction to STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in cell growth, proliferation, and survival. Its constitutive activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound, a cardiac glycoside, has emerged as a potent anticancer agent with demonstrated effects on the STAT3 signaling pathway. This guide evaluates the evidence for this compound as a STAT3 inhibitor and compares its performance with other established small molecule inhibitors.

Data Presentation: Quantitative Analysis

The following tables summarize the available quantitative data for this compound and other well-characterized STAT3 inhibitors. It is important to note that the primary mechanism of this compound appears to be the downregulation of STAT3 protein expression, whereas other inhibitors directly target STAT3 phosphorylation or dimerization.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HuCCT-1CholangiocarcinomaNot explicitly stated, but effective at nanomolar concentrations[1][2]
TFK-1CholangiocarcinomaNot explicitly stated, but effective at nanomolar concentrations[1][2]
PC-3Prostate Cancer0.07972[3]
DU145Prostate Cancer0.09662[3]
MCF-7Breast Cancer0.4 ± 0.1[4][5]
A549Lung Cancer0.05649 ± 0.0053[4][5]
HepG2Liver Cancer0.238 ± 0.16[4][5]

Table 2: Comparative Inhibitory Concentrations of Various STAT3 Inhibitors

InhibitorMechanism of ActionTargetIC50 (µM)Reference
This compound Downregulation of STAT3 protein expressionSTAT3 Protein LevelNot Applicable (N/A)[1][2]
Stattic Inhibition of STAT3 SH2 domain bindingSTAT3 Dimerization5.1[2][4][6]
Niclosamide Inhibition of STAT3 activation and nuclear translocationSTAT3 Activation~0.7 (in Du145 cells)
Cryptotanshinone Inhibition of STAT3 Tyr705 phosphorylationSTAT3 Phosphorylation4.6 (cell-free assay)[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to assess the effect of this compound on STAT3.

Cell Viability Assay (CCK-8/MTT)
  • Cell Seeding: Cancer cells (e.g., HuCCT-1, TFK-1, PC-3, DU145) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated overnight.

  • Treatment: Cells are treated with varying concentrations of this compound (or other inhibitors) for 24, 48, or 72 hours.

  • Reagent Addition: After the incubation period, 10 µL of CCK-8 or MTT solution is added to each well.

  • Incubation: The plates are incubated for 1-4 hours at 37°C.

  • Data Acquisition: The absorbance is measured at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

  • Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Western Blot Analysis for STAT3 Expression
  • Cell Lysis: Treated and untreated cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • Electrophoresis: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE on a 10-12% gel.

  • Transfer: The separated proteins are transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Antibody Incubation: The membrane is incubated with a primary antibody against STAT3 (and p-STAT3 if applicable) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Band intensities are quantified using densitometry software and normalized to a loading control such as GAPDH or β-actin.

Luciferase Reporter Assay for STAT3 Transcriptional Activity
  • Transfection: Cells (e.g., HEK293T) are co-transfected with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Treatment: After 24 hours, the transfected cells are treated with this compound or other inhibitors, followed by stimulation with a STAT3 activator like Interleukin-6 (IL-6).

  • Cell Lysis: Cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system.

  • Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. A decrease in the normalized luciferase activity indicates inhibition of STAT3 transcriptional activity.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Tyr705) STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes STAT3_dimer_nucleus p-STAT3 Dimer STAT3_active->STAT3_dimer_nucleus Translocates Lanatoside_C This compound ROS ROS Lanatoside_C->ROS Induces STAT3_Expression STAT3 Protein Expression ROS->STAT3_Expression Inhibits STAT3_Expression->STAT3_inactive DNA DNA STAT3_dimer_nucleus->DNA Binds Target_Genes Target Gene Transcription (Bcl-2, Bcl-xL, etc.) DNA->Target_Genes Promotes Apoptosis Apoptosis Inhibition Target_Genes->Apoptosis

Caption: STAT3 Signaling Pathway and the inhibitory effect of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis start Cancer Cell Culture treatment Treatment with This compound start->treatment cell_viability Cell Viability Assay (CCK-8 / MTT) treatment->cell_viability western_blot Western Blot (STAT3 Expression) treatment->western_blot luciferase_assay Luciferase Assay (STAT3 Activity) treatment->luciferase_assay data_analysis Data Analysis (IC50, Protein Levels) cell_viability->data_analysis western_blot->data_analysis luciferase_assay->data_analysis Logical_Relationship Lanatoside_C This compound ROS_Production Increased ROS Production Lanatoside_C->ROS_Production STAT3_Downregulation Downregulation of STAT3 Protein ROS_Production->STAT3_Downregulation Downstream_Effects Decreased Bcl-2/Bcl-xL Increased Bax STAT3_Downregulation->Downstream_Effects Apoptosis Induction of Apoptosis Downstream_Effects->Apoptosis

References

Lanatoside C vs. Digitoxin: A Comparative Analysis of Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Oncology and Drug Development

Cardiac glycosides, a class of naturally derived compounds historically used for treating cardiac conditions, are gaining significant attention for their potent anti-cancer properties. Among these, Lanatoside C and Digitoxin have emerged as promising candidates due to their ability to induce programmed cell death, or apoptosis, in various cancer cell lines. This guide provides a comparative analysis of their apoptotic effects, supported by experimental data and detailed methodologies for researchers.

Data Presentation: Comparative Efficacy

The cytotoxic effects of this compound and Digitoxin, quantified by the half-maximal inhibitory concentration (IC50), demonstrate their potency against a range of cancer cell lines. Lower IC50 values indicate greater potency.

CompoundCell LineCancer TypeIC50 ValueCitation
This compound A549Lung Cancer56.49 ± 5.3 nM[1][2]
HepG2Liver Cancer0.238 ± 0.16 µM[1][2]
MCF-7Breast Cancer0.4 ± 0.1 µM[1][2]
Digitoxin TK-10Renal Adenocarcinoma3 nM[3]
K-562Leukemia6.4 ± 0.4 nM[3]

Note: The efficacy of these compounds can vary significantly based on the cancer cell type and experimental conditions.

Signaling Pathways of Apoptosis Induction

While both this compound and Digitoxin are cardiac glycosides, they trigger apoptosis through distinct and overlapping signaling pathways.

This compound: A Multi-Pathway Approach

This compound induces apoptosis by modulating several key signaling cascades. It has been shown to inhibit the proliferation of cancer cells and trigger cell cycle arrest, often at the G2/M phase[1][4][5]. Its pro-apoptotic activity involves both intrinsic (mitochondrial) and extrinsic pathways.

Key mechanisms include:

  • Inhibition of STAT3 and PI3K/AKT/mTOR Pathways : this compound can downregulate the protein expression of STAT3 and inhibit the PI3K/AKT/mTOR signaling pathways, which are crucial for cancer cell survival and proliferation[1][4][6].

  • Induction of Oxidative Stress : The compound causes an increase in intracellular reactive oxygen species (ROS), which leads to a decrease in mitochondrial membrane potential[4][6].

  • Modulation of Bcl-2 Family Proteins : It increases the expression of the pro-apoptotic protein Bax while decreasing the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL[6][7].

  • Caspase Activation : this compound treatment leads to the activation of initiator caspase-9 and executioner caspase-3, key enzymes that dismantle the cell during apoptosis[6][8].

  • PKCδ Activation : In hepatocellular carcinoma cells, this compound activates Protein Kinase C delta (PKCδ), which contributes to apoptosis and negatively regulates the AKT/mTOR pathway[8][9][10].

  • Caspase-Independent Apoptosis : It can also trigger the translocation of apoptosis-inducing factor (AIF) into the nucleus, initiating a caspase-independent cell death pathway[9][10].

LanatosideC_Pathway LanC This compound NaK_ATPase Na+/K+-ATPase LanC->NaK_ATPase Inhibits ROS ↑ Intracellular ROS LanC->ROS STAT3 STAT3 Inhibition LanC->STAT3 PKCd PKCδ Activation LanC->PKCd MMP ↓ Mitochondrial Membrane Potential ROS->MMP Casp9 Caspase-9 Activation MMP->Casp9 AIF AIF Translocation MMP->AIF Bcl2_Family ↓ Bcl-2, Bcl-xL ↑ Bax STAT3->Bcl2_Family PI3K_AKT PI3K/AKT/mTOR Inhibition Apoptosis Apoptosis PI3K_AKT->Apoptosis Suppresses Survival PKCd->PI3K_AKT Inhibits Bcl2_Family->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis AIF->Apoptosis Caspase- independent

Caption: this compound apoptosis signaling pathway.

Digitoxin: Targeting Transcription and Kinase Networks

Digitoxin's cytotoxic action is also multifaceted, with a notable impact on the transcription of key survival genes and the activation of specific kinase pathways.

Key mechanisms include:

  • Inhibition of c-MYC Expression : A primary mechanism of Digitoxin is the suppression of the proto-oncogene c-MYC. It achieves this by reducing the binding of the transcription factor NFAT (nuclear factor of activated T-cells) to the c-MYC promoter[11][12]. The subsequent loss of c-MYC expression is a direct trigger for apoptosis.

  • Caspase-Mediated Feedback Loop : The apoptotic process activated by Digitoxin includes the activation of caspase-3, which in turn can cleave and inactivate NFAT isoforms, creating a feedback loop that reinforces the suppression of c-MYC[11].

  • Kinase Signaling Modulation : Digitoxin-induced cytotoxicity is mediated through distinct kinase signaling networks, including EGFR, Src, and MAP kinases[13]. It can also suppress the pro-survival PI3K/Akt signaling pathway in certain cancer cells[14].

  • Induction of Intrinsic Apoptosis : The drug prompts an oxidant stress response, leading to the activation of the intrinsic mitochondrial pathway through caspase-9 and caspase-3 activation[12]. It also alters the Bax/Bcl-2 ratio to favor apoptosis[15].

Digitoxin_Pathway Digitoxin Digitoxin NaK_ATPase Na+/K+-ATPase Digitoxin->NaK_ATPase Inhibits Kinases Kinase Networks (EGFR, Src, MAPK) Digitoxin->Kinases NFAT NFAT Digitoxin->NFAT Inhibits Binding PI3K_AKT PI3K/Akt Inhibition Digitoxin->PI3K_AKT cMYC_Promoter c-MYC Promoter NFAT->cMYC_Promoter Binds to cMYC_Exp ↓ c-MYC Expression ROS ↑ Oxidative Stress (ROS) cMYC_Exp->ROS Apoptosis Apoptosis cMYC_Exp->Apoptosis PI3K_AKT->Apoptosis Suppresses Survival Casp9 Caspase-9 Activation ROS->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->NFAT Cleaves Casp3->Apoptosis

Caption: Digitoxin apoptosis signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the apoptosis-inducing effects of this compound and Digitoxin.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Apoptosis & Viability Assessment cluster_2 Mechanism Investigation Start Seed Cancer Cells in 96-well or 6-well plates Treat Treat with this compound or Digitoxin (Dose-response) Start->Treat MTT MTT Assay (Cell Viability) Treat->MTT Annexin Annexin V-FITC / PI Staining (Apoptosis Detection) Treat->Annexin Lysate Prepare Cell Lysates Treat->Lysate FACS Flow Cytometry Analysis Annexin->FACS Western Western Blot (Caspase Activation, etc.) Lysate->Western

Caption: General experimental workflow.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells produces a purple formazan product[16].

Protocol:

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of this compound or Digitoxin. Include a vehicle-only control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form[17].

  • Solubilization : Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at a wavelength of 490-570 nm using a microplate reader[17][18].

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by FITC-conjugated Annexin V. Propidium Iodide (PI), a fluorescent nucleic acid stain, can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells[19].

Protocol:

  • Cell Treatment : Culture 1-5 x 10⁵ cells in 6-well plates and treat with the desired concentrations of this compound or Digitoxin[13].

  • Cell Harvesting : Collect both adherent and floating cells. For adherent cells, gently trypsinize and then wash with serum-containing media before combining with the supernatant[19]. Centrifuge the cell suspension.

  • Washing : Wash the cells once with cold 1X PBS and resuspend the pellet in 1X Annexin V Binding Buffer.

  • Staining : Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.

  • Incubation : Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis : Add 400 µL of 1X Binding Buffer to each sample and analyze immediately (within 1 hour) by flow cytometry[19].

    • Viable cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

Protein Analysis: Western Blot for Caspase Activation

Western blotting is used to detect the cleavage of caspases, a hallmark of apoptosis. Caspases are synthesized as inactive zymogens (pro-caspases) and are proteolytically cleaved into active subunits upon apoptosis induction[20][21]. This method visualizes the decrease of the pro-caspase form and the appearance of the cleaved, active form.

Protocol:

  • Protein Extraction : After treatment, wash cells with cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat dry milk in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for the caspase of interest (e.g., anti-Caspase-3, anti-Caspase-9) overnight at 4°C. The antibody should be able to detect both the pro-form and the cleaved fragments.

  • Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the cleaved caspase fragment and a decrease in the pro-caspase band indicate apoptosis activation[22].

References

The Role of PKCδ in Lanatoside C-Induced Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the pivotal role of Protein Kinase C delta (PKCδ) in the apoptotic effects induced by Lanatoside C, a cardiac glycoside with demonstrated anticancer properties. Experimental data is presented to objectively compare cellular responses to this compound in the presence and absence of PKCδ modulation, offering a clear perspective on its mechanism of action. Detailed experimental protocols and signaling pathway visualizations are included to support further research and drug development efforts in this area.

Comparative Analysis of this compound-Induced Apoptosis

This compound has been identified as a potent inducer of apoptosis in various cancer cell lines, with a particularly well-elucidated mechanism in human hepatocellular carcinoma (HCC).[1][2][3] The following tables summarize the quantitative data from key experiments demonstrating the central role of PKCδ in this process.

Table 1: Effect of PKCδ Inhibition on this compound-Induced Cell Death in Hep3B Cells
TreatmentSub-G1 Population (% of cells)Inhibition of Apoptosis (%)
Control (DMSO)~5%N/A
This compound (0.6 µM)~35%N/A
This compound + Ro318220 (pan-PKC inhibitor)~30%~14%
This compound + Gö6983 (classical PKC inhibitor)~32%~9%
This compound + Rottlerin (PKCδ inhibitor)~15%~57%

Data is approximated from graphical representations in the cited literature and is intended for comparative purposes.[4] This table clearly indicates that the specific inhibition of PKCδ with Rottlerin significantly reverses this compound-induced apoptosis, highlighting the critical role of this specific PKC isoform.

Table 2: Impact of PKCδ Knockdown on this compound-Induced Effects in HCC Cells
Cell LineTreatmentRelative Cell Viability (%)Reversal of this compound Effect (%)
Hep3BThis compound (0.6 µM) + Control siRNA~40%N/A
Hep3BThis compound (0.6 µM) + PKCδ siRNA~75%~58%
HA22TThis compound (0.6 µM) + Control siRNA~50%N/A
HA22TThis compound (0.6 µM) + PKCδ siRNA~85%~70%

Data is approximated from graphical representations in the cited literature and is intended for comparative purposes.[4] Knockdown of PKCδ using siRNA further confirms that the cytotoxic effects of this compound are largely dependent on the presence and activation of PKCδ.

The this compound-PKCδ Signaling Pathway

This compound initiates a signaling cascade that leads to apoptosis through the activation of PKCδ. This pathway involves the phosphorylation of PKCδ, its translocation to the cell membrane, and the subsequent modulation of downstream targets, including the Akt/mTOR pathway.[1][2][5]

LanatosideC_PKC_pathway LanatosideC This compound PKC_delta PKCδ LanatosideC->PKC_delta activates pPKC_delta p-PKCδ (Thr505) (Active) PKC_delta->pPKC_delta Phosphorylation Membrane Membrane Translocation pPKC_delta->Membrane Akt Akt Membrane->Akt inhibits MMP_loss Mitochondrial Membrane Potential Loss Membrane->MMP_loss mTOR mTOR Akt->mTOR inhibits Caspases Caspase Activation MMP_loss->Caspases AIF AIF Translocation to Nucleus MMP_loss->AIF Apoptosis Apoptosis Caspases->Apoptosis AIF->Apoptosis

This compound-induced apoptotic signaling pathway via PKCδ activation.

Experimental Protocols

The following are detailed methodologies for the key experiments used to establish the role of PKCδ in this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)
  • Cell Seeding : Plate hepatocellular carcinoma cells (e.g., Hep3B, HA22T) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treatment : Treat the cells with varying concentrations of this compound (e.g., 0.1 to 1.0 µM) and/or PKCδ inhibitors (e.g., Rottlerin) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Analysis (Flow Cytometry with PI Staining)
  • Cell Culture and Treatment : Grow cells to 70-80% confluency and treat with this compound and/or inhibitors as required.

  • Cell Harvesting : Harvest the cells by trypsinization, wash with PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining : Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry : Analyze the stained cells using a flow cytometer (e.g., FACScan). The sub-G1 peak, which represents apoptotic cells with fragmented DNA, is quantified.

Western Blot Analysis for Protein Phosphorylation
  • Protein Extraction : Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-p-PKCδ (Thr505), anti-PKCδ, anti-p-Akt, anti-Akt, anti-β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the role of a PKCδ inhibitor on the effects of this compound.

experimental_workflow start Start: Culture HCC Cells treatment Treatment Groups: 1. Control (DMSO) 2. This compound 3. This compound + Rottlerin 4. Rottlerin alone start->treatment incubation Incubate for 18-24 hours treatment->incubation flow Apoptosis Assay (Flow Cytometry) incubation->flow western Protein Analysis (Western Blot) incubation->western viability Cell Viability (MTT Assay) incubation->viability analysis Data Analysis and Comparison flow->analysis western->analysis viability->analysis

Workflow for assessing the impact of a PKCδ inhibitor on this compound.

Alternative Signaling Pathways

While the evidence strongly supports PKCδ as a primary mediator of this compound-induced apoptosis in HCC, it is important to note that this cardiac glycoside can influence other signaling pathways in different cancer contexts.[3] These include:

  • MAPK Pathway [3][6]

  • Wnt/β-catenin Pathway [3][6]

  • JAK/STAT Pathway [3][7][8]

  • PI3K/AKT/mTOR Pathway (independent of PKCδ in some models) [3][6]

  • TNF/IL-17 Signaling Pathway [9]

The activation of these alternative pathways suggests that the anticancer effects of this compound may be cell-type specific. However, the direct and functionally validated link between this compound and PKCδ activation provides a robust framework for understanding its apoptotic mechanism, particularly in hepatocellular carcinoma. Further research into the interplay between these pathways could yield valuable insights for targeted cancer therapy.

References

Validating the Synergistic Effects of Lanatoside C with Chemotherapy Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The repurposing of existing drugs with established safety profiles presents a promising and expedited avenue for novel cancer therapies. Lanatoside C, a cardiac glycoside traditionally used for heart conditions, has emerged as a compelling candidate for oncology due to its demonstrated anticancer properties.[1] Preclinical evidence suggests that this compound can function both as a monotherapy and in combination regimens, potentially enhancing the efficacy of conventional chemotherapies.[1] This guide provides a comparative analysis of the synergistic effects of this compound with various chemotherapy drugs, supported by experimental data and detailed methodologies to aid researchers in this field.

In Vitro Synergistic Effects of this compound with Chemotherapy Drugs

The synergy of this compound with common chemotherapeutic agents has been evaluated in various cancer cell lines. The half-maximal effective concentration (EC50) for this compound and its combination partners has been determined, and synergy is often quantified using the Combination Index (CI) calculated by the Chou-Talalay method, where CI < 1 indicates synergy.

A study assessing the synergistic potential of this compound with doxorubicin and paclitaxel in the triple-negative breast cancer cell line HCC1806 provides foundational data. While the study confirmed synergy using the Zero-Interaction Potency (ZIP) score (a score > 10 indicates synergy), specific Combination Index (CI) values and IC50 values for the combinations were not detailed in the available literature.[2]

Table 1: In Vitro Efficacy of this compound and Chemotherapy Drugs as Single Agents

Cell LineDrugEC50/IC50
HCC1806 (Breast Cancer)This compound143 nM (EC50)[2]
HCC1806 (Breast Cancer)Doxorubicin13 nM (EC50)[2]
HCC1806 (Breast Cancer)Paclitaxel1.2 nM (EC50)[2]
Colorectal Cancer Cells (HCT116, HT-29)This compoundSignificant growth inhibition at 0.1-1 µM[3]
Cholangiocarcinoma Cells (HuCCT-1, TFK-1)This compoundTime-dependent growth inhibition and apoptosis induction[4]
Non-Small Cell Lung Cancer (A549)This compoundDose-dependent reduction in cell viability[5]

In Vivo Antitumor Activity of this compound

Preclinical animal studies have demonstrated the potent antitumor activity of this compound.[1] In vivo experiments have shown significant tumor growth inhibition and improved survival outcomes, supporting the translational potential of this cardiac glycoside.[1]

One study investigated the in vivo efficacy of this compound in a cholangiocarcinoma xenograft model, where it inhibited tumor growth without causing toxic effects on normal cells.[4] Another study on colorectal cancer xenografts showed that while this compound alone did not significantly inhibit tumor growth, it improved the efficacy of radiotherapy.[3] In a non-small cell lung cancer xenograft model, this compound efficiently inhibited the growth of tumors and reduced their size and weight.[5]

While these studies highlight the in vivo potential of this compound, published data on its synergistic effects when combined with traditional chemotherapy drugs in animal models is currently limited. Further in vivo studies are crucial to validate the in vitro findings and to determine optimal dosing and treatment schedules for combination therapies.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to validate the synergistic effects of this compound with chemotherapy drugs.

Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic effects of drugs on cancer cells and for calculating IC50 values.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of this compound, the chemotherapy drug, or the combination of both. Include a vehicle-treated control group.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values for each treatment.

Combination Index (CI) Calculation (Chou-Talalay Method)

The CI method is used to quantitatively determine the nature of the interaction between two drugs.

Protocol:

  • Experimental Design: Based on the IC50 values of the individual drugs, design a combination experiment with a constant ratio of the two drugs (e.g., based on their IC50 ratio).

  • Data Acquisition: Perform a cell viability assay with the drug combination at various concentrations.

  • Data Analysis: Use software like CompuSyn to calculate the CI values based on the dose-effect data. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[6][7]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by drug treatments.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound, the chemotherapy drug, or the combination at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[8]

Western Blot Analysis of Signaling Pathways

Western blotting is used to investigate the molecular mechanisms underlying the synergistic effects of drug combinations by examining changes in key signaling proteins.

Protocol:

  • Protein Extraction: Treat cells with the drug combinations and then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins in relevant signaling pathways (e.g., PI3K/Akt, MAPK pathways).

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system. Analyze the band intensities to determine changes in protein expression and phosphorylation status.[9][10][11][12]

Signaling Pathways and Experimental Workflows

The synergistic effects of this compound with chemotherapy drugs are believed to be mediated through the modulation of various signaling pathways crucial for cancer cell survival and proliferation. This compound has been shown to impact pathways such as PI3K/Akt/mTOR and MAPK.[1][13] The following diagrams illustrate the general experimental workflow for validating synergy and a simplified representation of the signaling pathways potentially involved.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Cell_Culture Cancer Cell Lines Single_Agent Single Agent Treatment (this compound or Chemo Drug) Cell_Culture->Single_Agent Combination Combination Treatment Cell_Culture->Combination Viability Cell Viability Assay (e.g., MTT) Single_Agent->Viability Combination->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Combination->Apoptosis Western_Blot Western Blot (Signaling Pathways) Combination->Western_Blot IC50 Determine IC50 Viability->IC50 Synergy_Calc Synergy Analysis (Chou-Talalay CI) Viability->Synergy_Calc IC50->Synergy_Calc Xenograft Xenograft Model (e.g., Nude Mice) Treatment_Groups Treatment Groups: - Vehicle Control - this compound - Chemo Drug - Combination Xenograft->Treatment_Groups Tumor_Measurement Tumor Growth Measurement Treatment_Groups->Tumor_Measurement Survival Survival Analysis Tumor_Measurement->Survival IHC Immunohistochemistry (Biomarker Analysis) Tumor_Measurement->IHC

Caption: Experimental workflow for validating this compound synergy.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Lanatoside_C This compound Lanatoside_C->PI3K Lanatoside_C->Akt Lanatoside_C->ERK Apoptosis Apoptosis Lanatoside_C->Apoptosis Chemo_Drug Chemotherapy Drug Chemo_Drug->Proliferation Chemo_Drug->Apoptosis

Caption: Potential signaling pathways modulated by this compound.

Conclusion

The available preclinical data strongly suggests that this compound has significant potential as a synergistic partner for conventional chemotherapy drugs. Its ability to inhibit key cancer cell survival pathways provides a strong rationale for its use in combination therapies. However, to advance this promising agent towards clinical application, further rigorous investigation is required. Specifically, studies providing quantitative measures of synergy, such as Combination Index values, across a broader range of cancer types and chemotherapy combinations are essential. Furthermore, comprehensive in vivo studies are needed to establish the efficacy and safety of these combinations in a preclinical setting. The experimental protocols and conceptual frameworks provided in this guide are intended to support the research community in undertaking these critical next steps.

References

A Comparative Analysis of Serum Concentrations: Digoxin vs. Lanatoside C Following Oral Administration

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the serum concentration profiles of two cardiac glycosides, Digoxin and Lanatoside C, after oral administration. The information presented is intended for researchers, scientists, and professionals involved in drug development and pharmacology.

Executive Summary

A direct comparison of the serum concentrations of orally administered Digoxin and this compound reveals a crucial metabolic relationship: this compound is substantially converted into Digoxin within the gastrointestinal tract prior to absorption. Consequently, the primary active compound and its metabolites found in the serum are largely identical for both drugs. This guide elucidates this metabolic pathway and presents the pharmacokinetic profile of Digoxin as the key determinant of the therapeutic and toxic effects following the oral administration of either compound.

Pharmacokinetic Profile

Following oral administration, this compound undergoes metabolic conversion to Digoxin. Studies have shown that a significant portion of this compound is transformed into Digoxin and its metabolites in the gut[1]. One study reported that, on average, 74% of the measured radioactivity in plasma samples after the administration of radiolabeled this compound was attributable to Digoxin and its metabolites, with minimal to no this compound detected in the majority of samples[1]. Therefore, the pharmacokinetic parameters of orally administered Digoxin are largely representative of the systemic exposure following the oral intake of this compound.

The table below summarizes the key pharmacokinetic parameters of Digoxin after oral administration.

Pharmacokinetic ParameterValueReferences
Oral Bioavailability 70% - 85%[2][3][4]
Time to Peak Concentration (Tmax) 1 - 2 hours[3]
Plasma Protein Binding 20% - 30%[2]
Volume of Distribution (Vd) ~7 L/kg
Elimination Half-life (t1/2) 34 - 48 hours[4][5]
Primary Route of Elimination Renal (largely unchanged)[2]

Experimental Protocols

The determination of serum concentrations of Digoxin and its metabolites is typically conducted using radioimmunoassay (RIA) or enzyme immunoassay (EIA) methods. A general experimental protocol for such a study is outlined below.

Protocol: Determination of Serum Digoxin Concentrations
  • Subject Population: A cohort of healthy volunteers or patients, with informed consent, is selected. Baseline characteristics such as age, weight, and renal function are recorded.

  • Drug Administration: A single oral dose of Digoxin or this compound is administered to the subjects. For crossover studies, a washout period is implemented between drug administrations.

  • Blood Sampling: Venous blood samples are collected at predetermined time points post-administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours).

  • Serum Separation: Blood samples are centrifuged to separate the serum, which is then stored at -20°C or lower until analysis.

  • Sample Analysis: Serum concentrations of Digoxin and its metabolites are quantified using a validated immunoassay method.

  • Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t1/2, and clearance.

Visualizing the Pathways

To better understand the metabolic fate and mechanism of action, the following diagrams illustrate the conversion of this compound to Digoxin and the subsequent cellular signaling pathway.

cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation This compound This compound Digoxin Digoxin This compound->Digoxin Metabolic Conversion (Hydrolysis & Bacterial Action) Absorbed Digoxin Absorbed Digoxin Digoxin->Absorbed Digoxin Absorption

Metabolic conversion of this compound to Digoxin.

cluster_cell Cardiac Myocyte Digoxin_ext Digoxin (Extracellular) NaK_ATPase Na+/K+-ATPase Pump Digoxin_ext->NaK_ATPase Inhibition Na_in Increased Intracellular Na+ NaK_ATPase->Na_in NCX Na+/Ca2+ Exchanger Na_in->NCX Alters Gradient Ca_in Increased Intracellular Ca2+ NCX->Ca_in Promotes Ca2+ Influx Contractility Increased Myocardial Contractility Ca_in->Contractility

Signaling pathway of Digoxin in a cardiac myocyte.

Conclusion

The oral administration of this compound effectively serves as a prodrug for Digoxin, with the latter being the primary pharmacologically active agent detected in the serum. Therefore, the assessment of serum concentrations and the understanding of the therapeutic and toxic profiles of orally administered this compound should be based on the well-established pharmacokinetics of Digoxin. This understanding is critical for accurate dosing, therapeutic monitoring, and the development of new cardiac glycoside-based therapies.

References

A Comparative Analysis of the Anti-inflammatory Responses of Lanatoside C and Digoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanatoside C and Digoxin are well-characterized cardiac glycosides, a class of naturally derived compounds historically used in the management of heart failure and cardiac arrhythmias. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, leading to increased intracellular calcium and enhanced myocardial contractility. Beyond their cardiotonic effects, a growing body of evidence has illuminated the immunomodulatory and anti-inflammatory properties of these compounds. This guide provides a comprehensive comparison of the anti-inflammatory responses elicited by this compound and Digoxin, supported by experimental data to inform researchers and drug development professionals.

Quantitative Data Summary

The following tables summarize the available quantitative data comparing the biological activities of this compound and Digoxin related to their anti-inflammatory and cytotoxic effects.

ParameterThis compoundDigoxinReference(s)
Cell Viability (IC50)
HuCCT-1 (Cholangiocarcinoma)0.08 µM0.12 µM[1]
TFK-1 (Cholangiocarcinoma)0.09 µM0.15 µM[1]
Hep3B (Hepatocellular Carcinoma)0.12 µMNot Reported[2]
HA22T (Hepatocellular Carcinoma)0.14 µMNot Reported[2]
NF-κB Inhibition
NF-κB Nuclear Translocation (in pericytes stimulated with IL-1β)Significant inhibition at 1 µMSignificant inhibition at 100 nM[1]
NLRP3 Inflammasome Activation
IL-1β Release (in THP-1 macrophages)Dose-dependent increase (EC50 ~1 µM)Dose-dependent increase (EC50 ~1 µM)[3]

Experimental Protocols

NF-κB Nuclear Translocation Assay

This protocol is based on immunofluorescence microscopy to quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.

Cell Culture and Treatment:

  • Human brain vascular pericytes are cultured on collagen-coated glass coverslips in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Cells are pre-treated with this compound (1 µM) or Digoxin (100 nM) for 24 hours.

  • Following pre-treatment, cells are stimulated with human recombinant IL-1β (10 ng/mL) for 1 hour to induce NF-κB activation.

Immunofluorescence Staining:

  • Cells are fixed with 4% paraformaldehyde for 15 minutes and permeabilized with 0.1% Triton X-100 for 10 minutes.

  • Non-specific binding is blocked with 5% bovine serum albumin (BSA) in PBS for 1 hour.

  • Cells are incubated with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65) overnight at 4°C.

  • After washing with PBS, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature.

  • Nuclei are counterstained with DAPI.

Image Acquisition and Analysis:

  • Images are captured using a fluorescence microscope.

  • The percentage of cells showing nuclear translocation of p65 is quantified by counting at least 100 cells per condition in multiple random fields.

Cytokine Secretion Assay (ELISA)

This protocol describes the measurement of secreted pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α from cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).

Cell Culture and Stimulation:

  • THP-1 human monocytic cells are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) (100 ng/mL) for 48 hours.

  • Differentiated macrophages are treated with various concentrations of this compound or Digoxin for a specified pre-incubation period (e.g., 1 hour).

  • Cells are then stimulated with a pro-inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL) for a defined period (e.g., 4-24 hours) to induce cytokine production.

ELISA Procedure:

  • Cell culture supernatants are collected and centrifuged to remove cellular debris.

  • A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-1β) overnight at 4°C.

  • The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS).

  • Samples and a standard curve of the recombinant cytokine are added to the wells and incubated for 2 hours at room temperature.

  • After washing, a biotinylated detection antibody specific for the cytokine is added and incubated for 1 hour.

  • The plate is washed again, and a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes.

  • After a final wash, a substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution (e.g., 2N H2SO4).

  • The absorbance is read at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.

NLRP3 Inflammasome Activation Assay

This protocol details the assessment of NLRP3 inflammasome activation by measuring the release of active caspase-1 and IL-1β.

Cell Culture and Priming:

  • THP-1 cells are differentiated into macrophages with PMA as described above.

  • The cells are primed with LPS (1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

Inflammasome Activation and Treatment:

  • After priming, the cells are treated with a range of concentrations of this compound or Digoxin for 4 hours.

Measurement of IL-1β Release:

  • The cell culture supernatant is collected, and the concentration of mature IL-1β is quantified by ELISA as described in the previous protocol.

Western Blot for Active Caspase-1:

  • Proteins in the cell culture supernatant are precipitated using trichloroacetic acid (TCA).

  • The protein pellet is washed with acetone and resuspended in Laemmli sample buffer.

  • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with a primary antibody specific for the cleaved (active) form of caspase-1 (p20 subunit).

  • After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

Both this compound and Digoxin exert anti-inflammatory effects primarily through the inhibition of the Na+/K+-ATPase, which leads to downstream suppression of the NF-κB signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

The inhibition of Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular Na+ concentration. This alters the function of the Na+/Ca2+ exchanger, resulting in elevated intracellular Ca2+ levels. These ionic changes interfere with the signaling cascades that lead to the activation of IκB kinase (IKK). IKK is responsible for phosphorylating the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm. By inhibiting IKK activity, cardiac glycosides prevent the degradation of IκBα, thereby retaining NF-κB in an inactive state in the cytoplasm and preventing its translocation to the nucleus where it would otherwise activate pro-inflammatory gene transcription.[4]

NF_kB_Inhibition cluster_pump_effect Lan_C This compound NaK_ATPase Na+/K+-ATPase Lan_C->NaK_ATPase Inhibits Digoxin Digoxin Digoxin->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in via Na+/Ca2+ exchanger IKK IKK Ca_in->IKK Inhibits signaling to IkBa_p P-IκBα IKK->IkBa_p Phosphorylates NFkB NF-κB IkBa_NFkB IκBα-NF-κB (Inactive) IkBa_NFkB->IkBa_p Dissociation upon phosphorylation Nucleus Nucleus NFkB->Nucleus Translocation Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Activates

Inhibition of the NF-κB signaling pathway by this compound and Digoxin.

Pro-inflammatory Mechanism: Activation of the NLRP3 Inflammasome

Paradoxically, under certain conditions, cardiac glycosides, including this compound and Digoxin, can also exhibit pro-inflammatory activity through the activation of the NLRP3 inflammasome.[3][5] The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.

The inhibition of the Na+/K+-ATPase by cardiac glycosides causes an efflux of intracellular potassium (K+). A low intracellular K+ concentration is a potent trigger for the assembly and activation of the NLRP3 inflammasome. This leads to a pro-inflammatory cascade, resulting in the release of IL-1β, a key mediator of acute inflammation. This dual role of cardiac glycosides highlights the context-dependent nature of their immunomodulatory effects.

NLRP3_Activation cluster_inflammasome Inflammasome Activation Lan_C This compound NaK_ATPase Na+/K+-ATPase Lan_C->NaK_ATPase Inhibits Digoxin Digoxin Digoxin->NaK_ATPase Inhibits K_efflux ↓ Intracellular K+ (K+ efflux) NaK_ATPase->K_efflux NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 Triggers pro_caspase1 Pro-Caspase-1 caspase1 Active Caspase-1 pro_caspase1->caspase1 Cleavage pro_IL1b Pro-IL-1β IL1b Mature IL-1β (Secreted) pro_IL1b->IL1b Cleavage inflammation Inflammation IL1b->inflammation

Activation of the NLRP3 inflammasome by this compound and Digoxin.

Comparative Analysis and Discussion

The available data suggest that both this compound and Digoxin possess significant, yet complex, immunomodulatory properties. Their anti-inflammatory effects are primarily mediated by the inhibition of the Na+/K+-ATPase and subsequent suppression of the NF-κB signaling pathway. Conversely, the same initial mechanism of Na+/K+-ATPase inhibition can lead to pro-inflammatory outcomes through the activation of the NLRP3 inflammasome.

Potency and Efficacy: Based on the limited direct comparative data, Digoxin appears to be a more potent inhibitor of NF-κB nuclear translocation in pericytes, showing significant effects at a lower concentration (100 nM) compared to this compound (1 µM).[1] However, in terms of cytotoxicity against cholangiocarcinoma cells, this compound exhibited slightly lower IC50 values, suggesting it may be more potent in that context.[1] This highlights that the relative potency of these cardiac glycosides can be cell-type and context-dependent.

Differential Effects and Na+/K+-ATPase Isoforms: The differences in potency and cellular effects between this compound and Digoxin may be attributable to their differential affinities for the various isoforms of the Na+/K+-ATPase α-subunit (α1, α2, and α3). These isoforms have distinct tissue distributions and subcellular localizations. For instance, Digoxin has been shown to have a lower affinity for the α1 isoform in the presence of K+ compared to the α2 and α3 isoforms.[6] Although direct comparative data for this compound's isoform affinity is less clear, it is plausible that subtle differences in its binding profile could lead to distinct downstream signaling consequences and, therefore, variations in the magnitude of anti-inflammatory or pro-inflammatory responses.

Therapeutic Implications: The dual nature of the inflammatory response to this compound and Digoxin has important implications for their potential therapeutic application beyond cardiology. The ability to suppress NF-κB-mediated inflammation suggests their utility in chronic inflammatory and autoimmune diseases. However, their potential to activate the NLRP3 inflammasome warrants caution, as this could exacerbate certain inflammatory conditions. Future research should focus on elucidating the specific cellular and microenvironmental factors that determine whether the net effect of these cardiac glycosides is anti-inflammatory or pro-inflammatory. Understanding these nuances will be critical for the development of novel therapeutic strategies that harness the beneficial immunomodulatory properties of these compounds while mitigating their potential for adverse inflammatory effects.

Conclusion

This compound and Digoxin are potent modulators of the inflammatory response, with the capacity to both suppress and activate key inflammatory pathways. While their foundational mechanism of Na+/K+-ATPase inhibition is shared, emerging evidence suggests that differences in their potency and potential differential interactions with Na+/K+-ATPase isoforms may lead to distinct biological outcomes. For researchers and drug development professionals, a thorough understanding of these complex and context-dependent effects is essential for exploring the full therapeutic potential of these established drugs in new inflammatory disease indications. Further head-to-head comparative studies are warranted to fully delineate their respective anti-inflammatory profiles.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Lanatoside C

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals working with Lanatoside C. Adherence to these guidelines is essential to ensure personal safety and minimize environmental contamination.

Hazard Identification and Classification

This compound is a potent cardiac glycoside that presents significant health risks upon exposure. It is classified as acutely toxic and can cause organ damage with repeated exposure.[1]

Hazard ClassificationCategoryHazard Statement
Acute Toxicity (Oral)Category 3H301: Toxic if swallowed[1][2][3]
Acute Toxicity (Dermal)Category 3H311: Toxic in contact with skin[1][2][3]
Acute Toxicity (Inhalation)Category 3H331: Toxic if inhaled[1][2][3]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure[1]
Hazardous to the Aquatic Environment (Acute)Category 1H400: Very toxic to aquatic life[4]
Hazardous to the Aquatic Environment (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects[4]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent accidental exposure through inhalation, dermal contact, or eye contact.

Required PPE
  • Primary Engineering Control: All handling of this compound powder must be conducted within a certified chemical fume hood or a powder containment hood to control airborne particles.[2][4]

  • Respiratory Protection: When engineering controls are not sufficient, a NIOSH-approved respirator is required.

  • Eye and Face Protection: Wear safety goggles with side shields that comply with EN166 or ANSI Z87.1 standards.[2] A face shield should be used if there is a splash hazard.

  • Hand Protection: Wear two pairs of chemical-resistant gloves (e.g., nitrile) tested according to EN 374.[2][5] The outer glove should be worn over the cuff of the lab coat, and the inner glove underneath.[5] Gloves must be changed immediately if contaminated, torn, or punctured.[5]

  • Body Protection: A disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs is required.[5] An apron may be necessary for bulk handling.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Exit Procedure) Don1 Wash Hands Don2 Don Inner Gloves Don1->Don2 Don3 Don Lab Coat Don2->Don3 Don4 Don Outer Gloves (over cuff) Don3->Don4 Don5 Don Eye/Face Protection Don4->Don5 Don6 Don Respirator (if needed) Don5->Don6 Doff1 Remove Outer Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Remove Eye/Face Protection Doff2->Doff3 Doff4 Wash Hands Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Remove Inner Gloves Doff5->Doff6 Doff7 Final Hand Wash Doff6->Doff7

Caption: PPE Donning and Doffing Workflow for Handling this compound.

Operational Handling and Disposal Plan

A systematic approach to handling and disposal is critical to mitigate risks.

Step-by-Step Handling Procedure
  • Preparation:

    • Designate a specific area for handling this compound, preferably within a fume hood.[2]

    • Ensure all necessary PPE is available and in good condition.

    • Verify that an emergency eyewash station and safety shower are accessible.[4]

    • Prepare all necessary equipment and reagents before introducing this compound to the work area.

  • Handling:

    • Avoid the formation of dust and aerosols.[2][4]

    • Handle and open containers with care.[2]

    • Do not eat, drink, or smoke in the designated handling area.[1][4]

    • Use dedicated equipment (spatulas, weigh boats, etc.) and decontaminate them after use.

  • Storage:

    • Store this compound in a tightly sealed, properly labeled container.[4]

    • Keep the container in a cool, dry, and well-ventilated area that is locked and secure.[2][4]

Spill Management Protocol
  • Evacuation: Immediately alert others and evacuate the area if the spill is large or generates significant dust.

  • Containment:

    • Wear appropriate PPE, including respiratory protection, before re-entering the area.

    • Cover drains to prevent environmental release.[2]

    • For powder spills, gently cover with an absorbent material to avoid raising dust.

  • Cleanup:

    • Mechanically collect the spilled material using tools that will not generate dust (e.g., wetted absorbent pads).[2]

    • Place all contaminated materials into a sealed, labeled hazardous waste container.[2]

    • Decontaminate the spill area thoroughly.

Disposal Plan
  • All waste materials, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous waste.[4]

  • Dispose of contents and containers at an approved waste disposal facility.[4]

  • Do not allow the substance to enter drains or waterways.[2][4]

Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air and ensure they are comfortable for breathing. Call a POISON CENTER or physician immediately.[1]
Skin Contact Immediately remove all contaminated clothing.[1] Thoroughly rinse the affected skin with large amounts of water. Call a physician.[4]
Eye Contact Immediately flush eyes with large amounts of water, removing contact lenses if present.[4] Separate eyelids to ensure thorough flushing. Call a physician promptly.[4]
Ingestion Rinse the mouth with water.[4] Do NOT induce vomiting. Call a POISON CENTER or physician immediately.[1][4]

Logical Flow for Handling this compound

LanatosideC_Handling_Flow start Start: Project Planning prep Preparation & Area Setup start->prep ppe Don Correct PPE prep->ppe handling Handling in Fume Hood ppe->handling storage Secure Storage handling->storage spill Spill or Exposure Occurs handling->spill Potential Event decon Decontaminate Equipment & Area storage->decon doff Doff PPE Correctly decon->doff disposal Dispose of Hazardous Waste doff->disposal end End of Procedure disposal->end emergency Follow Emergency Procedures spill->emergency emergency->decon After securing area

Caption: A logical workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.